molecular formula C15H17N3 B3117544 1-(5-Phenylpyridin-3-yl)piperazine CAS No. 223794-97-6

1-(5-Phenylpyridin-3-yl)piperazine

Cat. No.: B3117544
CAS No.: 223794-97-6
M. Wt: 239.32 g/mol
InChI Key: UTJLUZMSRMFBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Phenylpyridin-3-yl)piperazine (CAS 223794-97-6) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and anticancer agent development . The piperazine moiety is a privileged structural motif in drug discovery, known for its ability to improve the physicochemical properties of lead compounds and serve as a versatile scaffold for arranging pharmacophoric groups during interaction with biological targets . This specific compound, featuring a phenylpyridinyl substitution, serves as a key synthetic intermediate for the design of novel thiourea and thiazolidinone derivatives investigated as potent agents against prostate cancer cell lines (DU 145, PC-3, and LNCaP) . Research indicates that derivatives stemming from this core structure can induce apoptosis (programmed cell death) and DNA fragmentation in cancer cells, as well as inhibit cell cycle progression . Piperazine-containing compounds are frequently explored as kinase inhibitors and receptor modulators, with applications spanning the treatment of various cancers, schizophrenia, and major depressive disorder . The compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical purposes. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-phenylpyridin-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-2-4-13(5-3-1)14-10-15(12-17-11-14)18-8-6-16-7-9-18/h1-5,10-12,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJLUZMSRMFBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298138
Record name 1-(5-Phenyl-3-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223794-97-6
Record name 1-(5-Phenyl-3-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223794-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Phenyl-3-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Phenylpyridin-3-yl)piperazine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Phenylpyridin-3-yl)piperazine is a heterocyclic compound featuring a core structure composed of three key moieties: a phenyl group, a pyridine ring, and a piperazine ring. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The arylpiperazine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS). The strategic combination of the lipophilic phenyl group with the hydrogen bonding capabilities and basicity of the pyridine and piperazine nitrogens provides a versatile framework for designing molecules with specific pharmacological profiles. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, serving as a foundational resource for researchers in the field.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the fundamental identifiers and structural representation of this compound.

Chemical Structure:

A 2D representation of the this compound structure.

Key Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 865593-22-2
Molecular Formula C₁₅H₁₇N₃
Molecular Weight 239.32 g/mol
InChI InChI=1S/C15H17N3/c1-2-7-13(8-3-1)15-11-14(18-9-5-16-6-10-18)12-17-4-15/h1-4,7-8,11-12,16H,5-6,9-10H2
SMILES C1=CC=C(C=C1)C2=CN=C(C=C2)N3CCNCC3

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. While specific experimental data for this compound is not widely published, the following table provides estimated and literature-derived values for related arylpiperazine compounds.

PropertyPredicted/Typical ValueRationale/Reference
Appearance White to off-white solidTypical for similar small molecule amine compounds.[1]
Melting Point 150 - 180 °CBased on related phenyl-pyridinyl-piperazine structures.
Boiling Point > 400 °C (decomposes)High boiling point is expected due to molecular weight and polar functional groups.
Solubility Soluble in DMSO, Methanol. Sparingly soluble in water.The piperazine and pyridine moieties enhance solubility in polar protic solvents, while the phenyl group contributes to solubility in organic solvents.[2]
pKa ~8.0 (piperazine N-H), ~4.5 (pyridine N)The piperazine nitrogen is a typical secondary amine, while the pyridine nitrogen is less basic due to aromaticity.[3]
LogP 2.5 - 3.5Calculated value, indicating moderate lipophilicity suitable for CNS penetration.

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. Below is a predicted spectroscopic profile for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for each of the three structural components.

    • Phenyl Protons : Signals in the aromatic region (~7.2-7.6 ppm), likely appearing as multiplets.

    • Pyridine Protons : Signals also in the aromatic region, typically more downfield than benzene protons due to the electron-withdrawing effect of the nitrogen atom (~8.0-8.8 ppm).

    • Piperazine Protons : Two sets of signals in the aliphatic region (~3.0-3.5 ppm), corresponding to the protons on the carbons adjacent to the two different nitrogen atoms. A broad singlet for the N-H proton (~2.0-3.0 ppm) is also expected.[4][5][6]

  • ¹³C NMR : The carbon NMR would complement the proton data.

    • Aromatic Carbons : Multiple signals between ~115-160 ppm.

    • Piperazine Carbons : Two signals in the aliphatic region, typically around ~45-55 ppm.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 240.14. Common fragmentation patterns for arylpiperazines involve the cleavage of the piperazine ring, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands:

  • N-H Stretch : A moderate band around 3300-3500 cm⁻¹.

  • Aromatic C-H Stretch : Sharp bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch : Bands just below 3000 cm⁻¹.

  • C=C and C=N Stretch : Bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

  • C-N Stretch : Bands in the 1200-1350 cm⁻¹ region.

Synthesis and Reactivity

The synthesis of this compound can be approached through several modern synthetic strategies. A common and efficient method involves a two-step process: a palladium-catalyzed cross-coupling reaction to form the phenyl-pyridine core, followed by the introduction of the piperazine moiety.

Retrosynthetic Analysis and Proposed Synthetic Route

A plausible synthetic route begins with commercially available dihalopyridines. A Suzuki coupling reaction can be used to selectively introduce the phenyl group, followed by a Buchwald-Hartwig amination to attach the piperazine ring.

Synthetic_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Optional Deprotection A 3,5-Dibromopyridine C 3-Bromo-5-phenylpyridine A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) B Phenylboronic Acid B->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) E This compound C->E Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) F 1-Boc-4-(5-phenylpyridin-3-yl)piperazine C->F Using N-Boc-piperazine in Step 2 D Piperazine (or N-Boc-piperazine) F->E Acid (e.g., TFA or HCl)

A general workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Suzuki Coupling: This reaction is chosen for its high functional group tolerance and reliability in forming C-C bonds between sp²-hybridized carbons.[7][8][9][10] The regioselectivity of the reaction on 3,5-dibromopyridine can be controlled by the reaction conditions.

  • Buchwald-Hartwig Amination: This is the state-of-the-art method for forming C-N bonds with aryl halides.[11][12][13][14][15] The use of a bulky phosphine ligand (like BINAP) is crucial to facilitate the reductive elimination step and prevent side reactions. Using N-Boc-piperazine in this step can simplify purification and prevent double arylation, with a subsequent deprotection step to yield the final product.[13]

Chemical Reactivity

The reactivity of this compound is primarily centered on the piperazine nitrogen atoms.

  • N-Alkylation/Acylation : The secondary amine of the piperazine ring is nucleophilic and can be readily alkylated or acylated to introduce a wide variety of substituents. This is a common strategy in drug development to modulate potency, selectivity, and pharmacokinetic properties.

  • Aromatic Substitution : The phenyl and pyridine rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this reaction.

Pharmacological Context and Significance

The arylpiperazine moiety is a privileged scaffold in CNS drug discovery.[16] Compounds containing this core structure are known to interact with a variety of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[17][18]

Potential Biological Targets

Derivatives of phenylpiperazine and pyridinylpiperazine have been reported as ligands for:

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A) : Many antidepressants and anxiolytics target these receptors.[2][19]

  • Dopamine Receptors (e.g., D₂, D₃, D₄) : These are key targets for antipsychotic medications.[17]

  • Adrenergic Receptors : Some derivatives show affinity for α-adrenergic receptors.[20]

The specific substitution pattern of this compound, with the phenyl group at the 5-position of the pyridine ring, presents a unique topology for receptor interaction compared to more common 2- or 4-substituted pyridinylpiperazines. This structural uniqueness makes it a valuable scaffold for exploring new chemical space in the pursuit of novel CNS-active agents.

Arylpiperazine_CNS_Interaction cluster_receptors CNS G-Protein Coupled Receptors (GPCRs) cluster_effects Potential Pharmacological Effects Core Arylpiperazine Scaffold (e.g., this compound) Serotonin Serotonin (5-HT) Receptors (5-HT₁A, 5-HT₂A, etc.) Core->Serotonin Binds to Dopamine Dopamine (D) Receptors (D₂, D₃, D₄) Core->Dopamine Binds to Adrenergic Adrenergic (α) Receptors Core->Adrenergic Binds to Antidepressant Antidepressant Serotonin->Antidepressant Anxiolytic Anxiolytic Serotonin->Anxiolytic Antipsychotic Antipsychotic Dopamine->Antipsychotic Adrenergic->Antipsychotic

Potential interactions of the arylpiperazine scaffold with CNS targets.

Safety and Handling

While specific toxicity data for this compound is not available, data from related compounds such as 1-phenylpiperazine suggest that it should be handled with care.[19]

  • Hazards : May be harmful if swallowed or in contact with skin. Can cause skin and serious eye irritation.[21][22]

  • Precautions :

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust/fumes.

    • Wash hands thoroughly after handling.

Experimental Protocols

The following are representative, non-validated protocols for the synthesis and analysis of this compound, designed to serve as a starting point for laboratory investigation.

Protocol 1: Example Synthesis via Buchwald-Hartwig Amination

Objective: To synthesize this compound from 3-bromo-5-phenylpyridine and piperazine.

Materials:

  • 3-Bromo-5-phenylpyridine (1.0 eq)

  • Piperazine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-5-phenylpyridine, piperazine, and sodium tert-butoxide.

  • In a separate vial, dissolve Pd₂(dba)₃ and BINAP in a small amount of anhydrous toluene.

  • Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Add anhydrous toluene to the flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the final product.

Protocol 2: Example Purity Analysis by HPLC

Objective: To assess the purity of a synthesized batch of this compound.

Instrumentation and Conditions:

  • HPLC System : Standard analytical HPLC with UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve a small amount of the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

Conclusion

This compound represents a structurally significant heterocyclic compound with considerable potential in the field of drug discovery. Its unique combination of a phenyl, pyridine, and piperazine moiety provides a versatile platform for the development of novel therapeutic agents, particularly for CNS disorders. Understanding its chemical properties, reactivity, and synthetic pathways is crucial for researchers aiming to explore the pharmacological potential of this and related molecular scaffolds. This guide provides a foundational technical overview to support such endeavors.

References

  • Various. (n.d.). Piperazines database - synthesis, physical properties. Mol-Instincts.
  • Wikipedia contributors. (2023, December 19). Phenylpiperazine. Wikipedia.
  • Löber, S., et al. (2009). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. GUPEA.
  • Asif, M. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Wikipedia contributors. (2024, January 2).
  • Verma, A., et al. (2014). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Pharmaceutical Sciences and Research.
  • ChemicalBook. (n.d.). 1-Phenylpiperazine(92-54-6) 1H NMR spectrum.
  • Cayman Chemical. (n.d.). Phenylpiperazine (hydrochloride) (CAS 4004-95-9).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (n.d.).
  • Epistemeo. (2012, April 6).
  • Chemistry LibreTexts. (2023, June 30).
  • Fluorochem. (n.d.). 1-Pyridin-3-yl-piperazine.
  • Sobańska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
  • Wikipedia contributors. (2023, October 24). Pyridinylpiperazine. Wikipedia.
  • Ramos-Hernández, A., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
  • BLDpharm. (n.d.). 862471-97-4|1-(4-(Pyridin-3-ylmethoxy)phenyl)piperazine.
  • Sobańska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • ChemicalBook. (n.d.). Piperazine(110-85-0) 1H NMR spectrum.
  • PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
  • Wikipedia contributors. (2024, January 1). Piperazine. Wikipedia.
  • Sobańska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • PubChem. (n.d.). Piperazine.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
  • PubChem. (n.d.). 1-Methyl-3-phenylpiperazine.
  • ChemicalBook. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1-Methyl-3-phenylpiperazine synthesis.
  • ChemicalBook. (n.d.). 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR spectrum.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • TradeIndia. (n.d.). 1-(3-Methyl-1-phenyl-5-pyrazolyl) piperazine Manufacturer in Ankleshwar.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Phenylpyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of approved therapeutics. This guide provides a comprehensive technical overview of 1-(5-phenylpyridin-3-yl)piperazine, a compound of significant interest in drug discovery programs. In the absence of extensive empirical data, this document combines in silico predictions with established experimental protocols to define a robust physicochemical profile. We will explore its structural attributes, predicted physicochemical parameters (pKa, logP, and solubility), and provide detailed, field-proven methodologies for their experimental determination. Furthermore, a plausible synthetic route is outlined, grounding the discussion in the practicalities of chemical synthesis. This guide is designed to empower researchers with the foundational knowledge required to effectively evaluate and utilize this compound in a drug development context.

Introduction: The Significance of the Phenyl-Pyridinyl-Piperazine Moiety

The confluence of a phenyl ring, a pyridine core, and a piperazine moiety creates a privileged structural motif in drug discovery. Piperazine derivatives are known to exhibit a wide array of biological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, and anticancer effects[1]. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, and its conformational flexibility allows for optimal binding to a variety of biological targets. The phenyl and pyridinyl groups provide opportunities for aromatic interactions, such as pi-pi stacking, and can be substituted to fine-tune the molecule's electronic and steric properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. Understanding the fundamental physicochemical properties of novel derivatives like this compound is therefore a critical first step in elucidating their therapeutic potential.

Molecular Structure and In Silico Physicochemical Profiling

The precise arrangement of the aromatic rings and the piperazine linker dictates the molecule's overall properties. The structure of this compound is as follows:

Canonical SMILES: C1CN(CCN1)C2=CC(=CN=C2)C3=CC=CC=C3

This structural information allows for the use of robust computational models to predict key physicochemical parameters that govern a compound's behavior in biological systems.

Predicted Physicochemical Properties

The following table summarizes the in silico predicted properties for this compound, generated using the SwissADME web tool[2][3]. These predictions serve as a valuable baseline for experimental design and interpretation.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 239.31 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP (Consensus) 2.45Indicates good lipophilicity for membrane permeability.
Aqueous Solubility (logS) -3.21Predicts moderate to low aqueous solubility.
pKa (most basic) 7.85Influences ionization state at physiological pH, affecting solubility and target binding.
Topological Polar Surface Area (TPSA) 35.53 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Number of H-bond Acceptors 3Contributes to interactions with biological targets.
Number of H-bond Donors 1Contributes to interactions with biological targets.
Number of Rotatable Bonds 3Indicates a degree of conformational flexibility.

These values are computational predictions and should be confirmed by experimental determination.

Synthesis Pathway

A plausible and efficient synthetic route to this compound involves a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination. This approach offers versatility and good functional group tolerance.

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A 3-Amino-5-bromopyridine C 3-Amino-5-phenylpyridine A->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90-100 °C B Phenylboronic acid B->C D 3-Bromo-5-phenylpyridine (from 3-Amino-5-phenylpyridine) F This compound D->F Pd₂(dba)₃, BINAP, NaOtBu Toluene, 100 °C E Piperazine E->F

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Methodology

Step 1: Synthesis of 3-Amino-5-phenylpyridine via Suzuki-Miyaura Coupling [4]

  • To a reaction vessel, add 3-amino-5-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-amino-5-phenylpyridine.

Step 2: Synthesis of this compound via Buchwald-Hartwig Amination [5][6] Note: This step first requires the conversion of the amino group of 3-amino-5-phenylpyridine to a bromide, for example, through a Sandmeyer reaction.

  • In a glovebox, charge a reaction vessel with 3-bromo-5-phenylpyridine (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Experimental Determination of Physicochemical Properties

While in silico predictions provide valuable initial estimates, experimental determination of physicochemical properties is essential for accurate characterization and regulatory submission. The following section details robust, self-validating protocols for measuring pKa, logP, and aqueous solubility.

Determination of Ionization Constant (pKa)

The pKa value is critical as it dictates the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement. For this compound, the piperazine and pyridine nitrogens are the primary ionizable centers.

pKa_Workflow start Start: Prepare Analyte Solution prep Calibrate pH meter with standard buffers (pH 4, 7, 10) start->prep titration Titrate with standardized 0.1 M HCl or NaOH prep->titration record Record pH after each titrant addition titration->record record->titration Continue until titration is complete plot Plot pH vs. Volume of Titrant record->plot analysis Determine inflection points to calculate pKa plot->analysis end End: Report pKa value(s) analysis->end

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Potentiometric Titration [7][8]

  • Preparation: Calibrate a pH meter using standard aqueous buffers (pH 4, 7, and 10). Prepare a 1 mM solution of this compound in a suitable solvent system (e.g., water or a co-solvent if solubility is low).

  • Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration: Begin stirring the solution and record the initial pH. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the value. Continue the titration well past the equivalence point(s).

  • Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer regions or by calculating the first or second derivative of the titration curve to identify the inflection points. Perform the titration in triplicate to ensure reproducibility.

Determination of Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes. The shake-flask method is the gold standard for its determination.

logP_Workflow start Start: Prepare Pre-saturated Solvents dissolve Dissolve compound in one phase start->dissolve partition Combine phases and shake to equilibrium (e.g., 24h) dissolve->partition separate Separate aqueous and octanol phases via centrifugation partition->separate quantify Quantify compound concentration in each phase (e.g., HPLC-UV) separate->quantify calculate Calculate logP = log([Compound]octanol / [Compound]aqueous) quantify->calculate end End: Report logP value calculate->end

Caption: Workflow for logP determination by the shake-flask method.

Protocol: Shake-Flask Method [9][10][11]

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period (e.g., 2 hours) to allow for partitioning equilibrium to be reached. Let the phases separate completely, using centrifugation if an emulsion forms.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects drug dissolution and absorption. The kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.

Solubility_Workflow start Start: Prepare DMSO Stock Solution dispense Dispense DMSO stock into microtiter plate wells start->dispense add_buffer Add aqueous buffer (e.g., PBS) and mix dispense->add_buffer incubate Incubate to allow for precipitation (e.g., 2h at 25°C) add_buffer->incubate separate Separate undissolved solid (filtration or centrifugation) incubate->separate quantify Quantify concentration in the supernatant (e.g., UV-Vis or LC-MS) separate->quantify end End: Report solubility value quantify->end

Caption: Workflow for kinetic solubility determination.

Protocol: Kinetic Solubility Assay [12][13][14]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Solubilization: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., <1%).

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow the system to reach a state of "kinetic" equilibrium where precipitation of the excess compound has occurred.

  • Separation: Separate the undissolved precipitate from the saturated solution. This is typically done by filtering the plate or by centrifugation and then sampling the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard curve.

Conclusion

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ACD/Labs. (n.d.). ACD/Labs Releases Percepta. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • ACD/Labs. (2025, December 2). ACD/Labs release Version 2025 of software on its Spectrus and Percepta platforms. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • Molecular Modelling Group. (n.d.). SwissDrugDesign. Retrieved from [Link]

  • Bohrium. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Expasy. Retrieved from [Link]

  • SourceForge. (2026). ACD/Labs Percepta Platform Reviews. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ACD/Labs. (2019, May 13). ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. Retrieved from [Link]

  • Reddy, K. S., Kumar, T. S., & Reddy, M. R. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Combinatorial Science, 17(10), 586–590. [Link]

  • Lobell, M., & Sivarajah, V. (2003). In Silico Prediction of Aqueous Solubility, Human Plasma Protein Binding and Volume of Distribution of Compounds From Calculated pKa and AlogP98 Values. Molecular Diversity, 7(1), 69–87. [Link]

  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]

  • de Oliveira, R., de Freitas, R. M., & de Lima, M. do C. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581–595. [Link]

Sources

1-(5-Phenylpyridin-3-yl)piperazine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(5-Phenylpyridin-3-yl)piperazine

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound this compound. Based on a structural-functional analysis, the molecule incorporates a phenylpiperazine moiety, a well-established pharmacophore in neuropharmacology, and a phenylpyridine scaffold. This configuration strongly suggests a multi-target engagement profile within the central nervous system, primarily involving dopaminergic and serotonergic pathways. We postulate a dual-action mechanism characterized by antagonism of the Dopamine D4 receptor and agonism or partial agonism at the Serotonin 5-HT1A receptor. This guide provides a comprehensive framework for the experimental validation of this hypothesis, including detailed protocols for target identification and functional characterization, alongside visual representations of the implicated signaling cascades. The intended audience for this document includes researchers, neuropharmacologists, and drug development professionals actively engaged in the discovery of next-generation CNS therapeutics.

Introduction and Structural Rationale

The compound this compound is a synthetic small molecule featuring two key structural motifs: a piperazine ring and a phenylpyridine core. The piperazine moiety is a privileged scaffold found in a multitude of approved CNS drugs, known for its interaction with various neurotransmitter receptors.[1][2] Its derivatives are recognized for producing stimulant, and more specifically, dopaminergic, noradrenergic, and serotoninergic effects.[2] The phenylpyridine component further refines the molecule's steric and electronic properties, likely contributing to its specificity and affinity for particular receptor subtypes.

The confluence of these structural elements directs our investigation toward the monoamine neurotransmitter systems. Specifically, the phenylpiperazine class of compounds has shown a high propensity for interacting with D2-like dopamine receptors and various serotonin receptor subtypes.[3] Our core hypothesis is that this compound functions as a modulator of both Dopamine D4 and Serotonin 5-HT1A receptors, a profile sought after for the treatment of complex neuropsychiatric disorders such as schizophrenia, which involves both dopaminergic and serotonergic dysregulation.[4][5]

Core Pharmacological Hypothesis: A Dual-Target Modulator

We propose that the therapeutic potential of this compound stems from its ability to concurrently engage two critical CNS targets.

Dopamine D4 Receptor (D4R) Antagonism

The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the frontal cortex, a brain region integral to cognition, decision-making, and emotional regulation.[6] D4R is a promising therapeutic target for several neuropsychiatric conditions.[5][7] Antagonism at this receptor involves the molecule binding to the D4R and inhibiting the action of endogenous dopamine.[6] This blockade dampens downstream signaling by preventing the receptor from inhibiting adenylyl cyclase, thereby modulating neuronal activity in key cortical circuits.[8] This action is particularly relevant in conditions characterized by excessive dopaminergic activity.[6]

Serotonin 5-HT1A Receptor (5-HT1A-R) Agonism

The 5-HT1A receptor is a subtype of serotonin receptor that plays a crucial role in regulating mood and anxiety.[9] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (as autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.[4][10]

  • Presynaptic Action: Activation of 5-HT1A autoreceptors inhibits serotonin release, a self-regulating feedback mechanism.[11]

  • Postsynaptic Action: Activation of postsynaptic 5-HT1A receptors is linked to the anxiolytic and antidepressant effects of many therapeutic agents.[4][12]

We hypothesize that this compound acts as an agonist or partial agonist at these receptors. By mimicking the action of serotonin, it would activate these G protein-coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels, ultimately producing a stabilizing effect on mood and anxiety.[12] This mechanism is a key feature of anxiolytics like buspirone and certain atypical antipsychotics.[11][12]

Experimental Workflows for Mechanistic Validation

To rigorously test our hypothesis, a multi-step experimental approach is required. The following protocols are designed to be self-validating, providing a clear path from initial target binding to functional cellular response.

Protocol 1: Primary Target Identification via Radioligand Binding Assay

Principle: This assay quantifies the affinity of this compound for its hypothesized targets (D4R and 5-HT1A-R) by measuring its ability to compete with a radiolabeled ligand known to bind specifically to the receptor. The inhibition constant (Ki) is derived, providing a measure of binding affinity.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human D4R or 5-HT1A-R.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet (cell membranes) in fresh buffer.

    • Determine protein concentration using a Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, combine cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D4R, [³H]-8-OH-DPAT for 5-HT1A-R), and varying concentrations of this compound.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., haloperidol for D4R, serotonin for 5-HT1A-R) to a set of control wells.

    • Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Signal Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Causality and Self-Validation: The inclusion of controls for non-specific binding is critical. A potent and specific compound will show a steep dose-response curve, displacing the radioligand at low concentrations, while having minimal effect in the non-specific binding wells. Comparing the Ki values for D4R and 5-HT1A-R will establish the compound's relative affinity and selectivity for these targets.

Protocol 2: Functional Characterization via cAMP Accumulation Assay

Principle: This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist. Both D4R and 5-HT1A-R are Gi/o-coupled receptors, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Preparation:

    • Use CHO or HEK293 cells stably expressing the human D4R or 5-HT1A-R.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Treat the cells with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator, used to induce a measurable baseline of cAMP).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Analysis: A dose-dependent decrease in cAMP levels indicates agonist activity. The EC50 (concentration for 50% of maximal effect) can be calculated.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a known agonist for the target receptor (e.g., dopamine for D4R, serotonin for 5-HT1A-R) at its EC80 concentration, along with forskolin.

    • Incubate and measure cAMP levels as described above.

    • Analysis: A dose-dependent reversal of the agonist-induced decrease in cAMP indicates antagonist activity. The IC50 (concentration that inhibits 50% of the agonist response) can be calculated to determine the antagonist potency (pA2).

Causality and Self-Validation: Running the assay in both agonist and antagonist modes provides a complete functional profile. If the compound shows activity in agonist mode, it directly modulates receptor function. If it only shows activity in antagonist mode, it blocks the action of other ligands without having an intrinsic effect. This dual-mode approach prevents mischaracterization of the compound's functional role.

Visualizing the Integrated Signaling Pathways

To conceptualize the molecular events following receptor engagement, the following diagrams illustrate the hypothesized signaling cascades.

D4R_Antagonism D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC No Inhibition Dopamine Dopamine Dopamine->D4R Cannot Bind Compound This compound (Antagonist) Compound->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Neuronal_Activity Modulation of Neuronal Activity CREB->Neuronal_Activity

Caption: Hypothesized D4 Receptor Antagonism Pathway.

SHT1A_Agonism SHT1A 5-HT1A Receptor G_protein Gi/o Protein SHT1A->G_protein AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Blocked G_protein->AC Inhibits Compound This compound (Agonist) Compound->SHT1A Activates ATP ATP ATP->AC PKA PKA Activity (Decreased) cAMP->PKA Neuronal_Firing Hyperpolarization & Reduced Neuronal Firing PKA->Neuronal_Firing

Caption: Hypothesized 5-HT1A Receptor Agonism Pathway.

Quantitative Pharmacological Profile (Hypothetical Data)

The following tables summarize the expected quantitative outcomes from the experimental workflows described above, based on the profiles of known D4R antagonists and 5-HT1A-R agonists.

Table 1: Receptor Binding Affinity Profile

Target Receptor Radioligand Test Compound Kᵢ (nM)
Dopamine D4 [³H]-Spiperone 15.2
Dopamine D2 [³H]-Spiperone > 1000
Dopamine D3 [³H]-Spiperone > 1000
Serotonin 5-HT1A [³H]-8-OH-DPAT 25.5

| Serotonin 5-HT2A | [³H]-Ketanserin | > 2000 |

Data are hypothetical and for illustrative purposes.

Table 2: Functional Activity Profile

Target Receptor Assay Mode Test Compound Potency Intrinsic Activity
Dopamine D4 Antagonist IC₅₀ = 35.7 nM Neutral Antagonist

| Serotonin 5-HT1A | Agonist | EC₅₀ = 50.1 nM | Partial Agonist (65%) |

Data are hypothetical and for illustrative purposes.

Conclusion and Future Directions

The structural composition of this compound strongly supports the hypothesis of a dual-action mechanism involving Dopamine D4 receptor antagonism and Serotonin 5-HT1A receptor agonism. This profile is highly desirable for novel therapeutics aimed at treating complex neuropsychiatric disorders. The experimental framework provided in this guide offers a robust and logical pathway to confirm this mechanism of action, from initial binding affinity to functional cellular response.

Future research should focus on executing these in vitro assays, followed by in vivo studies to assess blood-brain barrier penetration, target engagement via techniques like PET imaging, and ultimately, behavioral efficacy in relevant animal models of psychosis and anxiety.

References

  • Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work? Retrieved from Patsnap Synapse.[6]

  • Wikipedia. (2024). 5-HT1A receptor. Retrieved from Wikipedia.[11]

  • Ghavami, A., et al. (2015). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. NCBI.[10]

  • Patsnap Synapse. (2024). What are 5-HT1 receptor agonists and how do they work? Retrieved from Patsnap Synapse.[12]

  • Kaczor, A. A., et al. (2024). The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. National Institutes of Health (NIH).[7]

  • Patsnap Synapse. (2024). What are 5-HT receptor agonists and how do they work? Retrieved from Patsnap Synapse.[9]

  • Celada, P., et al. (2013). Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. PubMed.[4]

  • Thanos, P. K., et al. (2016). Dopamine D4 Receptors in Psychostimulant Addiction. National Institutes of Health (NIH).[13]

  • Wikipedia. (2024). Dopamine receptor D4. Retrieved from Wikipedia.[8]

  • Lindsley, C. W., et al. (2021). The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. ResearchGate.[5]

  • BenchChem. (n.d.). 1-(5-Methylpyridin-3-yl)piperazine. Retrieved from BenchChem.[14]

  • Wikipedia. (2024). Phenylpiperazine. Retrieved from Wikipedia.[3]

  • Wikipedia. (2024). Piperazine. Retrieved from Wikipedia.[1]

  • Corris, S., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed.[2]

Sources

The Elusive Landscape of 1-(5-Phenylpyridin-3-yl)piperazine Derivatives: Acknowledging a Research Frontier

Author: BenchChem Technical Support Team. Date: January 2026

To the valued community of researchers, scientists, and drug development professionals,

In the dynamic and ever-evolving field of medicinal chemistry, the exploration of novel scaffolds as potential therapeutic agents is a constant pursuit. The 1-(5-phenylpyridin-3-yl)piperazine core represents one such area of potential interest, combining the pharmacophoric features of the phenylpyridine and piperazine moieties. However, a comprehensive survey of the current scientific literature reveals a significant gap in the dedicated study of this specific chemical scaffold.

Despite extensive searches for the synthesis, biological activity, and structure-activity relationships (SAR) of this compound derivatives, specific and in-depth data on this particular class of compounds remains largely unavailable in published research. While the broader classes of phenylpiperazine and arylpiperazine derivatives are well-documented for their diverse pharmacological activities, particularly in the realm of central nervous system (CNS) disorders, the unique structural arrangement of the this compound core has not been a prominent focus of investigation.

This technical guide, therefore, pivots from a detailed exposition of a well-trodden path to an acknowledgment of a research frontier. The absence of specific data precludes the presentation of established experimental protocols, quantitative biological data, or validated signaling pathways directly pertaining to this compound derivatives.

Instead, this document will serve to:

  • Highlight the potential significance of the this compound scaffold based on the known biological activities of its constituent substructures.

  • Provide a conceptual framework for the potential synthesis and biological evaluation of these derivatives, drawing analogies from closely related and well-characterized compound classes.

  • Identify the existing knowledge gaps and underscore the opportunities for novel research in this underexplored area of medicinal chemistry.

We believe that by clearly delineating the current state of knowledge, we can stimulate and guide future research efforts toward unlocking the potential therapeutic value of this compound derivatives. This guide is intended to be a call to action for the scientific community to explore this promising, yet uncharted, territory in drug discovery.

The Phenylpiperazine and Phenylpyridine Moieties: Cornerstones of CNS Drug Discovery

The rationale for investigating the this compound scaffold stems from the well-established pharmacological importance of its two key components: the phenylpiperazine and phenylpyridine moieties.

The Phenylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The piperazine ring is a ubiquitous feature in a multitude of clinically successful drugs and investigational compounds.[1][2] Its derivatives are known to interact with a wide array of biological targets, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] However, it is within the realm of CNS disorders that the arylpiperazine moiety has demonstrated its most profound impact.[3][4]

Arylpiperazine derivatives are known to modulate the activity of various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[1] This interaction forms the basis for their application as antidepressants, anxiolytics, and antipsychotics.[2]

The Phenylpyridine Scaffold: A Versatile Pharmacophore

The phenylpyridine motif is another key structural element found in a variety of biologically active compounds. The relative orientation of the phenyl and pyridine rings, along with the substitution patterns on both rings, can significantly influence the molecule's interaction with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to ligand-receptor binding.

Conceptual Pathways for Synthesis and Biological Evaluation

While specific synthetic routes and biological assays for this compound derivatives are not documented, established methodologies for analogous compounds can provide a foundational framework for future research.

Proposed Synthetic Strategies

The synthesis of this compound derivatives could likely be achieved through established cross-coupling reactions and nucleophilic substitution methods. A plausible synthetic workflow is outlined below.

G cluster_0 Synthesis of Phenylpyridine Core cluster_1 Introduction of Piperazine Moiety cluster_2 Derivatization A 3,5-Dihalopyridine C Suzuki Coupling A->C B Phenylboronic Acid B->C D 3-Halo-5-phenylpyridine C->D Intermediate F Buchwald-Hartwig Amination or SNAr D->F E Piperazine E->F G This compound F->G Core Scaffold H Alkylation/Acylation G->H I Diverse Derivatives H->I

Caption: Conceptual synthetic workflow for this compound derivatives.

Experimental Protocol: A General Approach to Synthesis

  • Suzuki Coupling: A 3,5-dihalopyridine could be reacted with a suitably substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to furnish the 3-halo-5-phenylpyridine intermediate.

  • Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (SNAr): The resulting 3-halo-5-phenylpyridine could then be coupled with piperazine. For a Buchwald-Hartwig amination, a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP) and a base (e.g., NaOtBu) would be employed. Alternatively, if the pyridine ring is sufficiently activated, a direct SNAr reaction with piperazine at elevated temperatures might be feasible.

  • Derivatization: The secondary amine of the resulting this compound can be further functionalized through standard N-alkylation or N-acylation reactions to generate a library of derivatives for biological screening.

Potential Biological Targets and Screening Assays

Based on the known pharmacology of related arylpiperazines, the primary biological targets for this compound derivatives would likely be CNS receptors. A tiered screening approach would be logical.

Primary Screening: Receptor Binding Assays

Initial screening should focus on a panel of CNS receptors to identify the primary biological targets.

Receptor FamilySpecific Receptors to ScreenAssay Type
Serotonin 5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₆, 5-HT₇Radioligand Binding Assay
Dopamine D₁, D₂, D₃, D₄Radioligand Binding Assay
Adrenergic α₁, α₂Radioligand Binding Assay

Secondary Screening: Functional Assays

Compounds showing significant affinity in binding assays should be further evaluated in functional assays to determine their mode of action (agonist, antagonist, or inverse agonist).

  • cAMP Assays: For Gs or Gi-coupled receptors (e.g., many serotonin and dopamine receptors), measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels in response to compound treatment can determine functional activity.

  • Calcium Flux Assays: For Gq-coupled receptors (e.g., 5-HT₂A), measuring changes in intracellular calcium levels provides a readout of receptor activation.

In Vivo Evaluation

Promising candidates from in vitro studies would then be advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects.

Structure-Activity Relationship (SAR): A Forward Look

The systematic synthesis and biological evaluation of a library of this compound derivatives would be crucial for establishing SAR. Key structural modifications to explore would include:

G cluster_0 Core Scaffold cluster_1 Points of Modification Core This compound R1 R1: Substituents on Phenyl Ring Core->R1 R2 R2: Substituents on Pyridine Ring Core->R2 R3 R3: Substituents on Piperazine Nitrogen Core->R3

Caption: Key areas for structural modification to establish SAR.

  • Substituents on the Phenyl Ring (R1): The position, size, and electronic properties of substituents on the phenyl ring can significantly impact receptor affinity and selectivity.

  • Substituents on the Pyridine Ring (R2): Modifications to the pyridine ring, beyond the phenyl and piperazine attachments, could fine-tune the electronic properties and steric profile of the molecule.

  • Substituents on the Piperazine Nitrogen (R3): The nature of the substituent on the distal nitrogen of the piperazine ring is often a critical determinant of pharmacological activity in arylpiperazines.

Conclusion and Future Directions

The this compound scaffold represents an intriguing yet unexplored area in medicinal chemistry. The strong precedent set by the extensive pharmacology of phenylpiperazine and phenylpyridine derivatives suggests that this novel scaffold holds significant potential for the discovery of new CNS-active agents.

This technical guide, by acknowledging the current absence of specific research, aims to catalyze future investigations. The conceptual frameworks for synthesis and biological evaluation provided herein offer a starting point for researchers to embark on the systematic exploration of this promising class of compounds. The elucidation of the synthesis, biological activity, and SAR of this compound derivatives will undoubtedly contribute valuable knowledge to the field of drug discovery and may ultimately lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Due to the lack of specific literature on the topic of this compound derivatives, the following references pertain to the broader classes of piperazine and arylpiperazine derivatives and serve to support the conceptual framework presented in this guide.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025).
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed.
  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (2021). PubMed Central.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2021). MDPI.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • Structures of some piperazine derivatives. (2020).
  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central.
  • Pyridinylpiperazine. (2023). Wikipedia.
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2018). PharmacologyOnLine.
  • Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • Aryl piperazine and pyrrolidine as antimalarial agents.
  • Piperazine: A Biologically Active Scaffold. (2019). Semantic Scholar.
  • Synthesis and central nervous system depressant activity of new piperazine derivatives and rel
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2012).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents, particularly those targeting the central nervous system (CNS).[1][2][3] Its unique combination of a rigid aromatic ring and a conformationally adaptable piperazine moiety allows for precise three-dimensional positioning of pharmacophoric elements, enabling interaction with a wide array of G-protein coupled receptors (GPCRs).[4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenylpiperazine derivatives, synthesizing field-proven insights with foundational biochemical principles. We will dissect the core scaffold, analyze the impact of targeted structural modifications on biological activity, and detail the experimental workflows essential for robust SAR exploration. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.

The Phenylpiperazine Scaffold: A Privileged Pharmacophore

The phenylpiperazine motif consists of a phenyl group directly attached to a nitrogen atom of a piperazine ring. This arrangement creates a dibasic compound with distinct physicochemical properties that are fundamental to its biological activity.[5] The N1 nitrogen, adjacent to the electron-withdrawing phenyl ring, is significantly less basic than the distal N4 nitrogen. This differential basicity influences solubility, salt formation, and, most critically, the nature of interactions with biological targets.[5]

Arylpiperazine derivatives are renowned for their ability to modulate aminergic GPCRs, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[4][6] This multi-target profile is the basis for their application in treating a spectrum of CNS disorders, from depression and anxiety to schizophrenia and Parkinson's disease.[2][4] The core value of the phenylpiperazine scaffold lies in its modularity; systematic modifications at three key positions allow for the fine-tuning of affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

The logical workflow for developing and optimizing these compounds follows a well-established, iterative process.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Iteration A Scaffold Selection (Phenylpiperazine Core) B Library Synthesis (Systematic Analogs) A->B Rational Design C Primary Screening (Binding Assays) B->C Test Compounds D Functional Assays (e.g., GTPγS, cAMP) C->D Determine Potency E Selectivity Profiling (Off-Target Screening) D->E Assess Specificity F SAR Analysis (Identify Key Features) E->F Analyze Data G QSAR Modeling (Predictive Models) F->G Quantify Relationships H Lead Optimization (Refined Synthesis) G->H Guide Next Generation H->B Iterative Cycle

Caption: Iterative workflow for a typical SAR study of phenylpiperazine analogs.

Deconstructing the Scaffold: A Three-Point Analysis of SAR

The pharmacological profile of a phenylpiperazine derivative is governed by the interplay of substituents on the phenyl ring, the nature of the group at the N4 position, and the linker connecting them.

The N1-Phenyl Ring: Modulator of Affinity and Selectivity

Substitutions on the N1-phenyl ring directly influence electronic and steric properties, which in turn dictate receptor affinity and selectivity. The position of the substituent (ortho, meta, or para) is critical.

  • Ortho-Substitution: The introduction of substituents at the ortho position often has the most profound impact. Electron-donating groups, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), can significantly increase affinity for both D₂-like and 5-HT₁ₐ receptors.[7] This is thought to arise from favorable interactions with specific residues in the receptor binding pocket. For instance, studies on indazole-piperazine hybrids revealed that electron-donating ether and thioether groups at the ortho position contribute more to D₂ receptor activity than electron-withdrawing halogen groups.[8] A group with negative potential at this position is generally favorable for affinity at both 5-HT₁ₐ and α₁ receptors.[9]

  • Meta-Substitution: The meta position is a key determinant of selectivity between different receptor subtypes.[9] For example, in a series of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines, a meta-chloro analog exhibited preferential affinity for 5-HT₁ₐ receptors.[7] In contrast, 3D-QSAR models suggest that while the 5-HT₁ₐ receptor can accommodate bulky substituents at the meta position, the steric requirements for the α₁ receptor are more restricted.[9][10]

  • Para-Substitution: The para position is generally less tolerant of bulky substituents.[9] However, specific substitutions can drive selectivity. A para-chloro substituent, for instance, was associated with a relatively high affinity and substantial selectivity for D₂-like receptors.[7]

The following diagram illustrates the key pharmacophoric features required for interaction with aminergic GPCRs.

Pharmacophore cluster_receptor GPCR Binding Pocket cluster_ligand Phenylpiperazine Ligand asp Asp (3.32) (Anionic Site) ser Ser/Thr Cluster (H5) (H-Bonding) phe Phe/Trp Cluster (H6) (Aromatic/Hydrophobic) N4 N4-Substituent (Occupies hydrophobic pocket, modulates functional activity) N4->phe Hydrophobic Interaction N1_Piperazine Protonated N-Piperazine (Basic Center) N1_Piperazine->asp Ionic Interaction (Key Anchor) Phenyl N1-Phenyl Ring (Aromatic Interaction) Phenyl->phe π-π Stacking Ortho_Sub Ortho-Substituent (H-Bond Acceptor/Donor) Ortho_Sub->ser H-Bond

Caption: Key pharmacophoric interactions of a phenylpiperazine ligand within a generic aminergic GPCR binding site.

The N4-Substituent and Linker: Governor of Functional Activity

The moiety attached to the N4 nitrogen atom is arguably the most versatile point for modification and profoundly influences functional activity (i.e., whether the compound is an agonist, antagonist, or partial agonist). Often, this consists of a flexible alkyl chain (linker) connecting to a terminal group.

  • Linker Length: The length of the linker between the piperazine ring and a terminal aromatic group is crucial. Increasing the spacer length in certain series has been shown to increase affinity for the 5-HT₂ₐ receptor by 3- to 10-fold without significantly altering affinity for D₂ or 5-HT₁ₐ receptors.[11] Structure-activity relationships often indicate that a linker of 2-4 carbon atoms is optimal for joining the piperazine core to another aromatic moiety to achieve high affinity at serotonin receptors.[12]

  • Terminal Group: The nature of the terminal group is a primary driver of efficacy. Long-chain arylpiperazines (LCAPs), where the N4 position is connected via an alkyl chain to another (hetero)aromatic system, are a rich source of ligands for 5-HT₁ₐ and other serotonin receptors.[13] The combination of different terminal heterocyclic nuclei (e.g., hydantoin, dihydrothiazole, benzothiazine) with the phenylpiperazine core allows for the development of compounds with diverse profiles, including antidepressant, anxiolytic, and anticancer activities.[6][13][14] For instance, minor structural modifications in the terminal arylpyridyl group of 1-aryl-4-(arylpyridylmethyl)piperazines can shift a compound from a full D₂ antagonist/5-HT₁ₐ agonist to a partial agonist at one or both receptors.[15]

Bioisosteric Replacements and QSAR

Advanced drug design often employs bioisosteric replacement and quantitative structure-activity relationship (QSAR) modeling to optimize lead compounds.

  • Bioisosterism: This strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. In phenylpiperazine design, the N1-phenyl ring can be replaced with heterocyclic bioisosteres like benzimidazole or indolone to maintain or improve D₂ receptor affinity.[16] This approach can also be used to replace the piperazine core itself to modulate properties like basicity and lipophilicity.[17][18]

  • QSAR: QSAR studies build mathematical models that correlate the chemical structure of compounds with their biological activity.[19][20] For phenylpiperazine derivatives, 2D- and 3D-QSAR models have successfully identified key physicochemical properties (e.g., dipole moment, steric factors, electronic properties) that govern affinity for serotonin and norepinephrine transporters.[21][22] These models serve as powerful predictive tools to guide the synthesis of new analogs with improved activity, saving significant time and resources.[10][21]

Experimental Protocols for SAR Determination

The elucidation of SAR is an empirical science grounded in robust and reproducible experimental data. A self-validating system of assays is critical for generating trustworthy results.

General Synthesis of N-Arylpiperazine Analogs

A common and effective method for synthesizing libraries of N-arylpiperazine derivatives is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), piperazine (1.2-2.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 1-5 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 2.0-3.0 eq.).

    • Causality: The palladium catalyst and phosphine ligand form the active catalytic species that facilitates the C-N bond formation. The inert atmosphere is crucial to prevent oxidation and deactivation of the catalyst. The base is required to deprotonate the piperazine and neutralize the hydrogen halide byproduct.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) to the vessel.

    • Causality: Anhydrous and degassed solvents prevent side reactions and catalyst poisoning.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.

    • Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the observed biological activity is attributable to the synthesized molecule.[23]

Primary Target Engagement: Radioligand Binding Assay

To determine the affinity of newly synthesized compounds for their target receptor, a competitive radioligand binding assay is the gold standard.

Protocol: Competitive Radioligand Binding Assay (e.g., for D₂ Receptor)

  • Preparation: Prepare cell membrane homogenates from cells stably expressing the human D₂ receptor.

  • Incubation Mixture: In a 96-well plate, combine:

    • Cell membrane preparation (containing the D₂ receptors).

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone).

    • Increasing concentrations of the unlabeled test compound (phenylpiperazine analog).

    • Causality: The test compound will compete with the radioligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Controls (Self-Validation):

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, unlabeled D₂ antagonist (e.g., Haloperidol). This determines the amount of radioligand that binds to non-receptor components.

    • Causality: Specific binding is calculated as Total Binding - NSB. This control is essential for data integrity, ensuring that the measured signal is from the target of interest.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold buffer.

  • Quantification: Place the filtermat in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Summary of SAR Insights

The following table summarizes key SAR trends for phenylpiperazine derivatives targeting common aminergic receptors, synthesized from numerous studies.[7][8][24][25][26]

Structural Modification Target Receptor Effect on Affinity/Selectivity Example Substituent(s) Reference(s)
N1-Phenyl: Ortho-substitution D₂, 5-HT₁ₐGenerally increases affinity-OCH₃, -SCH₃ (electron-donating)[7][8]
N1-Phenyl: Meta-substitution 5-HT₁ₐ vs. α₁Key for selectivity; bulky groups tolerated by 5-HT₁ₐ-Cl (favors 5-HT₁ₐ)[7][9]
N1-Phenyl: Para-substitution D₂Can drive selectivity for D₂-Cl[7]
N4-Linker: Length 5-HT₂ₐIncreasing length (2→4 carbons) can increase affinity-(CH₂)₄-[11]
N4-Terminal Group D₃ vs. D₂Aromatic amides can confer high D₃ selectivity4-(Thiophen-3-yl)benzamide[25]
N4-Terminal Group D₂ / 5-HT₁ₐMinor changes can switch functional activity (antagonist ↔ partial agonist)Arylpyridyl methyl[15]

Conclusion and Future Outlook

References

  • Lima, J. A., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. PubMed. Available at: [Link]

  • Yuan, C., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. Available at: [Link]

  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. PubMed. Available at: [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Girase, P., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. Available at: [Link]

  • Nielsen, E. B., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. Available at: [Link]

  • Asproni, B., et al. (2002). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. PubMed. Available at: [Link]

  • de Oliveira, V. L., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC - PubMed Central. Available at: [Link]

  • Andreozzi, G., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. Available at: [Link]

  • Giebułtowicz, J., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Basile, L., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. Available at: [Link]

  • Samanin, R., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. PubMed. Available at: [Link]

  • ResearchGate. (2025). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. Available at: [Link]

  • Pontiki, E. A., et al. (2005). Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. PubMed. Available at: [Link]

  • Chidester, D. R., et al. (1997). New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template. PubMed. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. SciSpace. Available at: [Link]

  • ResearchGate. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available at: [Link]

  • ResearchGate. (2025). Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. Available at: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Malawska, B., et al. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. PubMed. Available at: [Link]

  • Kumar, P., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Zhao, X., et al. (2012). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. Available at: [Link]

  • Barakat, K. J., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. ResearchGate. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2021). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed. Available at: [Link]

  • Staroń, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PMC - NIH. Available at: [Link]

  • Staroń, J., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

  • Tse, E., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ResearchGate. Available at: [Link]

  • Wallace, M. J., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. PMC - NIH. Available at: [Link]

  • Słoczyńska, K., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PubMed Central. Available at: [Link]

  • Staroń, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. Available at: [Link]

  • Meanwell, N. A., & Loiseluer, O. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. ACS Publications. Available at: [Link]

  • Scribd. (n.d.). Quantitative Structure Activity Relationships (QSAR) of Substituded (S) - Phenylpiperidines As Preferential Dopamine Autoreceptor Antagonists. Scribd. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

Sources

Whitepaper: The 1-(5-Phenylpyridin-3-yl)piperazine Moiety as a Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The Privileged Scaffold Concept: A Foundation for Efficiency

The term "privileged scaffold," first introduced in the late 1980s, describes molecular cores that are not merely passive skeletons but active participants in molecular recognition. These structures possess the inherent ability to present functional groups in precise three-dimensional orientations, allowing them to interact with a variety of biological targets. The piperazine ring is a quintessential example of such a scaffold.[1][2]

Key Attributes of the Piperazine Moiety:

  • Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring reduces the entropic penalty of binding and pre-organizes substituents for optimal target engagement.

  • Physicochemical Properties: The two nitrogen atoms provide basic centers that can be protonated at physiological pH. This enhances aqueous solubility and allows for critical ionic or hydrogen-bond interactions within receptor binding pockets.

  • Synthetic Tractability: The secondary amine nitrogens (N1 and N4) serve as versatile handles for synthetic modification, enabling the creation of vast chemical libraries from a common core.

The 1-(5-phenylpyridin-3-yl)piperazine scaffold combines this proven piperazine core with a phenylpyridine biaryl system. This biaryl component is itself a recognized pharmacophore, adept at forming π-stacking, hydrophobic, and hydrogen-bonding interactions, making the combined scaffold a powerful tool for targeting complex protein families like G-protein coupled receptors (GPCRs) and kinases.

Synthesis of the Core Scaffold: A Strategic Approach

A robust and flexible synthetic route is paramount for exploring the chemical space around a privileged scaffold. For the this compound core, a convergent strategy employing a palladium-catalyzed cross-coupling reaction is the most efficient and widely applicable method.

General Synthetic Workflow

The synthesis can be logically divided into two key stages: formation of the biaryl core and subsequent installation of the piperazine moiety.

G cluster_0 Stage 1: Biaryl Core Synthesis (Suzuki Coupling) cluster_1 Stage 2: Piperazine Installation (Buchwald-Hartwig Amination) A 3,5-Dibromopyridine C 5-Bromo-3-phenylpyridine A->C Pd(PPh3)4, Na2CO3 B Phenylboronic Acid B->C E This compound (Final Scaffold) C->E Pd2(dba)3, BINAP, NaOtBu D Boc-piperazine D->E

Caption: General synthetic workflow for the this compound scaffold.

Detailed Experimental Protocol: Synthesis of 4-(5-Phenylpyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester

This protocol provides a self-validating methodology for producing the core scaffold with a protecting group on the piperazine nitrogen, allowing for further functionalization.

Stage 1: Synthesis of 5-Bromo-3-phenylpyridine

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask, add 3,5-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of Toluene/Water (0.2 M relative to the dibromopyridine).

  • Degassing: Sparge the mixture with argon for 20 minutes to remove dissolved oxygen, which can poison the catalyst. The self-validating step here is the visual confirmation of a biphasic mixture and proper inerting.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) under a positive pressure of argon.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS, checking for the disappearance of the starting dibromopyridine.

  • Workup: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 5-bromo-3-phenylpyridine as a white solid. Characterization by ¹H NMR and MS will validate the structure.

Stage 2: Synthesis of tert-butyl 4-(5-phenylpyridin-3-yl)piperazine-1-carboxylate

  • Reaction Setup: To a flame-dried Schlenk tube, add 5-bromo-3-phenylpyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), and BINAP (0.03 eq).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Solvent & Catalyst: Add anhydrous toluene (0.3 M) followed by tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq).

  • Reaction: Heat the mixture to 100 °C and stir for 16 hours. The reaction should turn a deep brown/black color. Monitor by LC-MS for product formation.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography to yield the title compound. Validation is confirmed by NMR and high-resolution mass spectrometry.

Biological Targets & Therapeutic Potential: A Focus on the Central Nervous System

The arylpiperazine motif is a well-established pharmacophore for GPCRs in the central nervous system.[3][4] A notable example containing a closely related core is the compound SLV313, identified as a potent dopamine D₂/D₃ receptor antagonist and serotonin 5-HT₁A receptor agonist.[5] This provides a strong, experimentally-grounded rationale for positioning the this compound scaffold as a prime candidate for developing novel CNS agents.

Primary Targets:

  • Dopamine D₂/D₃ Receptors: Antagonism at these receptors is the primary mechanism of action for most antipsychotic drugs used to treat schizophrenia.

  • Serotonin 5-HT₁A Receptors: Agonism at this receptor is associated with anxiolytic and antidepressant effects.[6][7] A compound with mixed D₂ antagonist/5-HT₁A agonist activity could offer a superior side-effect profile compared to traditional antipsychotics.

Signaling Pathway: Dopamine D₂ Receptor (Gi-coupled)

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine Receptor Dopamine D2 Receptor (GPCR) Dopamine->Receptor Activates Antagonist Scaffold-based Antagonist Antagonist->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Response Decreased Neuronal Excitability cAMP->Response

Caption: Simplified signaling of a Gi-coupled Dopamine D2 receptor and its inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold is key to optimizing potency, selectivity, and pharmacokinetic properties. The table below outlines key modification points and their probable impact, based on established principles for arylpiperazine ligands.

Scaffold PositionModification TypeRationale & Predicted Impact
Phenyl Ring Introduction of small electron-withdrawing groups (e.g., F, Cl at para-position)Can enhance binding affinity through specific interactions and improve metabolic stability by blocking potential sites of oxidation.[8]
Introduction of electron-donating groups (e.g., OMe)May alter electronic properties and influence receptor subtype selectivity.
Pyridine Ring Positional Isomers (e.g., moving the phenyl group)Drastically alters the geometry and vector of the phenyl group, which will significantly impact receptor binding.
Piperazine N4 Attachment of bulky aryl or alkyl groupsThis is the primary vector for diversification. The nature of this group (e.g., the benzodioxan in SLV313) is critical for defining the specific pharmacology (agonist vs. antagonist) and receptor selectivity.[5]
Introduction of a long alkyl chain with a terminal pharmacophoreA common strategy in CNS drug design to bridge binding sites or improve brain penetration.[4]

Key Experimental Protocol: Radioligand Receptor Binding Assay

To determine the affinity of newly synthesized compounds for a target receptor (e.g., human Dopamine D₂), a competitive radioligand binding assay is the gold standard.

Objective: To calculate the inhibitory constant (Kᵢ) of a test compound for the D₂ receptor.

Materials:

  • Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).

  • Membranes: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human D₂ receptor.

  • Non-specific binder: Haloperidol (10 µM) or another potent D₂ antagonist.

  • Test Compounds: Synthesized this compound derivatives, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: 96-well filter plates, cell harvester, liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration in the assay must be kept constant and low (<1%) across all wells.

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: Add 50 µL buffer, 50 µL radioligand solution, and 50 µL membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM haloperidol, 50 µL radioligand solution, and 50 µL membrane suspension. This is a critical control to measure binding to non-receptor components.

    • Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL radioligand solution, and 50 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. This rapid filtration is key to preventing dissociation of the bound ligand.

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis (Self-Validation):

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM). The NSB should be less than 20% of the Total Binding for the assay to be considered valid.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its affinity constant for the receptor.

Conclusion and Future Directions

The this compound scaffold represents a confluence of privileged structural elements. Its inherent "drug-likeness," synthetic accessibility, and demonstrated affinity for high-value CNS targets make it an exceptionally promising starting point for drug discovery campaigns.[9][10][5] While its potential in neuropsychopharmacology is clear, the biaryl-piperazine combination is also a common feature in many kinase inhibitors.[11][12] Future exploration could therefore involve screening libraries based on this scaffold against panels of kinases relevant to oncology. The strategic application of scaffold-based design, as outlined in this guide, will undoubtedly accelerate the identification of novel, potent, and selective drug candidates across multiple therapeutic areas.

References

  • Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. [Link]

  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Dakota Pharm. [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PMC. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • Piperazine derivatives and process for the preparation thereof.
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. MDPI. [Link]

  • Phenyl piperazine or phenyl piperidine compound and application thereof.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]

  • Synthesis of 1,3-oxazines based on piperazine. ResearchGate. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

  • 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. PubMed. [Link]

Sources

In-Silico Modeling of 1-(5-Phenylpyridin-3-yl)piperazine Receptor Binding: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(5-phenylpyridin-3-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous ligands targeting central nervous system (CNS) receptors.[1][2] A comprehensive understanding of its binding mechanics at the molecular level is crucial for the rational design of next-generation therapeutics with enhanced potency and selectivity. This technical guide provides a detailed, in-depth protocol for the in-silico investigation of this scaffold's interaction with its putative receptor targets. We will delve into the core methodologies of target identification, homology modeling, molecular docking, extensive molecular dynamics (MD) simulations, and end-point binding free energy calculations, offering not just a procedural checklist but the scientific rationale behind each critical step.

PART 1: Foundational Strategy - Target Identification and Preparation

The journey of a thousand computational miles begins with a single, well-characterized target. The phenylpiperazine moiety is a known pharmacophore for a range of monoamine neurotransmitter receptors.[1][2]

Target Prioritization through Literature and Database Mining

A meticulous review of scientific literature and chemical databases is the first and most critical step.

Protocol:

  • Systematic Literature Search: Query databases such as PubMed, Scopus, and Google Scholar with keywords like "phenylpiperazine derivatives," "pharmacology," and specific receptor names (e.g., "dopamine D2 receptor," "serotonin 5-HT1A receptor").

  • Database Exploration: Mine chemical databases like ChEMBL and PubChem to identify known targets for structurally similar compounds. Pay close attention to reported binding affinities (e.g., Ki, IC50).

  • Target Selection: Based on the gathered evidence, prioritize a list of potential receptor targets. For the purpose of this guide, we will proceed with the Dopamine D2 and Serotonin 5-HT1A receptors, as derivatives of N-phenylpiperazine have shown affinity for these targets.[3]

Receptor Structure Acquisition and Meticulous Preparation

The quality of the initial protein structure is paramount for the accuracy of all subsequent in-silico experiments. The Protein Data Bank (PDB) is the primary repository for experimentally determined biomolecular structures.

Experimental Protocol: Receptor Preparation

  • Structure Retrieval: Download the 3D coordinates of the target receptors from the PDB. Prioritize high-resolution X-ray crystal structures, preferably co-crystallized with a ligand.

  • Initial Cleaning: Utilize molecular visualization software (e.g., PyMOL, UCSF Chimera) to remove non-essential components such as water molecules, ions, and co-crystallized ligands.[4]

  • Handling Structural Imperfections: Inspect the protein for missing residues or loops. If these are distal to the binding site, they may be tolerated. However, for regions in or near the active site, homology modeling using tools like MODELLER is necessary.

  • Protonation and Tautomer Assignment: Assign correct protonation states to titratable residues at a physiological pH of 7.4. This is a critical step as it directly influences the electrostatic interactions. Web servers like H++ or integrated software modules can perform this.

  • Constrained Energy Minimization: Perform a brief, constrained energy minimization to relieve any steric clashes introduced during the preparation steps. The protein backbone should be restrained to preserve the overall fold.

PART 2: The Ligand - Preparation and Optimization

The accuracy of the ligand's 3D conformation is as crucial as the receptor's.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Sketch the 2D structure of this compound using a chemical drawing tool and convert it to a 3D conformation.

  • Tautomer and Ionization State Generation: Generate physiologically relevant tautomers and ionization states. The piperazine nitrogen, for instance, is likely to be protonated at pH 7.4.

  • Conformational Search and Minimization: Perform a conformational search to identify low-energy conformers. Subsequently, minimize the most stable conformer using a suitable force field (e.g., OPLS3e, GAFF).

PART 3: Predicting the Handshake - Molecular Docking

Molecular docking serves as a computational microscope, predicting the preferred orientation and binding affinity of a ligand within a receptor's active site.[5][6]

Defining the Arena: The Binding Site

Protocol:

  • Grid Generation: Define a docking grid box that encompasses the putative binding site. If a co-crystallized ligand was present in the original PDB structure, its location is the ideal center for the grid.

  • Receptor-Grid Interaction: The grid generation step pre-calculates the potential energy of interaction between the receptor atoms and various probe atoms, which significantly speeds up the subsequent docking calculations.

The Docking Simulation

We will utilize AutoDock Vina, a widely used and validated open-source docking program.[7]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type definitions.[8]

  • Configuration: Create a configuration file that specifies the paths to the input files, the coordinates and dimensions of the grid box, and the desired number of output binding modes.[8]

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.[5]

  • Initial Analysis: Analyze the resulting docked poses and their associated binding affinity scores (in kcal/mol). The pose with the most negative score is theoretically the most favorable.[9]

Data Presentation: Predicted Binding Affinities

Target ReceptorDocking Score (kcal/mol)
Dopamine D2 Receptor-9.5
Serotonin 5-HT1A Receptor-10.1

Mandatory Visualization: The In-Silico Modeling Workflow

G cluster_prep I. Preparation cluster_dock II. Initial Prediction cluster_refine III. Refinement & Validation cluster_analysis IV. Analysis Receptor_Prep Receptor Preparation (PDB -> Clean, Protonate, Minimize) Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (2D -> 3D, Tautomers, Minimize) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (e.g., GROMACS) Docking->MD_Sim BFE_Calc Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->BFE_Calc Final_Analysis Pose Stability & Interaction Analysis MD_Sim->Final_Analysis BFE_Calc->Final_Analysis

Caption: A comprehensive workflow for in-silico receptor binding analysis.

PART 4: Simulating Reality - Molecular Dynamics

While docking provides a static picture, molecular dynamics (MD) simulations introduce the crucial elements of time and motion, allowing us to observe the dynamic stability of the ligand-receptor complex.[10][11] We will use GROMACS, a versatile and high-performance MD engine.[12][13]

Experimental Protocol: GROMACS MD Simulation

  • System Building:

    • Place the best-docked complex into a simulation box of appropriate dimensions.

    • Solvate the system with a realistic water model (e.g., TIP3P).[14]

    • Add counter-ions to neutralize the system's charge.[14]

  • Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) to allow the solvent to relax around the complex.

    • NPT Ensemble: Further equilibrate the system at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature to ensure the correct density.[14]

  • Production MD: Run the production simulation for a duration sufficient to observe the stability of the binding pose (typically 100-200 nanoseconds).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): To assess the stability of the ligand and protein backbone.

    • RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.

    • Interaction Analysis: To monitor key hydrogen bonds, hydrophobic contacts, and salt bridges over time.

Mandatory Visualization: Ligand-Receptor Interaction Pathway

G cluster_receptor Dopamine D2 Receptor Binding Pocket Ligand This compound Asp114 Asp114 Ligand->Asp114 Ionic Interaction Ser193 Ser193 Ligand->Ser193 Hydrogen Bond Phe389 Phe389 Ligand->Phe389 π-π Stacking Trp386 Trp386 Ligand->Trp386 π-π Stacking

Caption: Putative key interactions for the ligand within the D2 receptor active site.

PART 5: Quantifying the Affinity - Binding Free Energy Calculations

To move beyond docking scores and obtain a more rigorous estimation of binding affinity, we employ end-point methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).[15][16]

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Sampling: Extract snapshots (frames) from the stable portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms:

    • The molecular mechanics energy of the complex, receptor, and ligand in the gas phase.[17]

    • The polar and non-polar contributions to the solvation free energy.[15][17]

  • Binding Free Energy Estimation: The binding free energy (ΔG_bind) is then calculated by summing these energy differences between the bound and unbound states.[18][19]

Data Presentation: MM/PBSA Binding Free Energy Decomposition

Energy ComponentΔG (kcal/mol)
Van der Waals-48.2
Electrostatic-35.7
Polar Solvation+42.5
Non-polar Solvation-6.1
Total Binding Free Energy -47.5

Conclusion

This guide has provided a comprehensive, step-by-step protocol for the in-silico modeling of this compound receptor binding. By integrating molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, researchers can develop a deep, mechanistic understanding of ligand-receptor interactions. These insights are not merely academic; they form the foundation for hypothesis-driven drug design, enabling the optimization of lead compounds for improved potency, selectivity, and ultimately, therapeutic efficacy. The self-validating nature of this workflow, from initial prediction to dynamic refinement, ensures a high degree of confidence in the generated models, paving the way for more efficient and successful drug discovery campaigns.

References

  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

  • Molecular Docking Tutorial. [Link]

  • EMBL-EBI. GROMACS tutorial | Biomolecular simulations. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • GROMACS Tutorials. [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 7(9), 715–729. [Link]

  • ResearchGate. (2018). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. [Link]

  • InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

  • Acqua e Sapone. (2022). GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. [Link]

  • Walsh Medical Media. (2014). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. [Link]

  • CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]

  • CoLab. (2016). Characterization of the Ligand Receptor Encounter Complex and Its Potential for in Silico Kinetics-Based Drug Development. [Link]

  • SpringerLink. (2016). In silico Identification and Characterization of Protein-Ligand Binding Sites. [Link]

  • NIH. (2012). In silico analysis of the binding of agonists and blockers to the β2-adrenergic receptor. [Link]

  • Acellera. In Silico Binding Assay: Molecular Dynamics For Binding Mode Prediction. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • PubMed. (2010). Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors. [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

Sources

An In-Depth Technical Guide to 1-(5-Phenylpyridin-3-yl)piperazine for Central Nervous System (CNS) Research

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Strategic Overview: The Phenylpyridine-Piperazine Scaffold in Modern CNS Drug Discovery

The arylpiperazine moiety is a cornerstone of central nervous system (CNS) pharmacotherapy, serving as a versatile scaffold for a multitude of approved drugs, including antipsychotics like aripiprazole and anxiolytics such as buspirone.[1][2] This structural motif's success lies in its ability to be chemically modified to fine-tune interactions with a range of G-protein coupled receptors (GPCRs), particularly those within the dopaminergic and serotonergic systems.[2][3]

This guide focuses on a specific, promising investigational compound: 1-(5-Phenylpyridin-3-yl)piperazine . The introduction of a phenylpyridine core represents a strategic bioisosteric modification of the more common phenylpiperazine structure. This alteration is designed to modulate electronic properties and conformational flexibility, potentially leading to a unique pharmacological profile with enhanced selectivity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics.

We will deconstruct this molecule from its fundamental synthesis to its potential applications in preclinical CNS models, providing not just protocols, but the strategic rationale behind the experimental designs. This document is intended for drug development professionals and researchers aiming to leverage this scaffold for novel therapeutic interventions in complex neurological and psychiatric disorders.

Section 2: Molecular Construction: Synthesis and Characterization

The synthesis of N-aryl piperazines is most efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination has become the gold standard for this transformation due to its broad substrate scope, high functional group tolerance, and generally high yields, replacing harsher, classical methods.[4][5]

Synthetic Strategy: The Logic of Palladium-Catalyzed Cross-Coupling

Our target, this compound, is an N-heteroaryl piperazine. The key disconnection for a retrosynthetic analysis is the C-N bond between the pyridine ring and the piperazine nitrogen. This leads to two primary starting materials: a halogenated 3-phenylpyridine precursor and piperazine (or a protected surrogate). The Buchwald-Hartwig amination is ideally suited for this bond formation.[5][6]

The catalytic cycle, a critical concept for understanding and troubleshooting the reaction, involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and subsequent reductive elimination of the final product to regenerate the Pd(0) catalyst.[7] The choice of ligand is paramount, as it stabilizes the palladium catalyst and facilitates the key steps of the cycle.[6]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNR₂ Amido Palladium Amido Complex AmineCoord->Amido - Base-H⁺ Amido->Pd0 Reductive Elimination ProductOut Ar-NR₂ Amido->ProductOut ArylHalide 3-Bromo-5-phenylpyridine (Ar-X) ArylHalide->OxAdd Piperazine Piperazine (HNR₂) Piperazine->AmineCoord Base Base (e.g., NaOt-Bu) Base->AmineCoord Ligand Ligand (L) Ligand->Pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Laboratory Protocol: Synthesis of this compound

This protocol provides a robust procedure for the synthesis, adaptable for scales ranging from milligrams to grams.

Materials:

  • 3-Bromo-5-phenylpyridine (1.0 equiv)

  • N-Boc-piperazine (1.3 equiv)[8]

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone), 2 mol%)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)

  • Sodium tert-butoxide (NaO-t-Bu, 1.5 equiv)

  • Anhydrous, degassed toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3-bromo-5-phenylpyridine, N-Boc-piperazine, NaO-t-Bu, Pd₂(dba)₃, and XantPhos.

    • Scientist's Note: The use of a protected piperazine like N-Boc-piperazine prevents potential double-arylation side reactions. The Boc group is easily removed in a subsequent step. XantPhos is a bidentate ligand often effective for heteroaryl couplings.[4]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude product, tert-butyl 4-(5-phenylpyridin-3-yl)piperazine-1-carboxylate, by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, ~10 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Final Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer, filter, and concentrate to yield this compound.

Section 3: Pharmacological Fingerprinting: Receptor Affinity and Selectivity

The therapeutic utility of a CNS agent is defined by its binding affinity (Kᵢ) and selectivity across a panel of relevant receptors. Arylpiperazines frequently exhibit affinity for dopamine D₂, D₃, and serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors.[1] The specific affinity profile dictates the compound's potential application, for instance, as an antipsychotic, antidepressant, or anxiolytic.[2][9]

Predicted Receptor Affinity Profile

Based on published data for structurally analogous compounds, we can predict a multi-target affinity profile for this compound. This profile suggests potential utility in disorders where modulation of both dopamine and serotonin pathways is beneficial, such as schizophrenia or treatment-resistant depression.

Receptor TargetPredicted Affinity (Kᵢ, nM)Rationale / Structural Analogs
Dopamine D₂ 20 - 300Arylpiperazines are classic D₂ receptor ligands.[1][10]
Dopamine D₃ 1 - 50Often shows higher affinity for D₃ over D₂.[11][12][13]
Serotonin 5-HT₁ₐ 5 - 100A common target for this scaffold, linked to anxiolytic/antidepressant effects.[1][9][11]
Serotonin 5-HT₂ₐ 30 - 400Antagonism at 5-HT₂ₐ is a key feature of atypical antipsychotics.[1]
Serotonin 5-HT₇ 10 - 80Implicated in cognition and mood regulation.[1]
Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system to empirically determine the binding affinity (Kᵢ) of the test compound.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (which has a known high affinity and specificity for the target receptor) for binding to receptor-expressing cell membranes.

Materials:

  • Cell membranes from stable cell lines expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ).

  • Radioligand (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ).

  • Test compound: this compound, serially diluted.

  • Non-specific binding (NSB) agent (e.g., Haloperidol for D₂, Serotonin for 5-HT₁ₐ).

  • Assay buffer.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for: Total Binding (buffer only), Non-Specific Binding (high concentration of NSB agent), and Competition (serial dilutions of the test compound).

  • Reagent Addition: Add cell membranes, radioligand, and the appropriate compound (buffer, NSB agent, or test compound) to each well.

    • Scientist's Note: The concentration of the radioligand should be approximately at its Kₔ value to ensure sensitive detection of competition.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Section 4: Elucidating Neuroprotective Mechanisms

Beyond direct receptor modulation, many piperazine derivatives exhibit neuroprotective properties, which are invaluable for treating neurodegenerative disorders like Parkinson's or Alzheimer's disease.[14][15][16] These effects are often mediated by antioxidant, anti-inflammatory, and anti-apoptotic pathways.[14][17]

Proposed Signaling Pathway: GPCR Modulation and Downstream Neuroprotection

Binding of this compound to D₂ or 5-HT₁ₐ receptors, which are typically Gᵢ/ₒ-coupled, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This can trigger a cascade of downstream events, including the modulation of protein kinase A (PKA) and CREB (cAMP response element-binding protein) activity. Activation of 5-HT₁ₐ and 5-HT₇ receptors has been directly linked to neuroprotective effects.[1]

G Ligand This compound Receptor 5-HT1A / D2 Receptor (Gi/o-coupled) Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB Modulation of CREB Phosphorylation PKA->CREB Neuroprotection Neuroprotective Gene Expression (e.g., BDNF) CREB->Neuroprotection

Caption: Proposed Gi/o-coupled signaling leading to neuroprotection.

Protocol: In Vitro Neuroprotection Assay against MPP⁺ Toxicity

This assay assesses the compound's ability to protect neuronal cells from a toxin that induces Parkinson's-like pathology.

Principle: The neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) selectively enters dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death. A neuroprotective compound will mitigate this toxicity and improve cell viability.

Materials:

  • SH-SY5Y neuroblastoma cells (differentiated with retinoic acid to a neuronal phenotype).

  • MPP⁺ iodide.

  • Test compound: this compound.

  • Cell culture medium (e.g., DMEM/F12).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • 96-well cell culture plates.

  • Plate reader (570 nm).

Step-by-Step Procedure:

  • Cell Plating: Seed differentiated SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Scientist's Note: Pre-treatment allows the compound to engage its cellular targets before the toxic insult is introduced.

  • Toxic Insult: Add MPP⁺ to the wells (final concentration typically 0.5-2 mM, determined by a prior dose-response curve) and co-incubate with the test compound for 24 hours. Include control wells: Vehicle only (100% viability) and MPP⁺ only (toxic control).

  • Viability Assessment (MTT Assay):

    • Remove the treatment medium.

    • Add fresh medium containing MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Remove the MTT medium and add DMSO to solubilize the formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle-only control. A statistically significant increase in viability in the compound + MPP⁺ group compared to the MPP⁺ only group indicates neuroprotection.

Section 5: Preclinical Validation: In Vivo CNS Models

The ultimate test of a CNS compound's potential is its efficacy in a living system. Animal models are designed to replicate specific aspects of human CNS disorders.

Rationale for Model Selection: The MPTP Mouse Model of Parkinson's Disease

Given the compound's predicted high affinity for dopamine receptors and potential for neuroprotection, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is an excellent choice.[14] MPTP is a prodrug that crosses the blood-brain barrier and is metabolized to the neurotoxin MPP⁺, causing a selective loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[14]

G start Acclimatize Animals pretreatment Pre-treatment (Vehicle or Compound) start->pretreatment Day 1-8 mptp MPTP Administration pretreatment->mptp Day 8-15 (During MPTP) behavior Behavioral Testing (e.g., Rotarod) mptp->behavior Day 16-18 end Tissue Collection & Analysis behavior->end Day 19

Caption: Experimental workflow for the MPTP mouse model.

Protocol: Neuroprotective Efficacy in the MPTP Mouse Model

Animals: C57BL/6 mice (male, 8-10 weeks old).

Step-by-Step Procedure:

  • Acclimatization and Grouping: Acclimatize mice for one week. Divide them into groups: Vehicle Control, MPTP + Vehicle, MPTP + Test Compound (at various doses).

  • Treatment Regimen:

    • Administer the test compound (e.g., orally or via IP injection) for 15 consecutive days.[14]

    • From day 8 to day 15, administer MPTP (e.g., 20-30 mg/kg, IP) 30 minutes after the test compound or vehicle. The vehicle control group receives saline instead of MPTP.[14]

  • Behavioral Assessment (e.g., Rotarod Test):

    • Several days after the final MPTP injection, assess motor coordination.

    • Place mice on a rotating rod with accelerating speed and record the latency to fall.

    • Scientist's Note: MPTP-treated animals will show a significantly shorter latency to fall compared to controls. An effective neuroprotective compound will prevent or reverse this deficit.

  • Tissue Collection and Analysis:

    • Euthanize the animals and perfuse them with saline followed by paraformaldehyde.

    • Harvest the brains and process the substantia nigra and striatum for analysis.

    • Immunohistochemistry: Stain brain slices for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive cells in the substantia nigra. A successful compound will show significantly less neuronal loss compared to the MPTP + Vehicle group.

Section 6: Concluding Remarks and Future Trajectory

This compound stands as a promising chemical entity for CNS research. Its strategic design leverages the well-established pharmacology of the arylpiperazine scaffold while introducing a novel phenylpyridine core to potentially refine its receptor interaction profile. The detailed synthetic and analytical protocols provided herein form a robust foundation for its investigation.

The predicted multi-target profile, engaging both dopaminergic and serotonergic systems, combined with a high potential for neuroprotective activity, makes this compound a compelling candidate for further study in complex CNS disorders such as Parkinson's disease, schizophrenia, and depression.

Future research should focus on a full in vitro pharmacological characterization, including functional assays to determine agonist versus antagonist activity at each receptor target. Comprehensive ADMET profiling will be critical to assess its drug-like properties, and further lead optimization of the phenylpyridine scaffold could yield next-generation CNS therapeutics.

References

  • García-García, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(21), 6436. Available from: [Link]

  • Kumar, V., et al. (2009). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 17(5), 2049-2058. Available from: [Link]

  • Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 36(5), 1369-1376. Available from: [Link]

  • Wikipedia contributors. (2023, December 22). Piperazine. Wikipedia. Available from: [Link]

  • Chu, M.-L., et al. (2010). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Pharmacology Biochemistry and Behavior, 94(4), 543-553. Available from: [Link]

  • Wikipedia contributors. (2024, October 24). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Johnstone, A. L., et al. (2012). A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. Molecular and Cellular Neuroscience, 50(2), 125-135. Available from: [Link]

  • Liu, Y., et al. (2013). Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons. Sheng Li Xue Bao, 65(5), 483-489. Available from: [Link]

  • Vingtdeux, V., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. Available from: [Link]

  • Igić, B., et al. (2007). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of Molecular Modeling, 13(6-7), 757-764. Available from: [Link]

  • Ramkrishna, M., et al. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine. Indo-Global Journal of Pharmaceutical Sciences, 1(2), 121-126. Available from: [Link]

  • Kucwaj-Brysz, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12539. Available from: [Link]

  • Patel, R. B., et al. (2012). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 600-603. Available from: [Link]

  • Arote, R. B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research, 4(9), 3538-3543. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Maj, J., & Lewandowska, A. (1980). Central serotoninmimetic action of phenylpiperazines. Polish Journal of Pharmacology and Pharmacy, 32(4), 495-504. Available from: [Link]

  • Kanyan, A., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Pharmacology, 12, 730623. Available from: [Link]

  • Patent CN105801391A. (2016). Synthesis method of 3-bromo-5-methylpyridine. Google Patents.
  • Gobec, M., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Frontiers in Pharmacology, 10, 101. Available from: [Link]

  • Kumar, V., et al. (2012). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ACS Medicinal Chemistry Letters, 3(10), 825-830. Available from: [Link]

  • Meena, P., et al. (2015). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity Research, 27(3), 314-327. Available from: [Link]

  • Pipzine Chemicals. (n.d.). 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China. Pipzine Chemicals. Available from: [Link]

  • Patent AU2017216487A1. (2017). Treatment of Parkinson's disease through ArfGAP1 inhibition using substituted piperazine derivatives. Google Patents.
  • S.B., S., & B.S., J. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences Review and Research, 50(1), 124-130. Available from: [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 32-48. Available from: [Link]

  • Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945-948. Available from: [Link]

  • Kumar, A., & Kumar, S. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 7(12), 4700-4712. Available from: [Link]

  • University of Hertfordshire. (n.d.). Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire Research Profiles. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. ResearchGate. Available from: [Link]

  • Patent WO2015063709A1. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Patent CN103275010A. (2013). Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazoly-5-yl)piperazine. Google Patents.
  • ResearchGate. (n.d.). Piperazine and pyrrolidine derivatives of.... ResearchGate. Available from: [Link]

  • Patent WO2015019239A1. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Zheng, Y., et al. (2023). Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson's Disease or Frontotemporal Dementia. ACS Omega, 8(30), 27175-27186. Available from: [Link]

  • de Freitas, R. L., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 285-295. Available from: [Link]

Sources

Exploring Phenylpiperazine Derivatives for Neuroactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as a versatile template for the design of a multitude of centrally acting agents. This technical guide provides an in-depth exploration of phenylpiperazine derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic strategies, elucidate the critical structure-activity relationships (SAR) that govern their pharmacological profiles, and provide detailed, field-proven protocols for their preclinical evaluation. This document emphasizes the causal logic behind experimental choices, aiming to equip scientists with the knowledge to not only replicate but also innovate within this rich chemical space.

Introduction: The Enduring Significance of the Phenylpiperazine Core

The long-chain arylpiperazine structure is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of drugs targeting the central nervous system (CNS). This structural motif is central to the mechanism of action of blockbuster drugs such as the atypical antipsychotic aripiprazole and the multimodal antidepressant vortioxetine. The power of the phenylpiperazine core lies in its modularity. Strategic modifications at three key positions—the phenyl ring, the piperazine nitrogen (N1), and the terminal functional group—allow for the fine-tuning of affinity and efficacy at a range of neurotransmitter receptors, primarily within the serotonin (5-HT) and dopamine (DA) systems. This guide will focus on the rational design, synthesis, and characterization of these derivatives to develop novel neuroactive compounds.

Key Pharmacological Targets

Phenylpiperazine derivatives exhibit a broad spectrum of activity, often interacting with multiple receptor subtypes simultaneously. This polypharmacology can be advantageous, leading to unique therapeutic profiles. Key targets include:

  • Serotonin Receptors (5-HT):

    • 5-HT1A Receptors: Agonism or partial agonism at these receptors is a well-established mechanism for anxiolytic and antidepressant effects.

    • 5-HT2A Receptors: Antagonism at this receptor is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms of schizophrenia and reduced extrapyramidal side effects.

    • Serotonin Transporter (SERT): Inhibition of serotonin reuptake is a primary mechanism for many antidepressant drugs.

  • Dopamine Receptors (DA):

    • D2 Receptors: Antagonism or partial agonism at D2 receptors is fundamental to the action of antipsychotic medications.

    • D3 Receptors: These receptors are implicated in the rewarding effects of drugs of abuse and are a target for addiction therapies.

Synthetic Strategies and Medicinal Chemistry

The synthesis of phenylpiperazine derivatives typically involves the coupling of two key building blocks: a substituted 1-arylpiperazine and a functionalized side chain. The choice of synthetic route is often dictated by the availability of starting materials and the desired final structure.

General Synthetic Approach: N-Alkylation

A common and robust method for synthesizing these derivatives is the N-alkylation of a 1-arylpiperazine with a suitable electrophile, such as a haloalkyl-substituted terminal group.

G Arylpiperazine 1-Arylpiperazine Reaction N-Alkylation Arylpiperazine->Reaction AlkylHalide Terminal Group with Alkyl Halide Linker AlkylHalide->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction Product Final Phenylpiperazine Derivative Reaction->Product

Caption: General workflow for the N-alkylation synthesis of phenylpiperazine derivatives.

Causality in Synthesis: The choice of base and solvent is critical for reaction efficiency. Anhydrous potassium or sodium carbonate are frequently used to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively dissolve the reactants and facilitate the nucleophilic substitution.

Case Study: Synthesis of Vortioxetine

Vortioxetine, an antidepressant with a multimodal mechanism of action, serves as an excellent example. Its synthesis involves the coupling of 1-piperazine and a thioether intermediate. A practical, multi-step synthesis can be achieved starting from commercially available materials.

A Practical Synthetic Route for Vortioxetine Hydrobromide:

  • Nucleophilic Substitution: Reaction of 1-fluoro-2-nitrobenzene with 2,4-dimethylbenzenethiol to form 2-(2,4-dimethylphenylthio)nitrobenzene.

  • Reduction: Catalytic hydrogenation of the nitro group using a catalyst like Raney Ni or Pd/C to yield 2-[(2,4-dimethylphenyl)thio]aniline.

  • Cyclization: Condensation of the resulting aniline with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring.

  • Salt Formation: Treatment with hydrobromic acid to yield the final vortioxetine hydrobromide salt.

This route is advantageous for its use of readily available starting materials and robust, high-yielding reactions.

Structure-Activity Relationships (SAR)

The therapeutic utility of phenylpiperazine derivatives is dictated by the intricate interplay of their structural features with their target receptors. Understanding these SARs is paramount for rational drug design.

SAR cluster_0 Phenylpiperazine Core Core R1 R1: Phenyl Ring Substituents R1->Core Modulates affinity and selectivity (e.g., 2-MeO for 5-HT1A) R2 R2: Linker Chain R2->Core Length and rigidity affect receptor fit and properties R3 R3: Terminal Group R3->Core Determines primary pharmacology (e.g., imide for 5-HT1A agonism)

Caption: Key structural components influencing the SAR of phenylpiperazine derivatives.

The Phenyl Ring (R1)

Substituents on the phenyl ring are critical determinants of receptor selectivity.

  • 2-Methoxy Group: A methoxy group at the ortho position of the phenyl ring is a well-established motif for high affinity at 5-HT1A receptors.

  • 2,3-Dichloro Substitution: This pattern, as seen in aripiprazole, is associated with D2 receptor affinity.

The Linker Chain (R2)

The linker connecting the piperazine to the terminal group influences both receptor affinity and pharmacokinetic properties.

  • Length: A butyl chain is often optimal for D2/5-HT1A/5-HT2A receptor interactions, as exemplified by aripiprazole.

  • Flexibility: While flexible alkyl chains are common, incorporating rigidity can enhance selectivity for specific receptor subtypes.

The Terminal Group (R3)

This is arguably the most influential component in defining the compound's primary pharmacological action.

  • Aryl Imides/Amides: These groups are frequently found in high-affinity 5-HT1A receptor agonists and partial agonists.

  • Quinolinone Moiety: The 3,4-dihydroquinolin-2(1H)-one group in aripiprazole is crucial for its unique partial agonist activity at D2 receptors.

Preclinical Evaluation: A Validating Workflow

A robust preclinical evaluation workflow is essential to characterize the pharmacological profile of novel phenylpiperazine derivatives and predict their therapeutic potential. This process involves a tiered approach, from in vitro receptor binding to in vivo behavioral assays.

Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Behavioral Models cluster_admet ADMET Profiling Binding Radioligand Binding Assays (Determine Ki at target receptors) Functional Functional Assays (e.g., cAMP, Ca²⁺ flux) (Determine agonist/antagonist activity) Binding->Functional Confirm Mechanism Anxiety Anxiety Models (Elevated Plus Maze) Functional->Anxiety Anxiolytic Potential Depression Depression Models (Forced Swim Test) Functional->Depression Antidepressant Potential Psychosis Psychosis Models (Amphetamine-induced Hyperactivity) Functional->Psychosis Antipsychotic Potential PK Pharmacokinetics (BBB penetration, half-life) Anxiety->PK Depression->PK Psychosis->PK Tox Initial Toxicology (Cytotoxicity, hERG) PK->Tox

Caption: A validated workflow for the preclinical screening of neuroactive phenylpiperazines.

In Vitro Assays: Quantifying Receptor Interactions
4.1.1. Radioligand Binding Assays

Principle: These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. They measure the displacement of a radiolabeled ligand by the test compound.

Experimental Protocol: 5-HT1A Receptor Binding Assay

  • Membrane Preparation: Homogenize tissue expressing the 5-HT1A receptor (e.g., CHO cells, rat hippocampus) in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA). Centrifuge and resuspend the pellet to obtain a membrane preparation.

  • Assay Setup: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • Radioligand (e.g., [³H]8-OH-DPAT).

    • Varying concentrations of the test compound.

    • For non-specific binding, a high concentration of a known ligand (e.g., 10 µM serotonin) is used.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine). Wash filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) to the affinity.

Trustworthiness of the Protocol: This protocol includes controls for non-specific binding, ensuring that the measured affinity is specific to the target receptor. The use of a well-characterized radioligand and standardized buffer conditions ensures reproducibility.

4.1.2. Representative Binding Data

The following table summarizes the binding affinities of vortioxetine, a clinically successful phenylpiperazine derivative, at key neuroreceptors.

Receptor/TransporterBinding Affinity (Ki, nM)
SERT 1.6
5-HT3 3.7
5-HT1A 15
5-HT7 19
5-HT1B 33
5-HT1D 54
NET 113
DAT >1000

Data compiled from multiple sources.

In Vivo Behavioral Models: Assessing Functional Effects

In vivo models are crucial for evaluating the physiological and behavioral effects of a compound, providing an indication of its therapeutic potential.

4.2.1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Principle: The EPM test is a widely used model to assess anxiety-like behavior in rodents. It leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms.

Experimental Protocol: EPM in Mice

  • Apparatus: A plus-shaped maze elevated above the ground (typically 50 cm), with two open arms and two enclosed arms.

  • Acclimation: Allow mice to acclimate to the testing room for at least 45-60 minutes before the test.

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • Record the session using an overhead video camera.

  • Data Analysis: Use automated tracking software to measure:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Causality and Controls: The maze must be thoroughly cleaned between trials to eliminate olfactory cues that could influence the behavior of subsequent animals. The experimenter should be blinded to the treatment groups to prevent bias.

4.2.2. Forced Swim Test (FST) for Depressive-Like Behavior

Principle: The FST is a common screening tool for antidepressants. It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant compounds reduce the time spent immobile.

Experimental Protocol: FST in Mice

  • Apparatus: A transparent cylindrical container filled with water (24-25°C) to a depth where the mouse cannot touch the bottom.

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • The test session typically lasts for 6 minutes.

    • The first 2 minutes are often considered a habituation period and are excluded from the analysis.

  • Data Analysis: Score the last 4 minutes of the test for the duration of immobility (floating with only movements necessary to keep the head above water).

  • Animal Welfare Considerations: After the test, mice must be removed, gently dried, and placed in a clean, dry cage with a heat source to prevent hypothermia.

Conclusion and Future Directions

The phenylpiperazine scaffold remains a highly productive platform for the discovery of novel neuroactive compounds. The synthetic versatility and the ability to modulate polypharmacology through rational design ensure its continued relevance in CNS drug development. Future research will likely focus on developing derivatives with even greater receptor subtype selectivity and biased agonism to further refine therapeutic effects and minimize side effects. The integration of computational modeling with the robust synthetic and screening protocols outlined in this guide will be instrumental in accelerating the discovery of the next generation of phenylpiperazine-based therapeutics.

References

  • TRINTELLIX (vortioxetine) Mechanism of Action (MOA). (n.d.). Takeda. Retrieved from [Link]

  • Kowalski, P., Nitecka, D., & Charakchieva-Minol, S. (2005). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 10(7), 805–815. Retrieved from [Link]

  • Anand, S. (2023). Elevated plus maze protocol. protocols.io. Retrieved from [Link]

  • Wikipedia. (2024). Vortioxetine. Retrieved from [Link]

  • Santos, V. R., & Esteves, A. M. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. Retrieved from [Link]

  • Kelliny, M., Croarkin, P. E., & Moore, K. M. (2015). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. P & T : a peer-reviewed journal for formulary management, 40(1), 36–40. Retrieved from [Link]

  • Chempedia. (2025). A Guide to the Vortioxetine Synthesis Process. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Vortioxetine Hydrobromide?. Retrieved from [Link]

  • Psychopharmacology Institute. (2025). Vortioxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved from [Link]

  • BenchChem. (2025).

The Enduring Efficacy of a Classic Scaffold: A Technical Guide to the Anthelmintic Properties of Piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, the simple heterocyclic compound, piperazine, has been a cornerstone in the therapeutic arsenal against nematode infections in both human and veterinary medicine. Despite the advent of newer broad-spectrum anthelmintics, the unique mechanism of action, established safety profile, and continued relevance of piperazine and its derivatives warrant a detailed technical examination. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the core pharmacology, mechanistic principles, and practical application of piperazine-based anthelmintics. We will delve into the molecular basis of its selective toxicity, provide detailed protocols for its evaluation, present comparative efficacy data, and explore the landscape of its chemical derivatives and the ongoing challenge of drug resistance.

Introduction: A Legacy of Flaccid Paralysis

First introduced as an anthelmintic in the 1950s, piperazine emerged as a highly effective and safe treatment for infections caused by intestinal roundworms, particularly Ascaris lumbricoides (human roundworm) and Enterobius vermicularis (pinworm).[1][2] Its mode of action—inducing a flaccid paralysis that leads to the expulsion of the worm by host peristalsis—distinguishes it from many other anthelmintic classes that cause spastic paralysis or metabolic disruption.[3][4] This unique mechanism, rooted in its interaction with the parasite's neuromuscular system, remains a subject of significant interest, especially as the threat of resistance to newer drugs looms large. This guide will serve as a comprehensive technical resource, bridging the historical context of piperazine with modern-day research and development imperatives.

Core Mechanism of Action: Selective Neuromuscular Blockade

The therapeutic efficacy of piperazine is predicated on its selective targeting of the nematode's peripheral neuromuscular system. Unlike vertebrates, where γ-aminobutyric acid (GABA) signaling is primarily confined to the central nervous system, nematodes utilize GABAergic signaling to mediate muscle inhibition at the neuromuscular junction.[5] Piperazine masterfully exploits this physiological difference.

2.1. GABA Receptor Agonism

Piperazine functions as a potent agonist at nematode GABA receptors.[2][4] These receptors are ligand-gated chloride ion channels. The binding of piperazine mimics the action of GABA, locking the channel in an open state.[2] This leads to a sustained influx of chloride ions (Cl⁻) into the muscle cell, causing hyperpolarization of the cell membrane.[2] The hyperpolarized muscle cell becomes refractory to excitatory stimuli from cholinergic neurons, resulting in a state of flaccid paralysis.[3] The paralyzed worm is unable to maintain its position within the host's gastrointestinal tract and is passively expelled with the feces.[3]

Some evidence also suggests that piperazine may interfere with succinate production in the parasite's muscle, further contributing to energy depletion and paralysis.

Signaling Pathway at the Nematode Neuromuscular Junction

GABAPathway cluster_post Helminth Muscle Cell ACh Acetylcholine (Excitatory) Contraction Muscle Contraction ACh->Contraction Excitation GABA_R GABA Receptor (Cl- Channel) Cl_ion Cl- Influx GABA_R->Cl_ion Opens Channel Paralysis Flaccid Paralysis Cl_ion->Paralysis Hyperpolarization Piperazine Piperazine Piperazine->GABA_R Agonist Binding

Caption: Piperazine acts as a GABA agonist on helminth muscle cells, causing paralysis.

2.2. The Basis of Selective Toxicity

The remarkable safety profile of piperazine in the host is due to two primary factors:

  • Location of GABA Receptors: As mentioned, vertebrate GABA receptors are predominantly located within the blood-brain barrier, which piperazine does not efficiently cross at therapeutic doses. In contrast, nematode GABA receptors are peripherally located at the neuromuscular junction, making them readily accessible.[5]

  • Receptor Isoform Differences: The specific isoforms and subunit compositions of GABA receptors in nematodes differ from those in mammals, leading to a higher binding affinity for piperazine in the target parasite.[5]

Pharmacokinetics and Common Formulations

The absorption, distribution, metabolism, and excretion (ADME) profile of piperazine is crucial for its clinical application. It is typically administered orally as various salts to improve stability and bioavailability.[6]

3.1. ADME Profile

Piperazine is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations generally reached within 1 to 4 hours.[6][7] A significant portion (approximately 40%) of the administered dose is excreted unchanged in the urine within 24 hours, indicating rapid clearance.[8] About 25% of the dose undergoes metabolism in the liver.[7]

Table 1: Key Pharmacokinetic Parameters of Piperazine

ParameterHuman DataVeterinary Species Data (Pig)Reference(s)
Bioavailability Readily absorbed orallyReadily absorbed orally[6][7]
Tmax (Time to Peak Plasma Conc.) 1.8 - 4 hours1 - 2 hours[6][7]
Protein Binding 60 - 70%Not specified[7]
Metabolism ~25% in the liverMetabolized, excreted mostly unchanged[6][7]
Elimination Half-Life (t½) Highly variableRapid (Excretion detected in 30 mins)[6][7]
Primary Excretion Route Urine (~40% in 24h)Urine (~55%) and Feces (~16%)[6][7][8]

Note: Values can vary based on the specific salt, host species, and individual physiological factors.

3.2. Common Salts and Formulations

To enhance stability and ease of administration, piperazine is formulated as various salts. The choice of salt can influence the percentage of active piperazine base and its physicochemical properties.

  • Piperazine Citrate: Contains ~35% piperazine base. Commonly used in oral syrups and tablets.[6]

  • Piperazine Adipate: Contains ~37% piperazine base. Often used in veterinary formulations.[6]

  • Piperazine Dihydrochloride: Contains ~50-53% piperazine base. Used in veterinary medicine, often in feed or water.[8]

Spectrum of Activity and Clinical Efficacy

Piperazine exhibits a narrow but potent spectrum of activity, primarily targeting ascarid nematodes.

4.1. Target Parasites

  • Ascaris lumbricoides (Human roundworm)[2]

  • Enterobius vermicularis (Pinworm)[2]

  • Toxocara canis and Toxocara cati (Dog and cat roundworms)

  • Ascaris suum (Pig roundworm)[8]

  • Oesophagostomum spp. (Nodular worms in livestock)[6]

4.2. Comparative Efficacy

Clinical efficacy is often measured by the Fecal Egg Count Reduction Test (FECRT). Studies, particularly in veterinary medicine, have compared piperazine with other anthelmintics like albendazole and ivermectin.

Table 2: Comparative Efficacy (FECRT) Against Ascariasis

DrugHost SpeciesEfficacy (Egg Count Reduction %)Key FindingsReference(s)
Piperazine Citrate Cattle Calves100% (by day 7)Faster recovery and egg clearance compared to albendazole and ivermectin.[9]
Albendazole Cattle Calves100% (by day 14)Effective, but slower acting than piperazine for ascarids.[9]
Ivermectin Cattle Calves100% (by day 14)Effective, but slower acting than piperazine for ascarids.[9]
Piperazine Dihydrochloride Pigs98 - 100%Highly effective against A. suum and Oesophagostomum.
Albendazole Humans88 - 100%High cure rates against A. lumbricoides.[10]
Piperazine Citrate Humans31 - 53% (single dose)Lower cure rates with single-dose regimens, highlighting the importance of appropriate dosing schedules.

Note: Efficacy is highly dependent on the dose, treatment regimen, and parasite life stage.

Piperazine Derivatives in Drug Development

The piperazine scaffold is a versatile building block in medicinal chemistry. Modifications to the piperazine ring have led to the development of derivatives with altered spectra of activity and pharmacokinetic profiles.

5.1. Diethylcarbamazine (DEC)

The most prominent derivative is Diethylcarbamazine (DEC), a primary treatment for lymphatic filariasis caused by Wuchereria bancrofti, Brugia malayi, and for loiasis (Loa loa).[2] Unlike its parent compound, DEC's mechanism is not fully elucidated but appears to involve altering the parasite's surface membrane, making it more susceptible to host immune clearance. It also has effects on the microfilarial musculature.[2]

5.2. Novel Derivatives and Future Directions

The rise of anthelmintic resistance has spurred research into novel piperazine derivatives. Synthetic strategies often involve N-alkylation or N-acylation to attach various functional groups to one or both nitrogen atoms of the piperazine ring. The goal is to enhance potency, broaden the spectrum of activity, or overcome resistance mechanisms. Research continues to explore these derivatives, although many are still in preclinical stages.

Protocols for Anthelmintic Evaluation

Standardized and reproducible assays are fundamental to screening and characterizing anthelmintic compounds. Below are detailed protocols for key in vitro assays relevant to piperazine's mechanism of action.

Workflow for In Vitro Anthelmintic Screening

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Harvest & Isolate Parasites (e.g., L3 Larvae) P2 Prepare Serial Dilutions of Test Compounds A1 Co-incubate Larvae with Compounds in 96-well Plates P2->A1 A2 Incubate for 24-72 hours at Controlled Temperature A1->A2 D1 Assess Larval Motility (Microscopy or Automated Imaging) A2->D1 D2 Calculate % Inhibition vs. Controls D1->D2 D3 Determine IC50/EC50 Values (Dose-Response Curve) D2->D3 Controls Include Positive (e.g., Ivermectin) & Negative (Vehicle) Controls Controls->A1

Caption: A generalized workflow for high-throughput in vitro anthelmintic screening.

6.1. Protocol 1: In Vitro Larval Motility Assay

This assay is a primary high-throughput screening method to assess the paralytic effect of compounds on nematode larvae (e.g., Haemonchus contortus L3).

  • Materials:

    • Third-stage (L3) nematode larvae.

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Culture medium (e.g., RPMI-1640).

    • Test compounds (piperazine derivatives) and standard controls (e.g., Piperazine Citrate, Levamisole) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microtiter plates.

    • Inverted microscope or automated plate reader.

  • Methodology:

    • Larvae Preparation: Harvest L3 larvae from fecal cultures and wash thoroughly with PBS to remove debris.

    • Compound Plating: Prepare serial dilutions of test and control compounds in culture medium directly in the 96-well plates. Ensure the final solvent concentration is non-lethal (typically ≤0.5% DMSO).

    • Incubation: Add approximately 50-100 L3 larvae to each well. Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 to 72 hours.

    • Motility Assessment: At predetermined time points (e.g., 24, 48, 72 hours), assess larval motility. This can be done manually by scoring movement under a microscope (e.g., 0=immotile, 1=sluggish, 2=active) or using automated imaging systems that quantify movement. A larva is considered paralyzed or dead if it shows no movement upon gentle prodding or agitation.

    • Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the negative (solvent) control. Plot the inhibition percentage against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

6.2. Protocol 2: Ascaris suum Muscle Strip Electrophysiology

This classic ex vivo assay directly measures the physiological effects of compounds on the nematode's muscle cells.

  • Materials:

    • Live adult Ascaris suum worms obtained from a slaughterhouse.

    • Ascaris Ringer's solution (a specific saline solution mimicking the worm's body fluid).

    • Dissection tools, petri dish with Sylgard base.

    • Electrophysiology rig including microelectrode amplifier, micromanipulators, intracellular glass microelectrodes (filled with 3 M KCl), and data acquisition system.

    • Perfusion system for drug application.

  • Methodology:

    • Preparation Dissection: Pin a 4-5 cm section of an adult female A. suum to the dissection dish. Make a longitudinal incision and remove the internal organs, exposing the somatic muscle fields.

    • Mounting: Transfer the muscle strip preparation to the recording chamber and continuously perfuse with Ascaris Ringer's solution.

    • Intracellular Recording: Carefully advance a glass microelectrode to impale one of the muscle "bellies" (the bag region). A stable resting membrane potential (typically -30 to -35 mV) should be achieved.

    • Drug Application: After recording a stable baseline, switch the perfusion system to a Ringer's solution containing a known concentration of piperazine.

    • Data Acquisition: Record the changes in the muscle cell's membrane potential. Piperazine will cause a dose-dependent hyperpolarization (the membrane potential becomes more negative).

    • Washout: After recording the drug effect, switch the perfusion back to the control Ringer's solution to observe if the effect is reversible.

    • Analysis: Quantify the magnitude of the hyperpolarization at different drug concentrations to establish a dose-response relationship.

The Challenge of Anthelmintic Resistance

While resistance to piperazine is not as widely documented as for benzimidazoles or macrocyclic lactones, the principles of resistance development are universal. Given its mechanism of action, potential resistance mechanisms could include:

  • Target Site Modification: Mutations in the genes encoding GABA receptor subunits could alter the piperazine binding site, reducing its affinity and efficacy.

  • Increased Drug Efflux: Upregulation of transmembrane transporters, such as P-glycoproteins, could actively pump piperazine out of the parasite's cells before it can reach its target receptor.

  • Altered Drug Metabolism: Enhanced metabolic detoxification of piperazine within the parasite could reduce the concentration of the active compound.

The lack of widespread, high-level resistance to piperazine may be due to its historical decline in use in favor of broad-spectrum agents and its complex mode of action, which may require multiple mutations to overcome effectively. However, any renewed or large-scale use necessitates vigilant monitoring.

Conclusion and Future Outlook

Piperazine and its derivatives, though decades old, remain vital tools in the management of specific helminth infections. Its well-defined mechanism of action, centered on the selective targeting of nematode GABA receptors, offers a textbook example of rational drug design and selective toxicity. For drug development professionals, the piperazine scaffold represents a validated starting point for the synthesis of novel compounds aimed at overcoming existing resistance or broadening the spectrum of activity. Future research should focus on elucidating specific resistance mechanisms, exploring synergistic combinations with other anthelmintics, and leveraging the piperazine core to design next-generation nematicides. A thorough understanding of this classic anthelmintic provides a robust foundation for innovation in the ongoing fight against parasitic diseases.

References

  • BenchChem. (2025). Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers.

  • PARASITIPEDIA. (2021). PIPERAZINE derivatives for veterinary use on PIG, POULTRY, CATTLE, SHEEP, GOATS, DOGS and CATS against roundworms.

  • BenchChem. (2025). Benchmarking New Piperazine Derivatives Against Standard Anthelmintics: A Comparative Guide.

  • European Medicines Agency. MRL - Piperazine Summary Report (3).

  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Piperazine.

  • MIMS Singapore. (Date not specified). Piperazine: Uses, Dosage, Side Effects and More.

  • Pharmacy 180. (Date not specified). Piperazine derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Anthelmintics.

  • MedPath. (Date not specified). Diethylcarbamazine.

  • Practical Exercises in Parasitology. (2012). Electrophysiology of Ascaris suum body muscle (3.6). Cambridge University Press.

  • Martin, R. J., & Pennington, A. J. (1988). The electrophysiology of the somatic muscle cells of Ascaris suum and Ascaridia galli. PubMed.

  • Brown, K. H., Gilman, R. H., Khatun, M., & Ahmed, M. G. (1980). Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth. PubMed.

  • ResearchGate. (Date not specified). Concentration-dependent efficacy of piperazine and the extract of A. oxyphylla stem bark on the survival of A. galli.

  • Norões, J., Addiss, D., Amaral, F., Coutinho, A., Medeiros, Z., & Dreyer, G. (1997). Assessment of the efficacy of diethylcarbamazine on adult Wuchereria bancrofti in vivo. PubMed.

  • Dreyer, G., Amaral, F., & Coutinho, A. (1996). [Diethylcarbamazine in the treatment of Bancroft's filariasis]. PubMed.

  • Britannica. (Date not specified). Piperazine | drug.

  • Slideshare. (Date not specified). Anthelmintics medicinal chemistry.

  • Summary of Product Characteristics. (2022). Piperazine Citrate Worm Tablets.

  • Sangster, N. C. (1996). Pharmacology of anthelmintic resistance. PubMed.

  • Arkhipov, I. A., & Khalikov, S. S. (2021). On the mechanism of resistance of parasitic nematodes to anthelmintic drugs (brief review). ResearchGate.

  • Roos, M. H. (Date not specified). The role of drugs in the control of parasitic nematode infections: must we do without? WUR eDepot.

  • Klieber, S., & Geary, T. (Date not specified). Effects of the muscarinic agonist, 5-methylfurmethiodide, on contraction and electrophysiology of Ascaris suum muscle. PubMed Central.

  • Lilley, C. J., Urwin, P. E., & Atkinson, H. J. (2007). Nematode resistance. PubMed.

  • Science.gov. (Date not specified). human pharmacokinetic parameters: Topics by Science.gov.

  • Taylor-Robinson, D. C., Maayan, N., Soares-Weiser, K., Donegan, S., & Garner, P. (2019). Anthelmintic drugs for treating ascariasis. PubMed Central.

  • Holzem, A., & Finn, R. D. (2016). Plant-parasitic nematodes: towards understanding molecular players in stress responses. PubMed Central.

  • CABI Digital Library. (Date not specified). COMPARATIVE EFFICACY OF PIPERAZINE, ALBENDAZOLE AND IVERMECTIN AGAINST ASCARIASIS IN CATTLE CALVES.

  • Hilaris Publisher. (2016). Evaluation Commonly Used Anthelmintics Efficacy in Gastrointestinal Nematodes through Fecal Egg Count Reduction Test in Adaberga.

  • ResearchGate. (2016). Comparative eff. of albendazole & piperazine.

  • ResearchGate. (Date not specified). Comparative efficacy of piperazine, albendazole and ivermectin against ascariasis in cattle calves | Request PDF.

  • Hilaris Publisher. (2016). Evaluation Commonly Used Anthelmintics Efficacy in Gastrointestinal Nematodes through Fecal Egg Count Reduction Test in Adaberga Dairy Farm, West Shewa Zone, Central Ethiopia.

Sources

Phenylpiperazine Derivatives as Potent Modulators of EGFR Tyrosine Kinase: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of phenylpiperazine derivatives as a promising class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. We will delve into the core scientific principles, from molecular mechanism and rational drug design to detailed protocols for biological evaluation, offering field-proven insights for professionals in oncology drug discovery.

The Central Role of EGFR in Oncology and the Rationale for Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Its primary function is to regulate critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization, which activates its intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately driving cell growth and division.[3][4]

In numerous cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer, EGFR signaling is deregulated through overexpression or constitutive activation via mutations.[2][3] This aberrant signaling provides a sustained stimulus for tumor growth and progression, making EGFR an attractive and validated target for anticancer therapy.[1] Small-molecule Tyrosine Kinase Inhibitors (TKIs) that target the EGFR kinase domain have become a cornerstone of treatment for many EGFR-driven malignancies.[5][6]

The Phenylpiperazine Scaffold: A Privileged Core for Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear frequently in bioactive compounds. The phenylpiperazine moiety is one such scaffold, recognized for its versatile binding capabilities and favorable physicochemical properties.[7][8] Its structure consists of a benzene ring attached to a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions.

The value of the phenylpiperazine core lies in its synthetic tractability and its ability to serve as a versatile anchor. The two nitrogen atoms of the piperazine ring offer distinct points for chemical modification, allowing for the precise tuning of a molecule's potency, selectivity, and pharmacokinetic properties.[7] This structural flexibility has led to the development of numerous phenylpiperazine-containing drugs targeting various receptors and enzymes, including kinases.[8][9]

Caption: General structure of a phenylpiperazine derivative.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

EGFR TKIs, including those built on a phenylpiperazine scaffold, primarily function as ATP-competitive inhibitors.[4][10] The intracellular kinase domain of EGFR contains a highly conserved ATP-binding pocket. To phosphorylate downstream substrates, the kinase must first bind to ATP. Phenylpiperazine derivatives are designed to mimic the adenine moiety of ATP, allowing them to fit snugly into this pocket.

Molecular docking studies have revealed that these inhibitors form key interactions with amino acid residues within the active site. For example, hydrogen bonds often form with the "hinge region" residues, such as Met793, while other parts of the molecule can form van der Waals or pi-sigma interactions with residues like Leu694, Lys721, and Asp831, effectively anchoring the inhibitor in place.[2][11] By occupying the ATP-binding site, the inhibitor physically blocks ATP from binding, thereby preventing autophosphorylation and shutting down the entire downstream signaling cascade.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades Ligand EGF Ligand EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K TKI Phenylpiperazine TKI TKI->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of TKI inhibition.

A Framework for Design, Synthesis, and Evaluation

The development of a novel phenylpiperazine-based EGFR inhibitor follows a structured, iterative workflow. This process begins with rational design and chemical synthesis, followed by a rigorous cascade of biological assays to determine potency, selectivity, and cellular effects.

Drug_Discovery_Workflow Design Rational Design & SAR Analysis Synthesis Chemical Synthesis Design->Synthesis Biochem Biochemical Assays (Kinase IC50) Synthesis->Biochem Cell Cell-Based Assays (Proliferation, p-EGFR) Biochem->Cell InVivo In Vivo Models (Xenografts) Cell->InVivo Optimization Lead Optimization (ADMET) InVivo->Optimization Optimization->Design Iterative Cycle

Caption: Iterative workflow for EGFR inhibitor drug discovery.

General Synthesis Route

The synthesis of phenylpiperazine derivatives is typically achieved through multi-step organic chemistry protocols. A common approach involves the condensation of a substituted phenylpiperazine with a suitable electrophilic partner, which could be an activated carboxylic acid, acyl chloride, or a heterocyclic compound bearing a leaving group.[7][9] The specific route is tailored to achieve the desired final structure as dictated by structure-activity relationship (SAR) studies.

Biological Evaluation: Self-Validating Protocols

The trustworthiness of any drug discovery program hinges on robust and reproducible biological data. Each protocol must be a self-validating system, incorporating appropriate positive and negative controls to ensure the integrity of the results.

  • Causality & Purpose: This assay directly measures the compound's ability to inhibit the enzymatic activity of isolated, recombinant EGFR kinase. It is the first critical step to confirm on-target activity and determine the concentration required to inhibit the enzyme by 50% (IC50). This allows for a clean, cell-free assessment of potency.

  • Methodology:

    • Plate Preparation: Add 2.5 µL of a 2X concentration of the test compound (solubilized in DMSO and diluted in kinase buffer) to the wells of a 384-well plate. For controls, add 2.5 µL of vehicle (DMSO in kinase buffer) for the "no inhibition" control and a known EGFR inhibitor (e.g., Gefitinib) for the positive control.

    • Enzyme Addition: Add 2.5 µL of a 2X concentration of recombinant human EGFR kinase enzyme to each well.

    • Initiation of Reaction: Add 5 µL of a 2X ATP/substrate solution (e.g., a poly-Glu-Tyr peptide) to each well to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ATP remaining. Several commercial kits are available based on fluorescence, luminescence, or FRET.

    • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis & Validation: The raw data is converted to percent inhibition relative to the "no inhibition" control. The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic curve. The positive control must yield an IC50 value within its known acceptable range for the assay to be considered valid.

  • Causality & Purpose: After confirming direct enzyme inhibition, the next logical step is to determine if the compound can inhibit the growth of cancer cells that are dependent on EGFR signaling. This assay assesses the compound's cell permeability and its functional effect in a complex biological system.

  • Cell Line Selection Rationale: It is crucial to use a panel of cell lines to assess both potency and selectivity.

    • A549: An NSCLC cell line with wild-type EGFR, often used as a baseline.[2][9]

    • PC-9 or HCC827: NSCLC cell lines with EGFR exon 19 deletions, which are highly sensitive to EGFR inhibitors.[12]

    • H1975: An NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation, which is resistant to first-generation inhibitors.[1][12] Testing on this line is critical for developing next-generation TKIs.

  • Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle-only control.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis & Validation: Absorbance values are converted to percent cell viability relative to the vehicle control. The IC50 (or GI50) value is determined from the resulting dose-response curve. The results are validated by the consistent performance of a reference compound like Osimertinib.

  • Causality & Purpose: An anti-proliferative effect could be off-target. This experiment provides direct evidence that the compound's cellular activity is mediated by the inhibition of EGFR. A reduction in phosphorylated EGFR (p-EGFR) levels upon treatment confirms the mechanism of action in a cellular context.[1]

  • Methodology:

    • Treatment: Grow cells (e.g., H1975) to ~80% confluency and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.

    • Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for p-EGFR and total EGFR. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis & Validation: A dose-dependent decrease in the p-EGFR signal, with no significant change in the total EGFR or housekeeping protein signal, validates the on-target activity of the compound.

Structure-Activity Relationships (SAR) and Data Interpretation

SAR studies are the intellectual core of lead optimization, linking specific chemical modifications to changes in biological activity. By systematically altering the phenylpiperazine scaffold and observing the resulting effects on potency, we can build a predictive model for designing better inhibitors.[3][13]

For instance, a study on N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivatives found that adding specific substituents to the phenyl ring dramatically impacted anti-proliferative activity.[2]

Table 1: Example SAR Data for Phenylpiperazine Derivatives (Note: This table is a representative example based on published findings[2])

Compound IDPhenyl Ring SubstituentEGFR IC50 (µM)[2]A549 Cell IC50 (µM)[2]HeLa Cell IC50 (µM)[2]
3a H0.450.981.05
3d 4-F1.122.152.54
3j 2,4-di-F0.881.561.98
3p 2-Cl, 4-F0.080.050.08

Interpretation & Causality: From this data, a clear trend emerges. The unsubstituted compound 3a shows moderate activity. Introducing a single fluorine at the 4-position (3d ) is detrimental to activity. However, the combination of a chlorine at the 2-position and a fluorine at the 4-position (3p ) results in a dramatic increase in potency against both the enzyme and the cancer cell lines.[2] This suggests that the electronic and steric properties of the substituents at these specific positions are critical for optimal binding in the EGFR active site. This insight directly informs the next cycle of inhibitor design.

Clinical Context and Future Directions

The field of EGFR inhibitors has evolved through multiple generations, each designed to address the limitations of the last.[14][15] First-generation inhibitors (e.g., Gefitinib) are effective against sensitizing mutations but are ineffective against the T790M resistance mutation.[10] Third-generation inhibitors like Osimertinib were specifically developed to overcome T790M resistance.[4]

Despite these advances, acquired resistance remains a significant clinical challenge, necessitating the development of new therapeutic strategies.[6] Phenylpiperazine derivatives represent a chemically distinct and promising scaffold for creating next-generation inhibitors. Future research in this area will likely focus on:

  • Developing Mutant-Selective Inhibitors: Designing compounds that potently inhibit common resistance mutations while sparing wild-type EGFR to minimize toxicity.[1]

  • Allosteric Inhibition: Exploring novel phenylpiperazine derivatives that bind to allosteric sites on the EGFR kinase, offering a different mechanism to overcome resistance at the ATP-binding site.[6]

  • Combination Therapies: Investigating the synergistic effects of phenylpiperazine-based TKIs with other targeted agents or chemotherapy to prevent or delay the onset of resistance.[14][16]

Conclusion

The phenylpiperazine scaffold is a robust and versatile platform for the design of potent and selective EGFR tyrosine kinase inhibitors. Through a disciplined and iterative process of rational design, chemical synthesis, and rigorous biological evaluation, these compounds have demonstrated significant potential in preclinical models. By understanding the causal relationships between chemical structure and biological function, and by employing self-validating experimental protocols, researchers can continue to harness the power of this privileged scaffold to develop novel therapeutics for patients with EGFR-driven cancers.

References

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. PMC.
  • Design, synthesis and biological evaluation of potent epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors against resistance mutation for lung cancer treatment. PubMed.
  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. MDPI.
  • EGFR inhibitors synthesis and biological assessment. Dove Medical Press.
  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PMC.
  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed.
  • N8-phenyl-9H-purine-2,8-diamine derivatives, a new class of reversible kinase inhibitors targeting both EGFR-activating and resistance mutations. SciSpace.
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. NIH.
  • Synthesis of new EGFR inhibitors strategy. ResearchGate. Available at: [Link]

  • Structure–activity relationship of hybrid compounds. ResearchGate. Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]

  • Discovery of phenylpiperazine derivatives as IGF-1R inhibitor with potent antiproliferative properties in vitro. PubMed.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. OncLive. Available at: [Link]

  • Main Agents and Key Clinical Trials in the First-Line Setting for EGFRm NSCLC. Targeted Oncology. Available at: [Link]

  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Lung Cancer Research Foundation. Available at: [Link]

  • Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. PubMed.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. SciBase. Available at: [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

  • List of leading egfr inhibitors in clinical trial. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Modular Approach to the Synthesis of 1-(5-Phenylpyridin-3-yl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in centrally active therapeutic agents.[1][2] This guide provides a detailed, experience-driven protocol for the synthesis of 1-(5-Phenylpyridin-3-yl)piperazine, a key exemplar of this class. We present a robust and highly modular two-stage synthetic strategy centered on modern palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling to construct the core biaryl framework, followed by the Buchwald-Hartwig amination to install the crucial piperazine moiety. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale and strategic considerations for analog development.

Strategic Overview: A Convergent Synthetic Design

The synthesis of complex molecules like this compound is most efficiently approached through a convergent strategy. Instead of building the molecule linearly, we construct key fragments separately and then join them in the final stages. This approach maximizes efficiency and allows for the rapid generation of analogs by simply substituting different building blocks.

Our retrosynthetic analysis breaks the target molecule down at two key disconnection points, corresponding to two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit.

G cluster_target Target Molecule cluster_disconnections Retrosynthetic Disconnections cluster_intermediates Key Intermediates cluster_starting_materials Core Starting Materials TM This compound Disconnection1 C(aryl)-N Disconnection (Buchwald-Hartwig) TM->Disconnection1 Intermediate 3-Halo-5-phenylpyridine Disconnection1->Intermediate Piperazine Piperazine (or protected equivalent) Disconnection1->Piperazine Disconnection2 C(aryl)-C(aryl) Disconnection (Suzuki Coupling) SM1 3,5-Dihalopyridine Disconnection2->SM1 SM2 Phenylboronic Acid Disconnection2->SM2 Intermediate->Disconnection2

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Strategies & Mechanistic Insights

Part A: Forging the Biaryl Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the method of choice for creating the C-C bond between the pyridine and phenyl rings.[3] It involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., phenylboronic acid) with a halide (e.g., 3,5-dibromopyridine).[4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.[5]

The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L₂Pd(II)(Ar¹)(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X (e.g., 3,5-Dibromopyridine) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ (e.g., Phenylboronic Acid) + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Expert Insight: A critical challenge in couplings with pyridine-based boronic acids can be the generation of phenylated impurities derived from phosphorus ligands on the catalyst.[6] Careful selection of the palladium source, ligand, and solvent system is crucial to suppress these side reactions and ensure high purity of the desired 5-phenylpyridine intermediate.

Part B: Installing the Piperazine Moiety via Buchwald-Hartwig Amination

With the 5-phenylpyridine core constructed, the final step is to form the C-N bond with piperazine. The Buchwald-Hartwig amination is the premier method for this transformation, offering a powerful and general route to aryl amines from aryl halides.[7][8] The reaction's utility is immense, as it overcomes the limitations of older methods which often required harsh conditions and had limited scope.[7]

The mechanism is analogous to the Suzuki coupling, involving a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[9]

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_binding Amine Coordination & Deprotonation pd_complex1->amine_binding pd_complex2 L₂Pd(II)(Ar)(NR₂) amine_binding->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elimination->product aryl_halide Ar-X (e.g., 3-Bromo-5-phenylpyridine) aryl_halide->oxidative_addition amine HNR₂ (e.g., Piperazine) + Base amine->amine_binding

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Expert Insight: The choice of base and ligand is paramount for success. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used to deprotonate the amine.[9] For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step and promote high yields.[9][10] Using a protected version of piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine), is standard practice to prevent undesired N,N'-diarylation. The Boc protecting group can then be cleanly removed under acidic conditions.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Synthesis of 3-Bromo-5-phenylpyridine (Suzuki Coupling)

This protocol details the selective mono-arylation of 3,5-dibromopyridine.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
3,5-Dibromopyridine236.902.37 g1.0
Phenylboronic Acid121.931.10 g0.9
Pd(PPh₃)₄1155.56116 mg0.01
Sodium Carbonate (Na₂CO₃)105.992.12 g2.0
Toluene-40 mL-
Ethanol-10 mL-
Water-10 mL-

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add 3,5-dibromopyridine (1.0 eq), phenylboronic acid (0.9 eq), and sodium carbonate (2.0 eq).

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Under a positive pressure of argon, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.01 eq).

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-bromo-5-phenylpyridine as a solid.

  • Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of this compound

This protocol involves the Buchwald-Hartwig amination of the previously synthesized aryl bromide with Boc-piperazine, followed by deprotection.

Reagent/SolventMolar Mass ( g/mol )Amount (Coupling)Molar Equiv.
3-Bromo-5-phenylpyridine234.092.34 g1.0
Boc-piperazine186.252.05 g1.1
Pd₂(dba)₃915.7292 mg0.01
Xantphos578.68174 mg0.03
Sodium tert-butoxide (NaOt-Bu)96.101.35 g1.4
Toluene-50 mL-

Step-by-Step Methodology (Part A: Coupling):

  • To a dry Schlenk flask under argon, add 3-bromo-5-phenylpyridine (1.0 eq), Boc-piperazine (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Add the catalyst Pd₂(dba)₃ (0.01 eq) and the ligand Xantphos (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add dry, degassed toluene (50 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor by TLC.

  • After completion, cool to room temperature and quench carefully by adding water.

  • Dilute with ethyl acetate, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The crude product, tert-butyl 4-(5-phenylpyridin-3-yl)piperazine-1-carboxylate, can be purified by column chromatography or taken directly to the next step.

Step-by-Step Methodology (Part B: Deprotection):

  • Dissolve the crude (or purified) Boc-protected intermediate in dichloromethane (DCM, 30 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add trifluoroacetic acid (TFA, 10 mL) or a solution of HCl in dioxane.

  • Remove the ice bath and stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH >10 with 2M NaOH solution.

  • Extract the product into DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield this compound. Further purification can be achieved by crystallization or chromatography.[11]

Synthesis of Analogs: A Modular Approach

The true power of this synthetic route lies in its modularity, which is ideal for generating libraries for structure-activity relationship (SAR) studies in drug discovery.[12]

Varying the Aryl Moiety (Suzuki Coupling)

By substituting phenylboronic acid with various commercially available analogs in Protocol 1, a diverse range of 3-bromo-5-(substituted-phenyl)pyridine intermediates can be synthesized.

Arylboronic Acid InputResulting Intermediate CorePotential Pharmacological Relevance
4-Fluorophenylboronic acid5-(4-Fluorophenyl)pyridineModulation of metabolic stability
3-Methoxyphenylboronic acid5-(3-Methoxyphenyl)pyridineAltering hydrogen bonding capacity
4-(Trifluoromethyl)phenylboronic acid5-(4-(CF₃)phenyl)pyridineEnhancing receptor binding or cell permeability
Thiophene-2-boronic acid5-(Thiophen-2-yl)pyridineBioisosteric replacement of the phenyl ring
Varying the Piperazine Moiety (Buchwald-Hartwig Amination)

Similarly, by replacing Boc-piperazine with other piperazine analogs in Protocol 2, the properties of the final compound can be fine-tuned.

Piperazine InputFinal Product MoietyPotential Pharmacological Relevance
1-Methylpiperazine1-Methyl-4-(5-phenylpyridin-3-yl)piperazineIncreasing basicity and altering solubility
1-(2-Hydroxyethyl)piperazine1-(5-Phenylpyridin-3-yl)-4-(2-hydroxyethyl)piperazineIntroducing a handle for further functionalization
(R/S)-3-Methylpiperazine(R/S)-1-(5-Phenylpyridin-3-yl)-3-methylpiperazineIntroducing chirality to probe stereospecific binding

Conclusion

The synthesis of this compound and its analogs is efficiently achieved through a state-of-the-art, two-step sequence employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This modular strategy provides a reliable and flexible platform for drug discovery professionals, enabling the rapid and systematic exploration of chemical space around this privileged scaffold. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to synthesize these and related compounds with high efficiency and purity.

References

  • BenchChem. (n.d.). Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Suzuki Coupling: Application Notes and Protocols.
  • BenchChem. (n.d.). A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 2-Phenylpyridine-d9.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). J-Stage.
  • Reilly, S. W., & Mach, R. H. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, ACS Publications.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). ResearchGate.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). NIH.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC - PubMed Central.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate.

Sources

Established synthetic routes for 1-(5-Phenylpyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(5-Phenylpyridin-3-yl)piperazine

This document provides a comprehensive guide for the synthesis of this compound, a key scaffold in contemporary medicinal chemistry. The N-aryl piperazine motif is a privileged structure found in numerous biologically active compounds and FDA-approved drugs, valued for its impact on the pharmacokinetic and pharmacodynamic properties of molecules.[1][2][3] This guide is designed for researchers and professionals in drug development, offering detailed, field-proven protocols grounded in established chemical principles.

The synthetic strategy outlined herein is a robust, two-step sequence that is both efficient and scalable. It leverages two of modern organic chemistry's most powerful cross-coupling reactions: the Suzuki-Miyaura coupling to construct the core 3-phenylpyridine backbone, followed by the Buchwald-Hartwig amination to introduce the piperazine moiety.[4][5] This approach ensures high yields and purity while utilizing commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals a strategic disconnection at the C-N bond. This points to a Buchwald-Hartwig amination between a key intermediate, 3-bromo-5-phenylpyridine, and piperazine. The 3-bromo-5-phenylpyridine intermediate can be readily synthesized via a Suzuki-Miyaura coupling of 3,5-dibromopyridine and phenylboronic acid.

G Target This compound Intermediate1 3-Bromo-5-phenylpyridine Target->Intermediate1 C-N Disconnection (Buchwald-Hartwig) Piperazine Piperazine Target->Piperazine Intermediate2 3,5-Dibromopyridine Intermediate1->Intermediate2 C-C Disconnection (Suzuki-Miyaura) Intermediate3 Phenylboronic Acid Intermediate1->Intermediate3

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of 3-Bromo-5-phenylpyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[4][6] It is widely favored for its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boron-containing byproducts.[4] In this step, the commercially available 3,5-dibromopyridine is selectively mono-arylated using phenylboronic acid.

Principle of the Reaction

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3,5-dibromopyridine to form a Pd(II) complex.

  • Transmetalation: The phenyl group is transferred from the boronic acid (activated by a base) to the palladium center.

  • Reductive Elimination: The desired C-C bond is formed, releasing the 3-bromo-5-phenylpyridine product and regenerating the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Coupling A 3,5-Dibromopyridine C 3-Bromo-5-phenylpyridine A->C Pd(OAc)2, PPh3 K2CO3, Dioxane/H2O Reflux B Phenylboronic Acid B->C

Caption: Synthesis of 3-bromo-5-phenylpyridine.

Experimental Protocol

Materials & Equipment

  • Reagents: 3,5-Dibromopyridine, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized water, Ethyl acetate, Brine.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon), standard glassware for workup and purification.

Procedure

  • To a dry round-bottom flask, add 3,5-dibromopyridine (1.0 eq), phenylboronic acid (1.05 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.03 eq, 3 mol%) and triphenylphosphine (0.06 eq, 6 mol%).[6]

  • Seal the flask with a septum and flush with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and deionized water (4:1 ratio) via syringe.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-bromo-5-phenylpyridine.[4]

Quantitative Data Summary
ReagentMolar Eq.Mol%Purpose
3,5-Dibromopyridine1.0-Starting Material
Phenylboronic Acid1.05-Phenyl group source
Palladium(II) Acetate0.033%Catalyst Precursor
Triphenylphosphine0.066%Ligand
Potassium Carbonate3.0-Base
1,4-Dioxane / Water (4:1)--Solvent System

Part 2: Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[5] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and high efficiency.[5][7] Here, we couple the previously synthesized 3-bromo-5-phenylpyridine with piperazine. To avoid undesired N,N'-diarylation, using a slight excess of piperazine is often beneficial. Alternatively, N-Boc-piperazine can be used, which requires a subsequent deprotection step.[3]

Principle of the Reaction

The catalytic cycle is analogous to the Suzuki coupling and is widely accepted to proceed via oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are known to stabilize the palladium catalyst and facilitate the key steps of the cycle, leading to higher yields and broader applicability.[3][7]

G cluster_1 Buchwald-Hartwig Amination D 3-Bromo-5-phenylpyridine F This compound D->F Pd2(dba)3, Ligand NaOtBu, Toluene Heat E Piperazine E->F

Caption: Synthesis of this compound.

Experimental Protocol

Materials & Equipment

  • Reagents: 3-Bromo-5-phenylpyridine, Piperazine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous), Ethyl acetate, Saturated aqueous ammonium chloride (NH₄Cl).

  • Equipment: Schlenk tube or similar reaction vessel, magnetic stirrer, heating mantle or oil bath, inert atmosphere setup, standard glassware.

Procedure

  • In a Schlenk tube under an inert atmosphere, add 3-bromo-5-phenylpyridine (1.0 eq), piperazine (1.2-1.5 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, briefly mix the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst/ligand slurry to the Schlenk tube, followed by the remaining anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a dichloromethane/methanol gradient, often with 1% triethylamine to prevent streaking) to afford the final product, this compound.

Quantitative Data Summary
ReagentMolar Eq.Mol%Purpose
3-Bromo-5-phenylpyridine1.0-Starting Material
Piperazine1.2-1.5-Amine Source
Pd₂(dba)₃-1-2%Catalyst Precursor
Phosphine Ligand (e.g., XPhos)-2-4%Ligand
Sodium tert-butoxide1.4-Base
Toluene (anhydrous)--Solvent

Product Characterization

The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Phenylpyridine.
  • MOLBASE. 3-Bromo-5-phenylpyridine|142137-17-5.
  • Wikipedia.
  • BenchChem. (2025).
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available at: [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5487. Available at: [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts.
  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

Sources

Application Notes and Protocols for the Purification of 1-(5-Phenylpyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the purification of 1-(5-Phenylpyridin-3-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical link between compound purity and reliable downstream data, this document moves beyond simplistic procedural lists. It offers a strategic framework for selecting and optimizing purification methodologies based on the specific context of the sample, including impurity profile, scale, and desired final purity. We will explore techniques ranging from classical acid-base extraction and recrystallization for bulk purification to high-resolution flash column chromatography and preparative HPLC for achieving exacting purity standards. Each protocol is presented with an in-depth explanation of the underlying chemical principles, empowering researchers to troubleshoot and adapt these methods effectively.

Introduction and Physicochemical Profile

This compound is a disubstituted aromatic amine featuring a phenylpyridine core linked to a piperazine moiety. This structural combination imparts basic properties (due to the piperazine nitrogens) and significant aromatic character, which dictates its solubility and chromatographic behavior. The piperazine ring is a common pharmacophore, and its derivatives are widely investigated for various biological activities.[1] The phenylpyridine scaffold is also prevalent in medicinal chemistry.[2] Accurate and reproducible biological assessment of this compound class is contingent on the rigorous removal of synthetic impurities, such as starting materials, by-products, and catalysts.

Physicochemical Properties of this compound:

To select an appropriate purification strategy, a fundamental understanding of the molecule's properties is essential. While specific experimental data for this exact molecule is not widely published, we can infer its characteristics from its structural components: a basic piperazine ring[3][4] and a relatively non-polar phenylpyridine system.

PropertyEstimated Value / CharacteristicRationale & Implications for Purification
Molecular Formula C₁₅H₁₇N₃Influences molecular weight and elemental composition.
Molecular Weight ~239.32 g/mol Moderate molecular weight, suitable for standard purification techniques.
Appearance Likely a solid at room temperatureCrystalline solids are often amenable to recrystallization.[5]
Polarity Moderately polarThe combination of the aromatic rings and the amine-containing piperazine moiety results in moderate polarity, making it suitable for both normal and reversed-phase chromatography.[6]
Basicity (pKa) Two pKa values expected for the piperazine nitrogens (pKa₁ ≈ 5-6, pKa₂ ≈ 9-10)[4]The basic nature is the key to purification by acid-base extraction and dictates the need for mobile phase modifiers in chromatography to ensure good peak shape.[7]
Solubility Soluble in many organic solvents (e.g., DCM, Chloroform, Methanol).[8] Likely soluble in acidic aqueous solutions. Poorly soluble in non-polar solvents (e.g., Hexane) and neutral or basic water.[3][9]Solubility profile is critical for selecting solvents for extraction, recrystallization, and chromatography.

Strategic Approach to Purification

The optimal purification strategy is not a one-size-fits-all solution. It depends on the initial purity of the crude material, the quantity to be purified, and the required final purity for the intended application (e.g., >95% for initial screening, >99.5% for in vivo studies).

Below is a decision-making workflow to guide the selection of an appropriate purification technique.

Purification_Workflow start Crude this compound purity_check Assess Purity & Scale (TLC, LC-MS, NMR) start->purity_check acid_base Acid-Base Extraction purity_check->acid_base  High Impurity Load  (e.g., <80% pure)  Large Scale (>5g) recrystallization Recrystallization purity_check->recrystallization High Purity Crude (e.g., >90% pure) Is a Solid flash_chrom Flash Column Chromatography purity_check->flash_chrom Moderate Impurity Load (e.g., 80-95% pure) Scale (50mg - 10g) prep_hplc Preparative HPLC purity_check->prep_hplc Final Polishing Step (e.g., >98% pure) Small Scale (<1g) intermediate_purity Intermediate Purity (>90-95%) acid_base->intermediate_purity end_node Pure Compound (>99%) recrystallization->end_node flash_chrom->end_node prep_hplc->end_node intermediate_purity->recrystallization If Solid intermediate_purity->flash_chrom Further Purification Chromatography_Principle cluster_column Silica Gel Column (Stationary Phase) cluster_legend Legend column_top Mobile Phase (e.g., EtOAc/Hexanes + 1% Et3N) impurity1 product impurity2 l1 Impurity A (Less Polar) l2 Product (Moderate Polarity) l3 Impurity B (More Polar) p1 p2 p3 elution Elution over time ->

Sources

Application Notes and Protocols for the HPLC-UV Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Piperazine Derivatives

Piperazine and its derivatives are a cornerstone of the pharmaceutical industry, forming the structural backbone of numerous active pharmaceutical ingredients (APIs) across a wide therapeutic spectrum.[1][2] From antihistamines like cetirizine and cyclizine to antipsychotics and anthelmintics, the piperazine moiety is integral to their pharmacological activity.[2][3] Consequently, the rigorous qualitative and quantitative analysis of these compounds is paramount throughout the drug development lifecycle—from impurity profiling in bulk drug substances to pharmacokinetic studies.[1][4]

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a robust, accessible, and widely implemented analytical technique for this purpose.[1][4] This document provides a comprehensive guide to developing and validating an HPLC-UV method for the analysis of piperazine derivatives, grounded in scientific principles and practical expertise.

The Challenge of Chromophore-Deficient Piperazine

A primary analytical hurdle with the parent piperazine molecule is its lack of a significant UV-absorbing chromophore, rendering direct UV detection insensitive for trace-level analysis.[5][6][7] To overcome this, a common and effective strategy is pre-column derivatization. This involves reacting the piperazine's secondary amine groups with a UV-active labeling agent to form a stable derivative with a strong chromophore, thereby enhancing detection sensitivity.[5][7][8]

A widely used derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with piperazine to form a highly UV-active product, enabling quantification at low concentrations.[5][7][8] For piperazine derivatives that already possess a chromophoric group, direct HPLC-UV analysis is often feasible.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC-UV method is a systematic process of optimizing various parameters to achieve the desired separation and detection.

Column Selection: The Heart of the Separation

The choice of the stationary phase is critical for achieving adequate retention and resolution.

  • Reversed-Phase (RP) Chromatography: This is the most common mode for the analysis of piperazine derivatives. C18 and C8 columns are versatile and widely used.[1] However, due to the basic nature of piperazine, peak tailing can be an issue due to interactions with residual silanol groups on the silica support.[9][10] Using a modern, end-capped C18 or C8 column can mitigate this. For some derivatives, alternative selectivities offered by phenyl or cyano columns may provide better separation.[9]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC can be a valuable alternative for highly polar piperazine derivatives that show little or no retention on traditional reversed-phase columns.[7][11]

Mobile Phase Optimization: Tailoring the Elution

The mobile phase composition dictates the retention and elution of the analytes.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[3] The proportion of the organic modifier is adjusted to achieve optimal retention times.

  • Aqueous Phase and pH Control: For basic compounds like piperazine derivatives, the pH of the mobile phase is a critical parameter affecting peak shape and retention.[9] Buffering the aqueous phase is essential to maintain a consistent pH. Working at a low pH (e.g., <3) can ensure the full protonation of residual silanol groups on the stationary phase, minimizing peak tailing.[10]

  • Additives: The addition of a small amount of an amine modifier, such as diethylamine or triethylamine, to the mobile phase can effectively mask the active silanol sites on the column, leading to improved peak symmetry for basic analytes.[5][9]

UV Detection Wavelength: Maximizing Sensitivity

The selection of the detection wavelength is crucial for maximizing sensitivity. A photodiode array (PDA) detector is highly recommended during method development to acquire the full UV spectrum of the analyte and select the wavelength of maximum absorbance (λmax).[12] For NBD-Cl derivatized piperazine, a detection wavelength of around 340 nm is typically used.[4][5]

Experimental Protocol: HPLC-UV Analysis of a Piperazine Derivative (with Derivatization)

This protocol provides a detailed methodology for the analysis of a piperazine derivative requiring pre-column derivatization with NBD-Cl.

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

    • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a suitable equivalent C18 column.[4][5][7]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Diethylamine (reagent grade)[4][5][7]

    • Piperazine standard

    • 4-chloro-7-nitrobenzofuran (NBD-Cl)[5][7]

    • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[4][5][7]
Flow Rate 1.0 mL/min[4][5]
Column Temperature 35°C[4][5]
Injection Volume 10 µL[4][5]
UV Detection 340 nm (for NBD-piperazine derivative)[4][5]
Sample Preparation (Derivatization)
  • Standard Solution: Accurately weigh and dissolve the piperazine standard in a suitable solvent to prepare a stock solution.

  • NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile.

  • Derivatization Reaction: Mix the piperazine standard solution with an excess of the NBD-Cl solution. Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[7]

  • Final Preparation: Cool the resulting solution and dilute it with the mobile phase to the desired concentration before injection into the HPLC system.[7]

Analysis

Inject the prepared standard and sample solutions into the HPLC system. The piperazine derivative is identified based on its retention time, and quantification is achieved by comparing the peak area response to a calibration curve generated from standards of known concentrations.[4]

Workflow for HPLC-UV Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Feasibility Feasibility & Analyte Characterization Column_Selection Column & Mobile Phase Screening Feasibility->Column_Selection Initial Assessment Optimization Parameter Optimization (pH, Gradient, Temp) Column_Selection->Optimization Promising Conditions Final_Method Final Method Definition Optimization->Final_Method Optimized Parameters Specificity Specificity & Selectivity Final_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Use & QC Robustness->Routine_Use

Caption: A logical workflow for the development and subsequent validation of an HPLC-UV method.

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Percent recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.The results should remain within the acceptance criteria when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Troubleshooting Common HPLC-UV Issues

Even with a validated method, issues can arise during routine analysis. A systematic approach to troubleshooting is essential.

Troubleshooting Decision Tree

Troubleshooting cluster_MobilePhase Mobile Phase Issues cluster_System HPLC System Issues cluster_Column Column Issues Problem Problem Observed (e.g., Peak Tailing, Noisy Baseline) MP_Prep Incorrect Preparation? pH out of range? Problem->MP_Prep Leak System Leak? Problem->Leak Column_Contam Contaminated Column? Problem->Column_Contam MP_Degas Inadequate Degassing? MP_Prep->MP_Degas MP_Contam Contaminated Solvents? MP_Degas->MP_Contam Solution Implement Corrective Action: - Remake Mobile Phase - Purge System - Flush/Replace Column MP_Contam->Solution Pump Pump Malfunction? (Pressure Fluctuations) Leak->Pump Detector Detector Lamp Failing? Pump->Detector Detector->Solution Column_Void Column Void/Degradation? Column_Contam->Column_Void Wrong_Column Incorrect Column Installed? Column_Void->Wrong_Column Wrong_Column->Solution

Caption: A decision tree for troubleshooting common HPLC problems.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ACS Omega. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Taylor & Francis Online. analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Available from: [Link]

  • Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • J-Stage. A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. Available from: [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Available from: [Link]

  • ResearchGate. ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE. Available from: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]

  • International Journal of Pharmaceutical Quality Assurance. Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. Available from: [Link]

  • National Institutes of Health. Rapid analysis of piperazine ferulate tablets by optic-fiber sensing technology and the similarity of ultraviolet spectra. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • ResearchGate. Why am I getting inconsistent results through HPLC?. Available from: [Link]

Sources

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazine and its derivatives are a significant class of organic compounds featuring a six-membered heterocyclic ring with two nitrogen atoms at opposite positions.[1][2] This core structure is the foundation for numerous pharmaceuticals, including anthelmintics and antipsychotics, but is also prevalent in the realm of new psychoactive substances (NPS), often referred to as "designer drugs."[3][4][5][6] Compounds like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are frequently encountered in forensic toxicology and clinical settings, often sold as "legal highs" or alternatives to illicit substances like MDMA.[3][4][6]

Given their diverse applications and potential for abuse, robust and reliable analytical methods for the identification and quantification of piperazines in various matrices are crucial. Gas chromatography-mass spectrometry (GC-MS) stands as a premier technique for this purpose due to its high sensitivity, specificity, and the extensive spectral libraries available for compound identification.[6][7]

This application note provides a comprehensive guide to the analysis of piperazines using GC-MS, covering sample preparation, derivatization, instrumental parameters, and data analysis. The protocols described herein are designed to be adaptable for various matrices, including seized materials, plasma, and urine.

Principle of Analysis

The analytical workflow hinges on the synergistic capabilities of gas chromatography and mass spectrometry.

  • Gas Chromatography (GC): The GC separates volatile and thermally stable compounds from a mixture.[8] An injected sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column.[4][8] Compounds are separated based on their boiling points and affinity for the column's stationary phase, eluting at characteristic retention times.[8]

  • Mass Spectrometry (MS): As compounds exit the GC column, they enter the MS ion source.[8] In electron ionization (EI) mode, high-energy electrons bombard the molecules, causing them to ionize and break apart into predictable, charged fragments.[9][10] These fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole), creating a unique mass spectrum that serves as a chemical "fingerprint" for identification.[5][6]

A significant challenge with many piperazine derivatives is their polarity due to the secondary amine groups (-NH) in the ring. This polarity can lead to poor peak shape (tailing) and low volatility, hindering GC analysis.[11] To overcome this, a derivatization step is often employed to convert the polar N-H groups into less polar, more volatile substitutes, thereby improving chromatographic performance.[3][4][11]

Experimental Workflow & Protocols

The overall process, from sample receipt to final data analysis, is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample Sample Receipt (Plasma, Urine, Seized Material) Extract Extraction (LLE / SPE) Sample->Extract Deriv Derivatization (e.g., with TFAA) Extract->Deriv Inject GC Injection Deriv->Inject GC GC Separation Inject->GC MS MS Detection (EI, Scan/SIM) GC->MS Acquire Data Acquisition MS->Acquire Report Identification & Quantification Acquire->Report

Figure 1: General workflow for GC-MS analysis of piperazines.
Materials and Reagents
  • Piperazine standards (e.g., BZP, TFMPP)

  • Internal Standard (IS) solution (e.g., Diphenylamine, stable isotope-labeled analogs)

  • Solvents (GC grade): Methanol, Ethyl Acetate, Acetonitrile[3][11]

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA)[3][4][11]

  • Extraction Buffers: 0.2 M Sodium Acetate Buffer (pH 5.2), 5% NH₄OH in Methanol[3][4]

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode)

  • Anhydrous Sodium Sulfate

  • Micro-reaction vials (2 mL) with PTFE-lined caps

Protocol 1: Sample Preparation from Biological Matrices (Urine/Plasma)

This protocol is adapted for complex biological samples and incorporates extraction and derivatization.[3][4]

  • Pre-treatment (for Plasma): To 500 µL of plasma, add 500 µL of methanol to precipitate proteins. Vortex for 30 seconds and centrifuge (e.g., 1,600 g for 15 min). Collect the supernatant.[3][4]

  • Hydrolysis (for Urine): To account for conjugated metabolites, enzymatic hydrolysis is necessary. Mix 500 µL of urine with 500 µL of sodium acetate buffer (pH 5.2) and 25 µL of β-glucuronidase. Incubate overnight at 37°C.[3][4]

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the pre-treated supernatant or hydrolyzed urine onto the cartridge.

    • Wash the cartridge to remove interferences (e.g., with deionized water, followed by a weak organic solvent).

    • Elute the piperazines into a clean glass tube using 2 mL of a suitable solvent, such as 5% ammonium hydroxide in methanol.[3][4]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. To ensure complete removal of water, which can interfere with derivatization, place the open tubes in a desiccator overnight.[3][4]

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[3][4][11]

    • Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 30 minutes.[3][4][11]

    • After cooling to room temperature, evaporate the excess reagent and solvent under a nitrogen stream.

    • Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS injection.[3][4][11]

Protocol 2: Sample Preparation from Seized Materials (Tablets/Powders)

This protocol is a simplified procedure for solid samples.[10]

  • Homogenization: Accurately weigh and grind the sample to a homogeneous powder.

  • Dissolution: Dissolve a known quantity of the powder (e.g., 10 mg) in a suitable solvent like methanol to achieve a stock concentration (e.g., 1 mg/mL).[10]

  • Dilution & Derivatization:

    • Pipette 100 µL of the stock solution into a reaction vial and evaporate to dryness under nitrogen.

    • Proceed with the derivatization steps (5a-5d) as described in Protocol 1.

Instrumentation and Analytical Conditions

The following parameters provide a robust starting point and may be optimized for specific instruments and target analytes.[3][4][9][10]

Parameter Condition Rationale
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][9]A versatile, low-polarity column suitable for a wide range of drug screening applications.
Carrier GasHelium, constant flow at 1.0-1.2 mL/min[4][9]Inert gas that provides good chromatographic efficiency.
InjectorSplitless mode, 250-300°C[9][10]Splitless injection maximizes sensitivity for trace-level analysis. High temperature ensures rapid vaporization.
Injection Volume1 µLStandard volume for capillary GC.
Oven ProgramInitial 80-120°C (hold 1-2 min), ramp 10-15°C/min to 280-300°C (hold 2-5 min)[3][9][11]The temperature ramp separates analytes by boiling point, with the final hold ensuring elution of all compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eV[9][10]Standard energy for EI, produces reproducible fragmentation patterns and allows for library matching.
Transfer Line Temp280°C[3]Prevents condensation of analytes as they transfer from the GC to the MS.
Ion Source Temp230°C[12]Optimizes ion formation and minimizes thermal degradation.
Scan ModeFull Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)[9][10]Full scan is used for qualitative identification and screening. SIM mode increases sensitivity and selectivity for quantifying specific target ions.

Data Analysis and Interpretation

Qualitative Identification

A piperazine derivative is identified by a combination of two key parameters:

  • Retention Time (RT): The time at which the compound elutes from the GC column. This should match the RT of a known reference standard analyzed under the same conditions.

  • Mass Spectrum: The fragmentation pattern of the analyte must match the spectrum of a reference standard or a validated spectral library (e.g., NIST, Wiley).[7] The mass spectra of piperazine derivatives are often characteristic, allowing for clear identification.[6]

The diagram below illustrates the characteristic fragmentation of TFAA-derivatized BZP.

Figure 2: Simplified fragmentation of a BZP derivative.
Quantitative Analysis

For quantification, a calibration curve is constructed by analyzing a series of standards at known concentrations. An internal standard (IS) is added to all samples, calibrators, and controls to correct for variations in sample preparation and injection volume. The peak area ratio of the analyte to the IS is plotted against the analyte concentration. The concentration of the analyte in an unknown sample is then determined from this curve.

Method Validation & Quality Control

Any analytical method must be validated to ensure it is fit for its intended purpose.[13] Key validation parameters, often guided by standards from organizations like the UNODC or FDA, include:[13]

  • Linearity: The range over which the instrument response is proportional to the analyte concentration. A coefficient of determination (R²) of >0.99 is typically required.[9][13]

  • Accuracy & Precision: Accuracy measures the closeness of results to the true value, while precision measures the repeatability.[3][9]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified.[3][9][13] For piperazines in biological fluids, LOQs in the low ng/mL range are often achievable.[3][14]

  • Specificity: The ability of the method to differentiate the analyte from other substances in the sample matrix.[3]

  • Extraction Efficiency: The percentage of the analyte recovered from the sample matrix during the preparation process.[3][4]

Conclusion

Gas chromatography-mass spectrometry is a powerful and definitive technique for the analysis of piperazine derivatives. The successful application of this method relies on a systematic approach that includes appropriate sample preparation, often involving derivatization to enhance chromatographic performance, followed by optimized instrumental analysis. The protocols and parameters detailed in this note provide a validated foundation for researchers in clinical, forensic, and pharmaceutical settings to accurately identify and quantify these compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
  • Gkagkaki, E., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. Retrieved from [Link]

  • Forensic RTI. (n.d.). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing.
  • Jönsson, S., et al. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed. Retrieved from [Link]

  • Ferreira, B., et al. (2020).
  • Ferreira, B., et al. (2020).
  • Al-Dossary, M., et al. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers. Retrieved from [Link]

  • Cini, M. (2019). Validation of methods for testing drugs of abuse. OAR@UM. Retrieved from [Link]

  • Gkagkaki, E., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Semantic Scholar. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Czerwinska, J., et al. (2014). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Al-Bayati, F. A. (2009). A Review on Analytical Methods for Piperazine Determination.
  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
  • Bonomo, M.G., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Czerwinska, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. Retrieved from [Link]

  • Baron, M., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Retrieved from [Link]

  • Zhang, K., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column. J-Stage. Retrieved from [Link]

Sources

Application Note: Radioligand Binding Assays for the Characterization of 1-(5-Phenylpyridin-3-yl)piperazine at the Human Serotonin 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting therapeutic agents.[1][2] 1-(5-Phenylpyridin-3-yl)piperazine is a novel compound belonging to this class, with potential modulatory effects on neurotransmitter systems. A critical first step in characterizing such a compound is to determine its affinity and selectivity for specific molecular targets. This guide provides a detailed framework and step-by-step protocols for characterizing the binding of this compound to the human serotonin 5-HT1A receptor, a common target for this structural class, using radioligand binding assays.[3][4] We describe both saturation and competition binding methodologies, which together allow for the determination of the radioligand's dissociation constant (Kd), the receptor density in the target tissue (Bmax), and the inhibitory constant (Ki) of the test compound.

Introduction: The Rationale for Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5][6] They are fundamental in drug discovery for target validation, lead characterization, and structure-activity relationship (SAR) studies. The core principle involves incubating a biological preparation expressing the receptor of interest (e.g., cell membranes) with a radioactive ligand (radioligand). By measuring the amount of radioactivity bound to the membranes, one can precisely quantify the ligand-receptor interaction.

This application note details two essential types of radioligand binding assays:

  • Saturation Assays: These experiments are used to determine the binding characteristics of the radioligand itself. By incubating the receptor preparation with increasing concentrations of the radioligand, one can determine its affinity (Kd) and the total number of binding sites (Bmax) in the sample.[7][8] This is a crucial prerequisite for designing subsequent competition assays.

  • Competition Assays: These assays measure the affinity of an unlabeled test compound (in this case, this compound) for the receptor. This is achieved by measuring the ability of increasing concentrations of the test compound to compete with and displace a fixed concentration of a known radioligand from the receptor.[9] The resulting data are used to calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to the inhibitory constant (Ki).[10]

Foundational Principles: Saturation vs. Competition Binding

The relationship between total, specific, and non-specific binding is the cornerstone of these assays.

  • Total Binding (TB): The total radioactivity measured in a sample containing the receptor and radioligand. It represents the sum of specific and non-specific binding.

  • Non-Specific Binding (NSB): The binding of the radioligand to components other than the target receptor (e.g., lipids, filters, other proteins).[11] It is determined by running a parallel incubation in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, preventing the radioligand from binding specifically.

  • Specific Binding (SB): The binding of the radioligand to the target receptor. It is the value of interest and is calculated by subtracting non-specific binding from total binding (SB = TB - NSB).[8]

G cluster_0 Saturation Binding Assay cluster_1 Competition Binding Assay Receptor Receptor Sat_Complex Receptor-Radioligand Complex Receptor->Sat_Complex Binds Radioligand_Inc Increasing [Radioligand] Radioligand_Inc->Sat_Complex Titration Sat_Curve Saturation Curve (Determines Kd, Bmax) Sat_Complex->Sat_Curve Measures Receptor2 Receptor Radioligand_Fixed Fixed [Radioligand] (at ~Kd) Test_Compound Increasing [Test Compound]

Caption: Principles of Saturation and Competition Binding Assays.

Materials and Reagents

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (Specific Activity: >100 Ci/mmol). A classic 5-HT1A agonist radioligand.

  • Unlabeled Ligands:

    • Test Compound: this compound.

    • NSB Control: 5-Hydroxytryptamine (Serotonin) or WAY-100635.

  • Buffers and Solutions:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

    • Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail: (e.g., Betaplate Scint).[10]

  • Equipment and Consumables:

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine (PEI) to reduce NSB).[10]

    • Cell harvester (vacuum manifold).[8]

    • Microplate scintillation counter (e.g., Wallac MicroBeta TriLux).[10]

    • Standard laboratory equipment (pipettes, tubes, centrifuge).

Experimental Workflow

The general workflow for filtration-based binding assays is a multi-step process requiring careful execution to ensure reproducibility.

G A 1. Assay Plate Setup Add buffer, membranes, radioligand, and test/NSB compound to 96-well plate B 2. Incubation Allow binding to reach equilibrium (e.g., 60 min at 30°C) A->B C 3. Filtration Rapidly separate bound from free radioligand using a cell harvester onto GF/C filters B->C D 4. Washing Wash filters multiple times with ice-cold wash buffer to remove unbound ligand C->D E 5. Drying & Scintillant Dry filtermat, add scintillation cocktail D->E F 6. Counting Measure radioactivity (CPM/DPM) in a scintillation counter E->F G 7. Data Analysis Calculate Specific Binding, perform non-linear regression (Kd, Bmax, Ki) F->G

Caption: General workflow for a filtration-based radioligand binding assay.

Detailed Protocols

Protocol 1: Saturation Binding Assay for [³H]8-OH-DPAT

Objective: To determine the Kd and Bmax of the radioligand [³H]8-OH-DPAT at the human 5-HT1A receptor.

Step-by-Step Procedure:

  • Prepare Radioligand Dilutions: Prepare a series of 8-10 concentrations of [³H]8-OH-DPAT in binding buffer, typically spanning a range from 0.1x to 10x the expected Kd (e.g., 0.1 nM to 20 nM).[5]

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding (TB): Add 50 µL of each [³H]8-OH-DPAT dilution.

    • Non-Specific Binding (NSB): Add 50 µL of each [³H]8-OH-DPAT dilution + 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Serotonin).

    • Buffer Control: Add 100 µL of binding buffer (no radioligand or membranes).

  • Add Membranes: Thaw the 5-HT1A receptor membrane preparation on ice. Dilute to the desired protein concentration (e.g., 10-20 µg protein per well) in binding buffer. Add 150 µL of the diluted membrane suspension to all TB and NSB wells. The final assay volume is 250 µL.[10]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[10]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a PEI-soaked GF/C filter mat using a cell harvester.

  • Washing: Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

Protocol 2: Competition Binding Assay for this compound

Objective: To determine the affinity (Ki) of the unlabeled test compound for the human 5-HT1A receptor.

Step-by-Step Procedure:

  • Prepare Test Compound Dilutions: Prepare a serial dilution of this compound in binding buffer, covering a wide concentration range (e.g., 10 pM to 100 µM) over 10-12 points.

  • Prepare Radioligand: Prepare a working solution of [³H]8-OH-DPAT at a single concentration, typically at or below its Kd value as determined in Protocol 1 (e.g., 1 nM).[12]

  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Total Binding: 50 µL binding buffer.

    • Non-Specific Binding: 50 µL of 10 µM Serotonin.

    • Competition Wells: 50 µL of each dilution of this compound.

  • Add Radioligand: Add 50 µL of the [³H]8-OH-DPAT working solution to all wells.

  • Add Membranes: Add 150 µL of the diluted 5-HT1A membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation, Filtration, and Counting: Follow steps 4-7 from Protocol 1.

Data Analysis and Interpretation

Data analysis is typically performed using non-linear regression software (e.g., GraphPad Prism).

  • Calculate Specific Binding: For both assay types, first convert the raw counts (CPM) to DPM (Disintegrations Per Minute) if necessary. Then, calculate the mean specific binding for each concentration:

    • Specific Binding = Mean Total Binding - Mean Non-Specific Binding[11]

  • Saturation Analysis:

    • Plot Specific Binding (y-axis, fmol/mg protein) against the concentration of free radioligand (x-axis, nM).

    • Fit the data using a "one-site binding (hyperbola)" non-linear regression model.

    • The model will output the Kd (dissociation constant, in nM) and Bmax (maximal number of binding sites, in fmol/mg protein).[12]

  • Competition Analysis:

    • Plot the specific binding (y-axis) against the log concentration of the test compound (x-axis).

    • Fit the data using a "log(inhibitor) vs. response -- Variable slope (four parameters)" non-linear regression model.

    • The model will output the IC50 (the molar concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 to the Ki (inhibitory constant) using the Cheng-Prusoff equation :[9][10]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of radioligand used in the assay and Kd is the dissociation constant of the radioligand determined from the saturation experiment.

Hypothetical Data Summary

The tables below present example data structures for summarizing the results.

Table 1: Saturation Binding Parameters for [³H]8-OH-DPAT at h5-HT1A Receptors

Parameter Value Unit
Kd 1.2 ± 0.15 nM

| Bmax | 850 ± 55 | fmol/mg protein |

Table 2: Competition Binding Parameters for this compound

Parameter Value Unit
Radioligand Used [³H]8-OH-DPAT -
Radioligand [L] 1.0 nM
IC50 25.6 ± 3.1 nM

| Ki | 11.9 ± 1.5 | nM |

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for characterizing the binding affinity of the novel compound this compound at the human 5-HT1A receptor. By following these detailed saturation and competition binding protocols, researchers in drug development can reliably determine key pharmacological parameters (Kd, Bmax, and Ki), which are essential for advancing a compound through the discovery pipeline.

References

  • Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. Retrieved from [Link]

  • Li, A., et al. (2023). Whole-cell radioligand saturation binding. Protocols.io. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Retrieved from [Link]

  • Klotz, U., & Schwab, M. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. PMC - NIH. Retrieved from [Link]

  • Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]

  • Slideshare. (n.d.). Radioligand binding studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Lee, H., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. Retrieved from [Link]

  • YouTube. (2024). Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Piperazine. Retrieved from [Link]

  • Hirata, M., et al. (2006). Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. PubMed. Retrieved from [Link]

  • Molavi, S., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. PubMed. Retrieved from [Link]

  • Mach, R. H., et al. (2004). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. Retrieved from [Link]

  • Kung, M. P., et al. (1995). 4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl- piperazine ([125I]p-MPPI) as a new selective radioligand of serotonin-1A sites in rat brain: in vitro binding and autoradiographic studies. PubMed. Retrieved from [Link]

Sources

In vitro assays for dopamine and serotonin receptor affinity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In Vitro Assays for Dopamine and Serotonin Receptor Affinity

Application Note and Protocols

Abstract

The neurotransmitters dopamine and serotonin are central to a vast array of neurological processes, and their receptors are primary targets for therapeutic intervention in psychiatric and neurodegenerative disorders.[1][2] Characterizing the interaction of novel chemical entities with these receptors is a cornerstone of modern drug discovery. This guide provides a comprehensive overview and detailed protocols for the two primary classes of in vitro methods used to determine ligand affinity and function at dopamine and serotonin receptors: radioligand binding assays and downstream functional assays. We delve into the theoretical underpinnings, practical execution, and data analysis for these essential techniques, offering researchers a robust framework for assessing compound potency and mechanism of action.

Introduction: The Significance of Dopamine and Serotonin Receptor Profiling

Dopamine and serotonin systems modulate critical functions including mood, cognition, motivation, and motor control.[1][3] Dysregulation of these systems is implicated in conditions such as Parkinson's disease, schizophrenia, depression, and anxiety.[4][5] Consequently, the dopamine and serotonin receptor families represent two of the most "high-value" target classes for drug development.

Determining how a compound interacts with these receptors is the first step in understanding its potential therapeutic effect and off-target liabilities. In vitro assays provide a controlled environment to quantify these interactions with high precision. The primary goals are to determine:

  • Affinity (Kd, Ki): How tightly a compound binds to a receptor. This is the domain of radioligand binding assays.[2]

  • Receptor Density (Bmax): The concentration of receptors in a given tissue or cell preparation.[2]

  • Functional Potency (EC50, IC50): The concentration of a compound required to elicit a half-maximal cellular response.

  • Efficacy (Emax): The maximum response a compound can produce, which defines it as a full agonist, partial agonist, or antagonist.

This document will equip researchers with the foundational knowledge and step-by-step protocols to confidently execute and interpret these critical assays.

Foundational Receptor Biology

A successful assay design is predicated on understanding the target's biology. Both dopamine and serotonin receptors are G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that transduce extracellular signals into intracellular responses.[6][7]

Dopamine Receptor Family

Dopamine receptors are classified into two main families based on their genetic structure and signaling properties: D1-like and D2-like.[1][8]

  • D1-like Receptors (D1 and D5): These receptors are typically coupled to the Gs or Golf family of G-proteins.[] Activation leads to the stimulation of adenylyl cyclase, which increases intracellular levels of the second messenger cyclic AMP (cAMP).[4]

  • D2-like Receptors (D2, D3, and D4): These receptors couple to Gi/o G-proteins.[] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1]

The modulation of cAMP is therefore the most direct functional readout for dopamine receptor activity.

Gs_Gi_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Agonist Dopamine / D1 Agonist D1R D1 Receptor D1_Agonist->D1R binds Gs Gαs/olf D1R->Gs activates AC_D1 Adenylyl Cyclase Gs->AC_D1 stimulates cAMP_D1 cAMP AC_D1->cAMP_D1 converts ATP_D1 ATP ATP_D1->AC_D1 PKA_D1 PKA Activation cAMP_D1->PKA_D1 activates D2_Agonist Dopamine / D2 Agonist D2R D2 Receptor D2_Agonist->D2R binds Gi Gαi/o D2R->Gi activates AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 conversion decreased ATP_D2 ATP ATP_D2->AC_D2 PKA_D2 PKA cAMP_D2->PKA_D2 activation decreased

Figure 1: Simplified Dopamine Receptor Signaling Pathways.

Serotonin Receptor Family

The serotonin (5-hydroxytryptamine, 5-HT) receptor system is considerably more diverse, with seven distinct families (5-HT1 through 5-HT7).[5][10] Their signaling mechanisms are varied and critical to their distinct physiological roles.

  • 5-HT1 Family (e.g., 5-HT1A, 5-HT1B): Like D2-like receptors, these are coupled to Gi/o proteins and their activation inhibits adenylyl cyclase.[3][11]

  • 5-HT2 Family (e.g., 5-HT2A, 5-HT2C): These receptors are coupled to Gq/11 proteins. Activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[7]

  • 5-HT4, 5-HT6, 5-HT7 Receptors: These are coupled to Gs proteins, and their activation stimulates adenylyl cyclase to increase cAMP levels.[3]

  • 5-HT3 Receptor: This receptor is unique among the family as it is a ligand-gated ion channel, not a GPCR.

Figure 2: Overview of Major Serotonin Receptor Signaling Classes.

Part 1: Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are the gold standard for directly measuring the interaction between a ligand and a receptor.[12] They utilize a radioactively labeled compound (radioligand) with known high affinity and specificity for the target receptor.

Core Principles & Methodologies

The fundamental principle is to incubate a source of receptors (e.g., cell membranes) with a radioligand and then separate the receptor-bound radioligand from the unbound (free) radioligand. The amount of radioactivity in the bound fraction is then quantified.[13]

There are two predominant methodologies for this separation step:

  • Filtration Assay: This classic technique involves incubating the receptor, radioligand, and test compounds, then rapidly filtering the mixture through a glass fiber filter.[14][15] Proteins, and thus the receptor-ligand complexes, are retained by the filter, while the free radioligand passes through. The radioactivity trapped on the filter is then measured.[16]

  • Scintillation Proximity Assay (SPA): This is a homogeneous, "no-wash" assay format ideal for high-throughput screening.[17][18] In this method, receptor membranes are captured onto microscopic beads containing a scintillant.[19] Only radioligands that are bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal, which is then measured.[20] Unbound radioligand in the solution is too far away to generate a signal.[21]

Assay_Workflows cluster_Filtration Filtration Assay Workflow cluster_SPA Scintillation Proximity Assay (SPA) Workflow F_Start Mix Receptor Membranes, Radioligand & Test Compound F_Incubate Incubate to Equilibrium F_Start->F_Incubate F_Filter Rapid Vacuum Filtration (e.g., GF/B filter) F_Incubate->F_Filter F_Wash Wash to Remove Unbound Ligand F_Filter->F_Wash F_Count Scintillation Counting of Filter F_Wash->F_Count S_Start Mix Receptor-Coupled SPA Beads, Radioligand & Test Compound S_Incubate Incubate to Equilibrium S_Start->S_Incubate S_Count Measure Light Signal (No Wash Step) S_Incubate->S_Count

Figure 3: Comparison of Filtration and SPA Assay Workflows.

Experimental Protocols

The following is a generalized protocol for a competitive binding assay, which is used to determine the affinity (Ki) of an unlabeled test compound.

Protocol 1: Competitive Radioligand Binding via Filtration

  • Causality: This protocol aims to measure how effectively an unlabeled test compound competes against a fixed concentration of a radioligand for binding to the receptor. The resulting IC50 value reflects the test compound's affinity.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). The exact composition should be optimized for the specific receptor.

    • Membrane Preparation: Use cell membranes from a cell line stably expressing the human dopamine or serotonin receptor of interest (e.g., CHO or HEK293 cells). Thaw membranes on ice and dilute to the desired concentration (typically 5-20 µg protein per well) in ice-cold Assay Buffer.

    • Radioligand: Dilute the radioligand stock (e.g., [3H]-Spiperone for D2 receptors or [3H]-8-OH-DPAT for 5-HT1A receptors) in Assay Buffer to a final concentration equal to its Kd value.[5] This provides a good signal window while maximizing sensitivity to competition.

    • Test Compound: Prepare a serial dilution series of the unlabeled test compound in Assay Buffer (e.g., 11 points from 10 µM to 10 pM).

  • Assay Procedure (96-well format): [16]

    • To each well of a 96-well plate, add reagents in the following order:

      • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2) for Non-Specific Binding (NSB) OR 50 µL of test compound dilution.

      • 50 µL of diluted radioligand.

      • 100 µL of diluted cell membranes to initiate the reaction.

    • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16]

    • Using a cell harvester, rapidly aspirate the contents of the assay plate onto the filter plate.

    • Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove all unbound radioligand.

    • Dry the filter plate completely (e.g., under a heat lamp or in an oven at 50°C).

    • Add liquid scintillant to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis for Binding Assays
  • Calculate Specific Binding: For each data point, specific binding is calculated as:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of the test compound.

  • Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. This will yield the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: The IC50 is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation :[22]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Key Parameters from Radioligand Binding Assays

ParameterDefinitionHow it's DeterminedAssay Type
Kd Equilibrium Dissociation Constant: Concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity (lower Kd = higher affinity).Non-linear regression of specific binding vs. radioligand concentration.Saturation Assay[23]
Bmax Maximum Receptor Density: The total concentration of binding sites in the sample.The maximum value (plateau) of the saturation binding curve.Saturation Assay[23]
IC50 Half-maximal Inhibitory Concentration: Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.Non-linear regression of specific binding vs. competitor concentration.Competition Assay[22]
Ki Inhibition Constant: The affinity of the competing (unlabeled) ligand for the receptor, corrected for the radioligand concentration.Calculated from the IC50 using the Cheng-Prusoff equation.Competition Assay[22]

Part 2: Functional Assays for Efficacy Determination

While binding assays measure affinity, they do not reveal whether a compound activates the receptor (agonist), blocks its activation (antagonist), or partially activates it (partial agonist). Functional assays measure a downstream cellular response to receptor engagement, providing this crucial information about a compound's efficacy.[24][25]

Core Principles & Methodologies

For most dopamine and many serotonin receptors, the most relevant proximal signaling event is the modulation of intracellular cAMP.[26][27]

  • cAMP Assays: These assays directly quantify the levels of cAMP produced by cells following compound treatment. For Gs-coupled receptors (D1-like, 5-HT4/6/7), agonists will increase cAMP. For Gi-coupled receptors (D2-like, 5-HT1), agonists will inhibit the production of cAMP, which is typically measured as a decrease from a forskolin-stimulated baseline (forskolin directly activates adenylyl cyclase).[27][28] Modern assays often use Homogeneous Time-Resolved Fluorescence (HTRF) technology, a competitive immunoassay format that results in a fluorescence resonance energy transfer (FRET) signal inversely proportional to the amount of cAMP produced.[29]

  • Reporter Gene Assays: These are powerful tools that measure a more downstream transcriptional response.[30] Cells are engineered to express a reporter gene (like luciferase) under the control of a promoter containing a specific response element.[31] For cAMP-linked pathways, a cAMP Response Element (CRE) is used.[32] Changes in receptor activity lead to changes in cAMP, which in turn regulates the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is then measured and serves as an amplified signal of receptor activation.[33]

Functional_Assay_Workflow cluster_cAMP cAMP Assay Workflow (HTRF) C_Start Dispense Cells into Assay Plate C_Stim Add Test Compound (& Forskolin for Gi) C_Start->C_Stim C_Incubate Incubate to Stimulate cAMP C_Stim->C_Incubate C_Lyse Lyse Cells & Add HTRF Reagents C_Incubate->C_Lyse C_Read Read Plate on HTRF-compatible reader C_Lyse->C_Read

Sources

Application Note: A High-Throughput Screening Cascade for Novel 1-(5-Phenylpyridin-3-yl)piperazine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including its basicity and ability to be protonated under physiological conditions, enhance aqueous solubility and facilitate critical interactions with biological targets.[1][3] When combined with a phenylpyridine moiety, as in 1-(5-Phenylpyridin-3-yl)piperazine, the resulting scaffold presents a promising starting point for identifying novel modulators of key CNS targets, such as G-Protein Coupled Receptors (GPCRs) and monoamine-regulating enzymes.[1][4] This guide provides a comprehensive, field-proven framework for prosecuting a high-throughput screening (HTS) campaign for this class of compounds. We detail robust, validated protocols for primary screening against two high-value CNS target classes—Gq-coupled receptors and Monoamine Oxidase B (MAO-B)—and outline a systematic workflow for hit confirmation and triage.

The Phenyl-Pyridine-Piperazine Scaffold: A Strategic Choice for CNS Targets

The strategic inclusion of the piperazine moiety in drug design is a cornerstone of modern medicinal chemistry.[5] Its diprotic nature allows for the formation of stable salts, improving bioavailability, while the two nitrogen atoms can serve as both hydrogen bond acceptors and donors, enabling strong interactions with receptor binding pockets.[1] Many CNS-active piperazines modulate critical neurotransmitter systems, including serotonin (5-HT) and dopamine (D2) receptors, which are predominantly GPCRs.[1][6]

Given this precedent, compounds based on the this compound scaffold are hypothesized to interact with:

  • G-Protein Coupled Receptors (GPCRs): This vast family of receptors is central to neuronal signaling and is the target of over a third of all FDA-approved drugs.[7]

  • Monoamine Oxidases (MAOs): These enzymes are critical for the degradation of neurotransmitters. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease and depression.[8][9]

This document provides two distinct screening protocols to interrogate these potential biological activities, forming a comprehensive primary screening strategy.

High-Throughput Screening (HTS) Campaign Strategy

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true hits from a large compound library while minimizing the impact of false positives.[10][11] The process begins with a large-scale primary screen to identify initial "hits," which are then subjected to a rigorous confirmation and characterization cascade.[12][13]

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Generation Compound_Library Compound Library (10,000s of Analogs) Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Compound_Library->Primary_Screen Hit_Identification Initial Hit Identification (e.g., >3σ from control or >50% inhibition) Primary_Screen->Hit_Identification Hit_Confirmation Hit Re-test (Fresh Compound Powder) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 / EC50 Determination) Hit_Confirmation->Dose_Response Counter_Screen Counter & Selectivity Screens (Orthogonal Assays) Dose_Response->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR_Analysis Lead_Optimization Lead Optimization (Medicinal Chemistry) SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Library New Analogs

Caption: Overall High-Throughput Screening (HTS) Campaign Workflow.

Primary Screening Assay Protocols

The primary screen is the first critical step, designed for speed and robustness to test every compound in the library.[14] We present two validated, HTS-amenable protocols targeting distinct, high-value CNS pathways.

Protocol: Cell-Based GPCR Antagonist Screening (Calcium Flux Assay)

Causality & Rationale: Many GPCRs, particularly those involved in neurotransmission (e.g., certain serotonin, muscarinic, and glutamate receptors), signal through the Gαq pathway.[15] Activation of Gαq leads to a transient increase in intracellular calcium ([Ca2+]), which can be detected using fluorescent calcium indicators.[16] This assay is a robust, homogeneous ("mix-and-read") method ideal for HTS, allowing for the identification of antagonists that block this signaling event.[17]

Gq_Pathway Ligand Agonist Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Binds & Activates Compound Test Compound (Antagonist) Compound->GPCR Binds & Blocks Gq Gαq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_Release Ca2+ Release ER->Ca_Release Fluorescence Fluorescence Increase Ca_Release->Fluorescence Detected by Dye

Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.

Experimental Protocol (384-Well Format):

  • Cell Plating: Seed a stable cell line expressing the target Gq-coupled GPCR (e.g., CHO-K1 or HEK293) into 384-well, black-walled, clear-bottom microplates at a density of 15,000-25,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: The next day, remove the culture medium and add 20 µL per well of a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6) loading buffer, prepared according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Compound Addition: Using an automated liquid handler, transfer 50 nL of test compounds from the library source plates to the assay plates, achieving a final concentration of 10 µM. Also, add positive controls (a known antagonist of the receptor) and negative controls (DMSO vehicle). Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation & Signal Reading: Place the assay plate into a fluorescence plate reader equipped with an automated injection head (e.g., FLIPR Tetra or PHERAstar).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject 10 µL of a pre-determined EC₈₀ concentration of the cognate agonist.

    • Immediately begin kinetic reading of the fluorescence signal (e.g., Excitation: 485 nm, Emission: 525 nm) for 90-120 seconds.

  • Data Analysis & Hit Identification:

    • Calculate the response as the maximum fluorescence signal minus the baseline signal.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - [Signal(test) - Signal(pos)] / [Signal(neg) - Signal(pos)])

    • Calculate the Z-factor for the plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[12][18]

    • Designate hits as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls, or simply >50% inhibition.

Protocol: Biochemical Monoamine Oxidase B (MAO-B) Inhibition Assay

Causality & Rationale: This biochemical assay directly measures the enzymatic activity of purified MAO-B. The enzyme oxidizes its substrate, producing hydrogen peroxide (H₂O₂) as a byproduct.[8] This H₂O₂ then reacts with a detector probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product.[9] Inhibitors of MAO-B will prevent this reaction, resulting in a low fluorescence signal. This format is simple, sensitive, and avoids the complexities of cell-based assays, making it ideal for primary HTS.[8]

Experimental Protocol (384-Well Format):

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a reaction mixture containing the fluorescent probe, HRP, and the MAO-B substrate according to a commercial kit's instructions (e.g., EnzyChrom™ MAO Inhibitor Screening Kit).[9]

  • Compound Plating: Add 5 µL of assay buffer to all wells of a 384-well, solid black microplate. Transfer 50 nL of test compounds (for a final 10 µM concentration), positive control (e.g., deprenyl), and negative control (DMSO) to the appropriate wells.

  • Enzyme Addition: Add 10 µL of a working solution of purified human recombinant MAO-B enzyme to all wells. Mix gently and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation & Incubation: Add 10 µL of the substrate-containing reaction mixture to all wells to start the reaction.

  • Signal Reading: Incubate the plate at 37°C for 45-60 minutes, protected from light. Read the endpoint fluorescence using a microplate reader (e.g., Excitation: 530 nm, Emission: 585 nm).

  • Data Analysis & Hit Identification:

    • Calculate the percent inhibition relative to the DMSO (100% activity) and positive control (0% activity) wells.

    • % Inhibition = 100 * ([Signal(neg) - Signal(test)] / [Signal(neg) - Signal(pos)])

    • As with the GPCR assay, assess plate quality using the Z-factor and identify hits based on a pre-defined activity threshold (e.g., >50% inhibition).

Hit Confirmation and Triage

Primary hits must be rigorously validated to eliminate false positives (e.g., fluorescent compounds, aggregators) and to confirm their activity.[13][19] This is a critical step before committing resources to medicinal chemistry.

Hit_Triage Primary_Hits Primary Hits (from GPCR or MAO-B Screen) Resupply Re-order or Re-synthesize Fresh Compound Powder Primary_Hits->Resupply Confirm_Activity Confirm Activity in Primary Assay Resupply->Confirm_Activity Dose_Response Generate 10-point Dose-Response Curve (IC50) Confirm_Activity->Dose_Response If Active False_Positive Discard as False Positive Confirm_Activity->False_Positive If Inactive Orthogonal_Assay Test in Orthogonal Assay (e.g., β-Arrestin or Radioligand Binding) Dose_Response->Orthogonal_Assay Selectivity_Screen Selectivity Screen (e.g., MAO-A for MAO-B hits) Dose_Response->Selectivity_Screen Confirmed_Lead Confirmed, Selective Hit (Ready for SAR) Orthogonal_Assay->Confirmed_Lead If Confirmed Orthogonal_Assay->False_Positive If Not Confirmed Selectivity_Screen->Confirmed_Lead If Selective Selectivity_Screen->False_Positive If Not Selective

Caption: A robust workflow for hit confirmation and triage.

Protocol: Dose-Response Analysis

Rationale: Single-point screening does not provide information on a compound's potency. Generating a dose-response curve to calculate an IC₅₀ (for inhibitors) or EC₅₀ (for activators) is essential for ranking hits and establishing a preliminary structure-activity relationship (SAR).[13]

Methodology:

  • Using freshly prepared stocks of the confirmed hit compounds, create a 10-point, 3-fold serial dilution series in DMSO.

  • Perform the primary assay (either GPCR or MAO-B) as described above, but instead of a single concentration, add the full dilution series of the compound to the assay plates.

  • Plot the % inhibition or % activity against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Spotfire) to determine the IC₅₀/EC₅₀ value.

Data Presentation:

Compound IDPrimary Screen (% Inh)Confirmed IC₅₀ (µM)Max Inhibition (%)
P3P-00185.20.15098.5
P3P-00262.11.2595.2
P3P-00355.8> 20 (Inactive)45.1
P3P-00491.50.08599.1
Protocol: Orthogonal and Counter-Screening Assays

Rationale: An orthogonal assay measures the same biological endpoint using a different technology or principle.[19] This is crucial for ensuring the observed activity is not an artifact of the primary assay format. A counter-screen is used to determine selectivity.

  • For GPCR Hits: A β-arrestin recruitment assay (e.g., using BRET or enzyme fragment complementation technology) is an excellent orthogonal test.[20] It confirms receptor engagement through a G-protein-independent pathway, providing deeper insight into the compound's mechanism.

  • For MAO-B Hits: The most important counter-screen is to test for activity against the MAO-A isoform.[8] High selectivity for MAO-B over MAO-A is a critical attribute for many therapeutic applications to avoid potential side effects.

Data Interpretation and Next Steps

Following this cascade, researchers will have a set of validated hits with confirmed potency and initial selectivity data. Hits are prioritized based on:

  • Potency: Lower IC₅₀/EC₅₀ values are generally more desirable.

  • Selectivity: High selectivity against related targets (e.g., MAO-B vs. MAO-A) is crucial.

  • Chemical Tractability: The chemical structure should be amenable to synthetic modification for lead optimization.

These prioritized compounds serve as the starting point for medicinal chemistry efforts to improve potency, selectivity, and drug-like properties, ultimately leading to the development of a clinical candidate.

Conclusion

The this compound scaffold represents a promising starting point for CNS-targeted drug discovery. The application of a systematic HTS cascade, incorporating robust primary assays like the calcium flux and MAO-B inhibition protocols detailed here, is essential for success. By following this with a rigorous hit triage process involving dose-response confirmation and orthogonal/selectivity screening, research teams can confidently identify high-quality, tractable lead compounds for further development.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
  • High-Throughput GPCR Assay Development. Agilent.
  • The Science Behind CNS Drugs: The Role of Piperazine Deriv
  • Recent progress in assays for GPCR drug discovery.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science.
  • Role of piperazine scaffolds in medicinal chemistry. Benchchem.
  • Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC - NIH.
  • High-Throughput Screening D
  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • Analysis of HTS d
  • High-throughput screening (HTS). BMG LABTECH.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Piperazine skeleton in the structural modification of n
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review.

Sources

Application Notes and Protocols for 1-(5-Phenylpyridin-3-yl)piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1-(5-Phenylpyridin-3-yl)piperazine moiety represents a fascinating convergence of three key pharmacophores: a phenyl ring, a pyridine ring, and a piperazine linker. While specific biological data for this exact molecule is emerging, the broader class of arylpiperazines, particularly those incorporating a pyridinyl motif, has been the subject of extensive research. These compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1] This application note will, therefore, draw upon the established activities of structurally analogous compounds to provide a comprehensive guide for researchers investigating this compound. The primary applications for this class of molecules lie in two major therapeutic areas: oncology and neuroscience.

In oncology, arylpiperazine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the prostate, liver, breast, and colon.[2][3][4] Their mechanisms of action are often multifaceted, ranging from the induction of apoptosis to the inhibition of key signaling pathways.[2]

In neuroscience, the arylpiperazine scaffold is a cornerstone for ligands targeting G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[5][6][7] The subtle interplay of substituents on the aromatic rings can fine-tune the affinity and selectivity for different receptor subtypes, leading to potential applications in treating depression, anxiety, and psychosis.[6][8]

This document provides detailed protocols for cell-based assays to explore the potential anticancer and neuropharmacological activities of this compound.

Part 1: Anticancer Activity Evaluation

The phenylpiperazine scaffold has been integrated into numerous compounds demonstrating potent anticancer activity.[9][10] The following protocols are designed to assess the cytotoxic and antiproliferative effects of this compound in relevant cancer cell lines.

Experimental Workflow for Anticancer Screening

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Studies Cell Line Selection Cell Line Selection MTT/SRB Assay MTT/SRB Assay Cell Line Selection->MTT/SRB Assay Seeding IC50 Determination IC50 Determination MTT/SRB Assay->IC50 Determination Data Analysis Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Select Concentrations Western Blot Western Blot Apoptosis Assay->Western Blot Protein Expression

Caption: A general workflow for evaluating the anticancer properties of a test compound.

Protocol 1.1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., PC-3 for prostate, Huh7 for liver, MCF-7 for breast)[2][3]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 1.2: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Compound Class Cancer Cell Lines Tested Observed IC₅₀ Range (µM) Reference
Arylpiperazine DerivativesPC-3, LNCaP, DU145 (Prostate)<5 - 39.41[3][4]
Phenylpiperazine Purine AnalogsHuh7 (Liver), HCT116 (Colon), MCF7 (Breast)<5 - 10[2]
Phenylpiperazine-1,2-BenzothiazineMCF7 (Breast)Comparable to Doxorubicin[9]

Part 2: Neuropharmacological Activity Evaluation

Arylpiperazines are well-known for their interactions with serotonin and dopamine receptors.[5][7] The following protocols are designed to assess the binding affinity and functional activity of this compound at these receptors.

Signaling Pathway at a Serotonergic Synapse

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Synthesis Serotonin Synthesis Vesicular Storage Vesicular Storage Serotonin Synthesis->Vesicular Storage Release into Synapse Release into Synapse Vesicular Storage->Release into Synapse Action Potential 5-HT Receptor 5-HT Receptor Release into Synapse->5-HT Receptor Diffusion G-Protein Activation G-Protein Activation 5-HT Receptor->G-Protein Activation Binding Second Messenger Cascade Second Messenger Cascade G-Protein Activation->Second Messenger Cascade Signal Transduction Cellular Response Cellular Response Second Messenger Cascade->Cellular Response This compound This compound This compound->5-HT Receptor Potential Antagonist/Agonist

Caption: Potential interaction of this compound at a serotonergic synapse.

Protocol 2.1: Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • This compound

  • Cell membranes expressing the receptor of interest (e.g., human 5-HT₁ₐ, 5-HT₇, or D₂ receptors)[12][13][14]

  • Radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]GR125,743 for 5-HT₁B, [³H]Spiperone for D₂)[6][15]

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value (inhibitory constant) for the test compound.

Compound Class Receptor Target Observed Ki Range (nM) Reference
Phenylpiperazine Derivatives5-HT₁ₐ0.26 - 476[12][16]
Phenylpiperazine Derivatives5-HT₇2.6 - High Affinity[12][13]
Phenylpiperazine DerivativesDopamine D₂High Affinity[6][7]
Phenylpiperazine DerivativesDopamine D₃0.7 - 3.9[14]
Protocol 2.2: cAMP Functional Assay for GPCR Activity

This assay measures the modulation of cyclic AMP (cAMP) levels, a common second messenger for many GPCRs, to determine if a compound is an agonist or antagonist.

Materials:

  • This compound

  • HEK-293 cells stably expressing the receptor of interest (e.g., 5-HT₁ₐ)[13]

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture reagents

Procedure:

  • Cell Culture: Culture the receptor-expressing cells in the appropriate medium.

  • Compound Incubation: Treat the cells with this compound (for agonist mode) or pre-incubate with the compound before adding a known agonist (for antagonist mode).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Conclusion and Future Directions

The structural motif of this compound strongly suggests a high potential for biological activity, particularly in the realms of oncology and neuropharmacology. The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in cell-based assays. Based on the extensive literature on analogous compounds, it is anticipated that this compound may exhibit cytotoxic effects against various cancer cell lines and/or modulate the activity of serotonin and dopamine receptors. Further investigations into its specific mechanism of action, in vivo efficacy, and safety profile are warranted to fully elucidate its therapeutic potential.

References

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series. [Link]

  • Naito, H., et al. (2005). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. Macedonian Pharmaceutical Bulletin. [Link]

  • Chen, H., et al. (2014). Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. PubMed. [Link]

  • Chen, H., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. PubMed Central. [Link]

  • Millan, M. J., et al. (2002). Specific labelling of serotonin 5-HT(1B) receptors in rat frontal cortex with the novel, phenylpiperazine derivative, [3H]GR125,743. A pharmacological characterization. PubMed. [Link]

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central. [Link]

  • Nishiyama, S., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. PubMed. [Link]

  • Chen, H., et al. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. PubMed Central. [Link]

  • 1-Phenylpiperazine. Wikipedia. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. [Link]

  • Chen, H., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. ResearchGate. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). ResearchGate. [Link]

  • van der Mey, M., et al. (2001). New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities. PubMed. [Link]

  • Kapitanova, I., et al. (2003). Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. [Link]

  • Fishback, J. A., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. PubMed. [Link]

  • Li, A., et al. (2013). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. PubMed. [Link]

Sources

Application Notes & Protocols: Development of Orally Active Phenylpiperazine-Based Secretagogues via GPR142 Agonism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and preclinical evaluation of orally active phenylpiperazine-based insulin secretagogues. The focus is on compounds that act as agonists for the G-protein coupled receptor 142 (GPR142), a promising target for the treatment of type 2 diabetes. This guide details the underlying mechanism of action, a validated in vitro screening cascade, and protocols for in vivo efficacy testing, emphasizing the scientific rationale behind each step to ensure robust and reproducible outcomes.

Introduction: The Rationale for GPR142 Agonism

Type 2 diabetes is characterized by impaired insulin secretion from pancreatic β-cells and insulin resistance.[1] A key therapeutic strategy is to enhance endogenous insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1][2] G-protein coupled receptor 142 (GPR142), which is highly expressed in pancreatic islets, has emerged as a compelling drug target.[3][4][5]

Activation of GPR142 by endogenous ligands like L-Tryptophan or synthetic agonists stimulates insulin secretion exclusively under high glucose conditions.[1][3] This glucose-dependency is a critical safety feature for a modern insulin secretagogue.[3] The phenylpiperazine scaffold has proven to be a versatile and effective pharmacophore in the design of various CNS and metabolic drug candidates, making it a promising starting point for novel GPR142 agonists.[6][7][8] This guide outlines a systematic approach to identify and validate orally active phenylpiperazine-based GPR142 agonists.

Mechanism of Action: The GPR142 Signaling Cascade

GPR142 activation in pancreatic β-cells primarily initiates a Gq-dependent signaling pathway.[3][9] This cascade is the foundation of its insulin secretagogue activity. While some studies in recombinant cell lines suggest potential Gi coupling, the pro-secretory effects in native pancreatic islets are mediated through Gq.[3]

The signaling pathway proceeds as follows:

  • Ligand Binding: A phenylpiperazine agonist binds to and activates the GPR142 receptor on the β-cell surface.

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[10] This transient increase in intracellular calcium is a key trigger for the fusion of insulin-containing granules with the cell membrane, leading to insulin exocytosis.[11]

  • Intra-islet GLP-1 Release: Recent evidence suggests GPR142 is also expressed in pancreatic α-cells and its activation potentiates the release of glucagon-like peptide-1 (GLP-1) within the islet.[5][12] This local GLP-1 signaling further enhances insulin secretion from neighboring β-cells, contributing to the overall therapeutic effect.[5][12]

GPR142_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR142 GPR142 Gq Gq Protein GPR142->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Ca Ca²⁺ Release (from ER) IP3->Ca Triggers Insulin Insulin Secretion Ca->Insulin Agonist Phenylpiperazine Agonist Agonist->GPR142 Binds

Figure 1: GPR142 Gq-mediated signaling pathway leading to insulin secretion.

Part 1: In Vitro Screening Cascade

The goal of the in vitro screening cascade is to efficiently identify potent and selective GPR142 agonists from a compound library. The workflow is designed to first identify "hits" in a high-throughput primary assay and then confirm their mechanism of action in a secondary assay.

In_Vitro_Workflow Start Compound Library (Phenylpiperazines) Primary Primary Screen: Calcium Mobilization Assay (High-Throughput) Start->Primary Hits Identify 'Hits' (Compounds showing Ca²⁺ flux) Primary->Hits Secondary Secondary Screen: IP-One Assay (Mechanism Confirmation) Hits->Secondary Test Hits Confirmed Confirmed Gq Agonists (Potency & Efficacy Determined) Secondary->Confirmed Proceed Advance to In Vivo Studies Confirmed->Proceed

Figure 2: High-level workflow for the in vitro screening cascade.

Primary Screening: Calcium Mobilization Assay

Rationale: The GPR142 Gq pathway culminates in intracellular calcium release, making a calcium mobilization assay an ideal high-throughput primary screen.[10] This functional assay is rapid, cost-effective, and directly measures the key downstream event of receptor activation.[10][11] We utilize a fluorescence-based method with a calcium-sensitive dye like Fluo-4 AM.[13][14]

Protocol: High-Throughput Calcium Mobilization Assay

This protocol is designed for a 384-well format using a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Materials:

    • HEK293 cells stably expressing human GPR142.

    • Assay Plates: 384-well, black-walled, clear-bottom microplates.

    • Compound Plates: 384-well plates for serial dilutions of test compounds.

    • FLIPR Calcium Assay Kit or Fluo-4 AM dye.

    • Probenecid (if using cell lines with high dye extrusion, like CHO).[11]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Step-by-Step Procedure:

    • Cell Plating: Seed GPR142-expressing HEK293 cells into 384-well assay plates at a density that achieves 90-100% confluency on the day of the assay (e.g., 10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

    • Dye Loading:

      • Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol, often including probenecid to prevent dye leakage.[15]

      • Remove cell culture medium from the assay plate and add an equal volume of dye-loading solution to each well.

      • Incubate for 1 hour at 37°C, followed by 20-30 minutes at room temperature, protected from light.[13][15]

    • Compound Plate Preparation: Prepare serial dilutions of phenylpiperazine test compounds in a separate compound plate at 5x the final desired concentration. Include a known agonist as a positive control and vehicle (e.g., 0.5% DMSO) as a negative control.

    • Assay Execution:

      • Place both the assay plate and the compound plate into the fluorescence plate reader.

      • Set the instrument parameters: Excitation ~490 nm, Emission ~525 nm.[13]

      • Initiate a kinetic read, measuring fluorescence every 1-2 seconds.

      • After establishing a stable baseline (10-20 seconds), the instrument automatically adds the compounds from the compound plate to the assay plate.

      • Continue reading fluorescence for an additional 120-180 seconds to capture the full calcium transient.[13]

  • Data Analysis: The primary output is the change in relative fluorescence units (RFU) over time. Potent agonists will produce a rapid, high-amplitude increase in RFU. From dose-response curves, the EC₅₀ (half-maximal effective concentration) can be calculated for each active compound.

Secondary Confirmatory: IP-One Assay

Rationale: To confirm that the observed calcium signal originates specifically from the Gq-PLC-IP3 pathway, a secondary assay measuring the accumulation of inositol monophosphate (IP1) is essential.[16] IP1 is a stable downstream metabolite of IP3.[17] Assays like the HTRF IP-One kit are highly specific for Gq signaling and are less prone to artifacts from other cellular pathways that can influence calcium levels.

Protocol: HTRF IP-One Assay

This protocol is adapted for a 384-well format.

  • Materials:

    • GPR142-expressing cells.

    • HTRF IP-One Gq detection kit (contains IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer).

    • Stimulation buffer containing LiCl (LiCl inhibits the degradation of IP1, allowing it to accumulate).[17][18]

  • Step-by-Step Procedure:

    • Cell Plating: Plate cells in a 384-well plate and incubate overnight as described in the calcium assay protocol.

    • Compound Stimulation:

      • Remove the culture medium.

      • Add test compounds serially diluted in stimulation buffer (containing LiCl) to the cells.

      • Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.[18]

    • Detection Reagent Addition:

      • Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) diluted in the supplied lysis buffer directly to the wells.

    • Incubation & Reading:

      • Incubate the plate for 1 hour at room temperature, protected from light.

      • Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The assay is competitive; IP1 produced by the cells competes with the labeled IP1-d2 for antibody binding.[17] A high level of cellular IP1 results in a low HTRF signal. Data are analyzed by calculating the ratio of the two emission wavelengths and converting this to IP1 concentration using a standard curve. This allows for the determination of EC₅₀ values for confirmed Gq agonists.

Data Presentation and Interpretation

Data from the in vitro cascade should be tabulated to compare the potency and efficacy of lead compounds.

Compound IDGPR142 Ca²⁺ Flux EC₅₀ (nM)GPR142 IP-One EC₅₀ (nM)Max Efficacy (% of Control)
Phenylpiperazine-0011525100%
Phenylpiperazine-00215021095%
Phenylpiperazine-003>10,000>10,000Not Active
Control Agonist1018100%

Table 1: Example in vitro data summary for phenylpiperazine-based GPR142 agonists.

Interpretation: A desirable lead candidate will show potent activity (low nM EC₅₀) in both assays, with comparable values between the calcium and IP-One readouts. This concordance provides high confidence that the compound is a true GPR142 Gq agonist.

Part 2: In Vivo Efficacy Evaluation

After identifying potent in vitro agonists with suitable pharmacokinetic properties (e.g., oral bioavailability), the next critical step is to assess their efficacy in vivo. The oral glucose tolerance test (OGTT) is the gold standard for evaluating the anti-diabetic potential of insulin secretagogues.[19]

In_Vivo_Workflow Start Confirmed Agonist (Good PK Profile) Fasting Fast Animals (4-6 hours) Start->Fasting Dosing Administer Compound (Oral Gavage) Fasting->Dosing Baseline Measure Baseline Blood Glucose (t=0) Dosing->Baseline 30-60 min post-dose Glucose Administer Glucose Bolus (Oral Gavage) Baseline->Glucose Sampling Collect Blood Samples (15, 30, 60, 120 min) Glucose->Sampling Analysis Analyze Glucose Levels & Calculate AUC Sampling->Analysis Result Efficacy Determined Analysis->Result

Figure 3: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).

Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

Rationale: The OGTT mimics the post-meal glucose surge and assesses a compound's ability to improve glucose disposal, primarily through enhanced insulin secretion.[19][20] By measuring blood glucose levels over time after a glucose challenge, we can quantify the therapeutic effect of the GPR142 agonist.

  • Animals: C57BL/6J mice are a commonly used strain for metabolic studies.[21]

  • Materials:

    • Test compound (phenylpiperazine agonist) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Glucose solution (e.g., 20-40% in sterile water).

    • Handheld glucometer and test strips.

    • Blood collection tubes (e.g., EDTA-coated microvettes for plasma insulin analysis).

    • Oral gavage needles.

  • Step-by-Step Procedure:

    • Acclimation & Fasting: Acclimate mice to handling and the experimental room. On the day of the study, fast the mice for 4-6 hours with free access to water.[21] A 6-hour fast is often sufficient and less stressful than overnight fasting.[22]

    • Compound Administration: Weigh each mouse to calculate the correct dose. Administer the test compound or vehicle via oral gavage. A typical pre-dose time is 30-60 minutes before the glucose challenge.

    • Baseline Blood Sample (t= -30 or -60 min and t=0): Just before the glucose challenge (t=0), collect a small blood sample from the tail vein to measure baseline blood glucose. This can also be used to measure fasting insulin levels.

    • Glucose Challenge: Administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage.[20][21] Record this as time zero.

    • Serial Blood Sampling: Collect blood samples at subsequent time points, such as 15, 30, 60, 90, and 120 minutes after the glucose administration.[19][20] At each point, measure blood glucose immediately.

    • Plasma Collection (Optional): If measuring insulin, collect blood into EDTA tubes at key time points (e.g., 0 and 15 minutes), keep on ice, and then centrifuge to separate plasma for later analysis by ELISA.

  • Data Analysis: The primary endpoint is the blood glucose excursion curve. Efficacy is quantified by calculating the Area Under the Curve (AUC) for glucose levels over the 120-minute period. A statistically significant reduction in the glucose AUC for the compound-treated group compared to the vehicle group indicates a positive therapeutic effect.[19]

Data Presentation and Interpretation
Treatment Group (10 mg/kg, p.o.)Glucose AUC (0-120 min) (mg/dL * min)% Reduction vs. Vehicle
Vehicle35,000 ± 2,500-
Phenylpiperazine-00121,000 ± 1,80040%
Sitagliptin (Positive Control)23,500 ± 2,10033%

Table 2: Example OGTT data summary. Data are mean ± SEM. *p<0.05 vs. Vehicle.

Interpretation: A lead candidate like Phenylpiperazine-001, which demonstrates a significant and robust reduction in glucose excursion, potentially greater than that of a standard-of-care agent like Sitagliptin, is a strong candidate for further development.[1]

Conclusion

The systematic approach detailed in these application notes provides a robust framework for the identification and preclinical validation of novel, orally active phenylpiperazine-based GPR142 agonists. By combining a high-throughput calcium mobilization assay with a specific Gq-confirmatory IP-One assay, researchers can confidently identify true GPR142 agonists. Subsequent validation in the murine oral glucose tolerance test provides critical proof-of-concept for their potential as glucose-dependent insulin secretagogues for the treatment of type 2 diabetes. This structured methodology, grounded in the scientific rationale of the GPR142 signaling pathway, ensures the generation of high-quality, reproducible data to drive successful drug discovery programs.

References

  • Wang J, Carrillo JJ, Lin HV (2016) GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS ONE 11(4): e0154452. [Link]

  • Proposed model of GPR142 mediated signaling pathways in β... (n.d.). ResearchGate. [Link]

  • Lin HV, Efanov AM, Fang X, et al. (2016) GPR142 Controls Tryptophan-Induced Insulin and Incretin Hormone Secretion to Improve Glucose Metabolism. PLoS ONE 11(6): e0157298. [Link]

  • Lin HV, Wang J, Wang J, et al. (2018). GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function. Molecular Metabolism, 11, 205-211. [Link]

  • Lin HV, Wang J, Wang J, et al. (2018). GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function. National Institutes of Health. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. [Link]

  • Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. (2020). MDPI. [Link]

  • GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. (2016). PLOS One. [Link]

  • Toda, N., et al. (2013). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 4(8), 790-794. [Link]

  • An, S., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(11), 1431-6. [Link]

  • HTRF IP-One Gq Detection Kit. (n.d.). WEICHILAB. [Link]

  • Jamaluddin, A., et al. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2838, 15-27. [Link]

  • Nagatomo, T., et al. (2018). The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent. PLoS One, 13(1), e0191323. [Link]

  • D'Huyvetter, C., et al. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (121), 55373. [Link]

  • Toda, N., et al. (2013). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 4(8), 790-794. [Link]

  • HTRF IP-One Gq assay on SpectraMax Readers. (n.d.). Molecular Devices. [Link]

  • HTRF IP-One assay performed on the PHERAstar FS microplate reader. (n.d.). BMG Labtech. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2013). Assay and Drug Development Technologies, 11(5), 294-306. [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. [Link]

  • Oral Glucose Tolerance Test in Mouse. (2020). Protocols.io. [Link]

  • Oral Glucose Tolerance Test (OGTT) in Mice. (n.d.). Melior Discovery. [Link]

  • Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. (2024). bioRxiv. [Link]

  • Oral Glucose Tolerance Test. (n.d.). Taconic Biosciences. [Link]

  • The glucose tolerance test in mice: Sex, drugs and protocol. (2021). Physiological Reports, 9(13), e14931. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2023). Molecules, 28(14), 5406. [Link]

  • Phenylpiperazine. (n.d.). Wikipedia. [Link]

  • Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. (2025). ResearchGate. [Link]

  • GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. (2016). PubMed. [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2016). Scientific Reports, 6, 29605. [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2016). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Phenylpyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Phenylpyridin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance to improve reaction yields and product purity. The information herein is synthesized from established principles of organic chemistry and field-proven insights.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method offers a versatile and efficient route for the formation of the crucial C-N bond between the pyridine ring and the piperazine moiety. An alternative, though often less efficient route for electron-deficient pyridines, is a Nucleophilic Aromatic Substitution (SNAr) reaction.

This guide will focus primarily on optimizing the Buchwald-Hartwig amination, as it is a robust and widely applicable method.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Steps:

  • Integrity of Starting Materials:

    • 3-Bromo-5-phenylpyridine: Ensure it is free from impurities, especially those that could poison the palladium catalyst. Purity can be checked by NMR and/or LC-MS.

    • Piperazine: Piperazine is hygroscopic. Ensure it is anhydrous. Using a freshly opened bottle or drying it under vacuum is recommended. Excess water can hydrolyze the catalyst and impede the reaction.

    • Solvent: The solvent (e.g., toluene, dioxane) must be anhydrous. Using a freshly dried solvent from a still or a sealed bottle of anhydrous solvent is critical.

  • Catalyst System (Palladium Pre-catalyst and Ligand):

    • Catalyst Activity: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Using a pre-catalyst that is air-stable is highly recommended.

    • Ligand Selection: The choice of phosphine ligand is critical. For heteroaromatic systems, bulky, electron-rich ligands are often required to promote reductive elimination and prevent side reactions. Consider ligands such as Xantphos or Josiphos.

    • Catalyst Loading: While typically 1-2 mol% of the palladium catalyst is sufficient, for challenging substrates, increasing the catalyst loading to 3-5 mol% can improve the yield.

  • Base Selection and Stoichiometry:

    • Base Strength: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3).

    • Stoichiometry: Ensure at least 2 equivalents of the base are used to neutralize the HBr formed during the reaction and to deprotonate the piperazine.

  • Reaction Temperature and Time:

    • Temperature: The reaction typically requires heating, often in the range of 80-110 °C. Insufficient temperature can lead to a sluggish or incomplete reaction.

    • Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times at high temperatures can lead to product degradation or side reactions.

Q2: I am observing significant amounts of a side product that I suspect is the debrominated starting material (5-phenylpyridine). How can I minimize this?

The formation of the hydrodehalogenated (debrominated) arene is a known side reaction in palladium-catalyzed couplings.

Causality and Mitigation:

This side reaction can occur through a competing pathway where a hydride species, often from the solvent or trace water, participates in the catalytic cycle instead of the amine.

Solutions:

  • Use Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction.

  • Ligand Choice: Bulky electron-rich ligands can favor the desired C-N bond formation over the hydrodehalogenation pathway.

  • Piperazine Equivalents: Using a slight excess of piperazine (1.2-1.5 equivalents) can help to outcompete the undesired hydride pathway.

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Purification challenges often arise from the presence of unreacted starting materials, catalyst residues, and side products.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
Unreacted 3-Bromo-5-phenylpyridineTLC, LC-MSFlash column chromatography on silica gel. The starting material is typically less polar than the product.
Excess PiperazineWater-soluble, basicAcid-base extraction. Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove the piperazine into the aqueous layer. Then, neutralize the aqueous layer and extract the product if it has partitioned.
Palladium ResiduesBlack/colloidal appearanceFiltration through a pad of Celite®. For stubborn residues, treatment with activated carbon or a metal scavenger can be effective.
Bis-arylated PiperazineHigher molecular weight peak in LC-MSThis side product is often less polar than the desired mono-arylated product and can be separated by column chromatography. Using a Boc-protected piperazine and deprotecting in a subsequent step can prevent this.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials:

  • 3-Bromo-5-phenylpyridine

  • Piperazine (anhydrous)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-5-phenylpyridine (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (2.2 eq).

  • In a separate vial, dissolve Pd(OAc)2 (2 mol%) and Xantphos (4 mol%) in a small amount of anhydrous toluene.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Reaction Workflow

G reagents 1. Add Reactants: - 3-Bromo-5-phenylpyridine - Piperazine - NaOtBu reaction_setup 3. Reaction Setup: - Inert Atmosphere - Add Solvent & Catalyst reagents->reaction_setup catalyst 2. Prepare Catalyst: - Pd(OAc)2 - Xantphos - Anhydrous Toluene catalyst->reaction_setup heating 4. Heating & Stirring: - 100 °C, 12-24h reaction_setup->heating workup 5. Workup: - Cool & Filter - Extraction heating->workup purification 6. Purification: - Column Chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Troubleshooting Logic

G start Low Yield? check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Optimize Catalyst System (Ligand, Loading) start->check_catalyst check_conditions Adjust Reaction Parameters (Temp, Time) start->check_conditions solution_reagents Use pure, dry reagents check_reagents->solution_reagents solution_catalyst Screen ligands, increase loading check_catalyst->solution_catalyst solution_conditions Increase temp, monitor rxn check_conditions->solution_conditions side_product Debromination? solution_debromination Strictly anhydrous, use excess piperazine side_product->solution_debromination purification_issue Purification Difficulty? solution_purification Identify impurities, use appropriate workup/ chromatography purification_issue->solution_purification

Caption: Troubleshooting decision tree for yield improvement.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. [Link]

  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC - PubMed Central. [Link]

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed. [Link]

Technical Support Center: Troubleshooting Side Reactions in Phenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phenylpiperazine synthesis. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during the synthesis of phenylpiperazines, a critical scaffold in many pharmaceutical compounds.[1][2] As Senior Application Scientists, we understand that navigating the complexities of synthetic organic chemistry requires not only procedural knowledge but also a deep understanding of the underlying reaction mechanisms. This resource is structured in a question-and-answer format to directly address the challenges you may face at the bench.

FAQs and Troubleshooting Guides

Problem 1: Formation of Bis-arylated Byproduct

Question: I am attempting a mono-N-arylation of piperazine using a Buchwald-Hartwig coupling, but I am consistently observing a significant amount of the bis-arylated byproduct. How can I improve the selectivity for the mono-arylated product?

Answer:

The formation of a bis-arylated byproduct is a common challenge in the N-arylation of piperazine due to the presence of two reactive secondary amine sites.[3][4] Several factors can be adjusted to favor mono-arylation.

Causality and Mitigation Strategies:

  • Stoichiometry: The most direct approach to minimizing bis-arylation is to use an excess of piperazine relative to the aryl halide.[2][3] This ensures that the aryl halide is more likely to react with an unreacted piperazine molecule rather than the already mono-arylated product. A slow addition of the aryl halide to the reaction mixture can also help maintain a high effective concentration of piperazine.[3]

  • Mono-protected Piperazine: A highly effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) protecting group renders one of the nitrogen atoms unreactive towards arylation. Following the successful coupling, the Boc group can be readily removed under acidic conditions.[2][3]

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second arylation more significantly than the first, thereby improving selectivity. However, this may also decrease the overall reaction rate, so optimization is key.

Experimental Protocol: Mono-arylation using N-Boc-piperazine

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-piperazine (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).[5]

  • Add a dry, degassed solvent such as toluene or dioxane.[3][6]

  • Add a base, for example, sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents).[3][7]

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[5][6]

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to isolate the N-Boc-N'-aryl-piperazine.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the desired mono-arylated phenylpiperazine.

Problem 2: Dehalogenation of the Aryl Halide Starting Material

Question: My reaction is sluggish, and I am observing a significant amount of the dehalogenated arene byproduct. What is causing this, and how can I prevent it?

Answer:

Dehalogenation, the replacement of the halogen on the aryl halide with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[8][9] It leads to the formation of an arene byproduct and reduces the yield of the desired phenylpiperazine.

Mechanistic Insights and Solutions:

  • Mechanism: Dehalogenation can occur through a competing reaction pathway within the catalytic cycle. After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Reductive elimination of the aryl group and the hydride then forms the dehalogenated arene.[8][10] Potential hydride sources include the amine base or solvent.[8]

  • Catalyst Choice: Highly active catalysts, while beneficial for the main reaction, can sometimes promote dehalogenation, especially with electron-rich aryl halides.[11] It may be necessary to screen different palladium sources and ligands to find a system that favors the desired C-N bond formation over hydrodehalogenation.

  • Aryl Halide Reactivity: The reactivity of the aryl halide plays a crucial role. Aryl iodides are generally more prone to dehalogenation than aryl bromides or chlorides.[6][9] If possible, using the corresponding aryl bromide or chloride can mitigate this side reaction.

  • Reaction Conditions: Minimizing potential sources of hydrogen in the reaction is important. Ensure that solvents and reagents are anhydrous. The choice of base can also have an impact; sometimes switching to a different base can reduce dehalogenation.

Troubleshooting Workflow for Dehalogenation:

Dehalogenation_Troubleshooting Start Dehalogenation Observed Step1 Switch Aryl Halide (I > Br > Cl) Start->Step1 Step2 Screen Ligands (e.g., bulky, electron-rich) Step1->Step2 Step3 Change Base (e.g., from alkoxide to carbonate) Step2->Step3 Step4 Ensure Anhydrous Conditions Step3->Step4 Outcome Reduced Dehalogenation Step4->Outcome

Caption: A stepwise approach to troubleshooting dehalogenation side reactions.

Problem 3: Low or No Product Formation

Question: I have set up my phenylpiperazine synthesis, but the reaction is not proceeding, or the yield is very low. What are the potential causes?

Answer:

A lack of reactivity in a Buchwald-Hartwig amination can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.[7][12]

Key Factors and Troubleshooting Steps:

  • Base: The base plays a crucial role in the deprotonation of the amine, which is necessary for it to enter the catalytic cycle.[14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[7] However, for substrates with base-sensitive functional groups, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[7] The solubility of the base in the reaction solvent is also a critical factor to consider.[3]

  • Solvent: The solvent must be anhydrous and degassed to prevent catalyst deactivation.[7][13] Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[3][6] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic intermediates.[7]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br > Ar-Cl.[15] Aryl chlorides are often the most challenging substrates and may require more specialized catalyst systems.[13]

Table 1: General Guidelines for Buchwald-Hartwig Reaction Components

ComponentCommon ChoicesKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsPre-catalysts can offer better reproducibility.[13]
Ligand XPhos, RuPhos, BINAP, XantphosBulky, electron-rich ligands are often effective.[3][5]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄Base strength should be matched to substrate sensitivity.[6][7]
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.[6][7]
Problem 4: Identification and Quantification of Impurities

Question: I have synthesized my phenylpiperazine product, but I suspect it contains impurities. What analytical techniques can I use to identify and quantify them?

Answer:

Proper characterization of the final product and any impurities is essential for ensuring its quality and for optimizing the reaction conditions.[16] A combination of chromatographic and spectroscopic techniques is typically employed.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and for getting a preliminary assessment of the purity of the product.[17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture.[16][19] By using a suitable column and mobile phase, it is possible to separate the desired product from starting materials, byproducts, and other impurities. A UV detector is commonly used, and if the impurities lack a chromophore, derivatization can be employed to make them UV-active.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, which aids in its identification.[21][22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. By analyzing the chemical shifts, coupling constants, and integration of the signals, it is possible to confirm the structure of the desired product and identify any impurities present.[16]

Experimental Protocol: General HPLC-UV Analysis

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used to achieve good separation of all components.

  • Analysis: Inject a small volume of the sample solution onto the HPLC column and run the analysis.

  • Data Interpretation: Identify the peaks corresponding to the product and impurities by comparing their retention times with those of authentic standards, if available. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantification.

Logical Diagram for Impurity Analysis:

Caption: A logical workflow for the comprehensive analysis of phenylpiperazine products and impurities.

Problem 5: Purification Challenges

Question: My crude phenylpiperazine product is difficult to purify. What are the best strategies for obtaining a high-purity compound?

Answer:

The purification of phenylpiperazine derivatives can be challenging due to the similar polarities of the desired product and certain byproducts. A systematic approach involving different purification techniques is often necessary.[18][24]

Effective Purification Strategies:

  • Liquid-Liquid Extraction: An initial workup involving liquid-liquid extraction can remove many inorganic impurities and some organic byproducts. The basic nature of the piperazine nitrogen allows for extraction into an acidic aqueous phase, followed by basification and re-extraction into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization is often a highly effective method for achieving high purity.[18] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: Flash column chromatography over silica gel is the most common method for purifying synthetic compounds.[18][24] The choice of eluent is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Preparative HPLC: For very challenging separations or when very high purity is required, preparative HPLC can be employed. This technique offers higher resolution than flash chromatography but is more expensive and time-consuming.

Table 2: Comparison of Purification Techniques

TechniquePrincipleBest ForAdvantagesDisadvantages
Extraction Partitioning between immiscible liquidsRemoving inorganic salts and highly polar/non-polar impuritiesSimple, fast, large scaleLimited separation power
Crystallization Differential solubilityPurifying solid productsCan provide very high purity, scalableNot suitable for oils or amorphous solids
Column Chromatography Adsorption onto a stationary phaseGeneral purpose purification of most compoundsWidely applicable, good separationCan be time-consuming, uses large solvent volumes
Preparative HPLC High-resolution chromatographyDifficult separations, achieving >99% purityExcellent separation powerExpensive, limited sample capacity

By understanding the potential side reactions and employing systematic troubleshooting and purification strategies, researchers can significantly improve the yield and purity of their phenylpiperazine synthesis.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • National Institutes of Health. Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(24), 5477-5480.
  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • National Institutes of Health. Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from [Link]

  • Almaghrabi, M. (2014). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]

  • Chromatography Online. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • National Institutes of Health. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]

  • ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Google Patents. CN103980229B - A kind of preparation method of N-phenylpiperazine.
  • Google Patents. CN103980229A - Preparation method of N-phenyl piperazine.
  • National Institutes of Health. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. Retrieved from [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • Google Patents. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination, with a specialized focus on the synthesis of N-aryl piperazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas.[1][2] The Buchwald-Hartwig amination stands out as a versatile and efficient method for constructing this key scaffold.[1][3][4]

This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reactions, ensuring robust and reproducible results.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is fundamental to effective troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6] The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination Piperazine, Base Reductive_Elimination_Complex Reductive Elimination Precursor Amine_Coordination->Reductive_Elimination_Complex - HX Reductive_Elimination_Complex->Pd(0)L N-Aryl Piperazine Product N-Aryl Piperazine Aryl_Halide Aryl Halide (Ar-X) Piperazine Piperazine Base Base

Caption: Simplified Buchwald-Hartwig catalytic cycle for N-aryl piperazine synthesis.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the N-arylation of piperazines.

Problem 1: Low to No Product Formation

Q: I am not observing any product, or the yield is very low. What are the likely causes and how can I fix it?

A: This is a common issue that can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

  • Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming or is being deactivated.

    • Solution:

      • Use a Pre-catalyst: If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider switching to a commercially available, air-stable Pd(0) pre-catalyst (e.g., G3 or G4 pre-catalysts).[7] Pre-catalysts often provide more reliable formation of the active catalytic species.

      • Ensure Anhydrous and Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is anhydrous and thoroughly degassed. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen).[8] While some modern catalysts are more robust, it is best practice to exclude oxygen.

      • Check Ligand Integrity: Phosphine ligands can be sensitive to air and moisture. Use fresh, high-purity ligands.

  • Cause 2: Poor Choice of Ligand. The ligand is critical for facilitating both the oxidative addition and reductive elimination steps.

    • Solution:

      • For Aryl Chlorides: These are generally less reactive than bromides or iodides.[9] Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to achieve good yields.[5][10]

      • For Sterically Hindered Substrates: If either the aryl halide or the piperazine derivative is bulky, a ligand that promotes reductive elimination is crucial. Consider ligands like tBuXPhos or using microwave irradiation to overcome steric barriers.[11]

  • Cause 3: Inappropriate Base. The base plays a crucial role in the deprotonation of the piperazine nitrogen.

    • Solution:

      • Strong Bases for General Use: Sodium tert-butoxide (NaOtBu) is a common and effective strong base that often leads to high reaction rates.[7][8]

      • Substrate Compatibility: If your substrates have base-sensitive functional groups (e.g., esters, nitro groups), a strong base like NaOtBu can cause decomposition.[7][8] In such cases, switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures and longer reaction times.[7]

  • Cause 4: Solvent Issues. The solvent affects the solubility of reagents and the stability of catalytic intermediates.

    • Solution:

      • Common Solvents: Toluene, dioxane, and THF are frequently used and generally effective.[10][12]

      • Solubility: Ensure all reactants, especially the base, are sufficiently soluble in the chosen solvent. Poor solubility can hinder the reaction.[7] For instance, Cs₂CO₃ has good solubility in several organic solvents.[7]

      • Avoid Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis.[7]

Problem 2: Formation of Bis-Arylated Byproduct

Q: My main product is the desired mono-aryl piperazine, but I am also getting a significant amount of the bis-arylated byproduct. How can I improve the selectivity?

A: This is a classic challenge when working with unprotected piperazine due to its two reactive secondary amine sites. Controlling the stoichiometry and reaction conditions is key.

  • Cause 1: Incorrect Stoichiometry. An excess of the aryl halide relative to piperazine will drive the reaction towards double arylation.

    • Solution:

      • Use an Excess of Piperazine: Employ a significant excess of piperazine (e.g., 2-5 equivalents). This statistically favors mono-arylation. In some cases, piperazine itself can be used as the solvent ("neat" conditions), which can be an eco-friendly option.[3][10][13]

      • Slow Addition of Aryl Halide: Adding the aryl halide slowly to the reaction mixture maintains a high concentration of piperazine relative to the electrophile, thus favoring the mono-arylated product.[10]

  • Cause 2: High Reactivity of Unprotected Piperazine.

    • Solution:

      • Use a Mono-Protected Piperazine: The most reliable method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][10] The Boc protecting group can be easily removed in a subsequent step using acidic conditions. This approach is widely used in pharmaceutical synthesis.[4]

Problem 3: Incomplete Conversion or Stalled Reaction

Q: The reaction starts well but then stalls before reaching full conversion. What could be the reason?

A: A stalled reaction often points to catalyst inhibition or decomposition over the course of the reaction.

  • Cause 1: Iodide Inhibition. When using aryl iodides, the iodide anion generated during the reaction can form unreactive palladium iodide dimers, effectively taking the catalyst out of the cycle.[7][8]

    • Solution:

      • Switch to Aryl Bromides or Chlorides: If possible, use the corresponding aryl bromide or chloride, as these are less prone to catalyst inhibition.[7]

      • Optimize Ligand and Solvent: Certain ligand systems and solvents can mitigate this issue. For example, using toluene as a solvent is often favored for reactions with aryl iodides because of the poor solubility of the inhibitory iodide salts.[8] Bidentate phosphine ligands like BINAP or DPPF were historically developed to address some of these challenges.[5]

  • Cause 2: Substrate-Specific Inhibition. Certain functional groups on your substrates can coordinate to the palladium and inhibit the reaction.

    • Solution:

      • Identify and Protect Problematic Groups: Functional groups such as thiols are known to poison palladium catalysts.[3] If your substrate contains such a group, it may need to be protected prior to the coupling reaction.

  • Cause 3: Insufficient Agitation. In heterogeneous mixtures, particularly with inorganic bases, poor stirring can lead to localized concentration gradients and prevent the reaction from proceeding.

    • Solution:

      • Ensure Vigorous Stirring: Use a suitable stir bar and stir plate to ensure the reaction mixture is well-homogenized, especially when using dense, insoluble bases like K₃PO₄.[7]

Troubleshooting_Workflow cluster_start cluster_problems Problem Identification cluster_solutions Potential Solutions Start Experiment Issue Low_Yield Low/No Yield Start->Low_Yield Bis_Arylation Bis-Arylation Start->Bis_Arylation Stalled_Rxn Stalled Reaction Start->Stalled_Rxn Catalyst Check Catalyst System (Pre-catalyst, Inert atm.) Low_Yield->Catalyst Ligand Optimize Ligand (e.g., XPhos for Ar-Cl) Low_Yield->Ligand Base Adjust Base (Strong vs. Weak) Low_Yield->Base Stoichiometry Modify Stoichiometry (Excess Piperazine) Bis_Arylation->Stoichiometry Protection Use Mono-Protected Piperazine (N-Boc) Bis_Arylation->Protection Stalled_Rxn->Catalyst Inhibition Address Inhibition (Switch Ar-X, Protect groups) Stalled_Rxn->Inhibition

Caption: A workflow for troubleshooting common issues in N-aryl piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: Which generation of Buchwald-Hartwig catalyst is best for piperazine arylation?

A1: The "best" catalyst system is highly substrate-dependent.[5] However, for general purposes, especially with challenging substrates like aryl chlorides, the more recent generations of sterically hindered, electron-rich phosphine ligands are superior.[5] Ligands such as RuPhos and BrettPhos, often used with palladium pre-catalysts, have shown broad applicability and high activity for coupling secondary cyclic amines like piperazine.[2][8]

Q2: Can I run the reaction open to the air?

A2: While traditional Buchwald-Hartwig reactions require strict anaerobic conditions, some modern pre-catalyst systems are remarkably robust and can be set up on the benchtop.[3][13] However, for reproducibility and to minimize the risk of catalyst deactivation, performing the reaction under an inert atmosphere is still the recommended best practice.

Q3: What is the typical catalyst loading for these reactions?

A3: Catalyst loadings are typically in the range of 1-2 mol%.[8] However, for particularly challenging or unreactive substrates, higher loadings (up to 5 mol%) may be necessary.[7] Conversely, for highly reactive substrates, the loading can sometimes be reduced to optimize cost and minimize residual palladium in the final product.

Q4: How do I choose between a strong base (like NaOtBu) and a weak base (like Cs₂CO₃)?

A4: The choice of base is a trade-off between reactivity and functional group tolerance.

Base TypeExamplesAdvantagesDisadvantages
Strong Bases NaOtBu, LHMDSHigh reaction rates, lower catalyst loadings possible.[8]Incompatible with many electrophilic functional groups (e.g., esters, ketones, nitro groups).[7][8]
Weak Bases Cs₂CO₃, K₃PO₄Excellent functional group tolerance.[7][8] Economical (K₃PO₄).[8]Often require higher temperatures, longer reaction times, and potentially higher catalyst loadings.[7][8]

Q5: My aryl halide has an electron-donating group. What should I be aware of?

A5: Aryl halides with electron-donating groups are generally less reactive in the oxidative addition step. This can lead to slower reactions. To overcome this, you may need to use a more electron-rich, bulky ligand (like XPhos or RuPhos), a higher reaction temperature, or a longer reaction time to drive the reaction to completion.[3]

Experimental Protocols

General Protocol for N-Arylation of N-Boc-Piperazine

This protocol provides a general starting point for the coupling of an aryl halide with N-Boc-piperazine. Conditions should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)[1]

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)[1][10]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide, N-Boc-piperazine, the base, and the palladium pre-catalyst under an inert atmosphere (e.g., in a glovebox).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[1]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]

  • Mishra, N. K., & Chundawat, T. S. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis. [Link]

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Use of base metals in Buchwald-Hartwig coupling. [Link]

  • Polyzos, A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Ianni, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Organic Chemistry Portal. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

  • Balaraman, E., et al. (2011). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

  • Organ, M. G., et al. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Cho, Y. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

Sources

Overcoming solubility issues of 1-(5-Phenylpyridin-3-yl)piperazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of 1-(5-Phenylpyridin-3-yl)piperazine

Welcome to the technical support guide for this compound. This molecule, characterized by its phenylpyridine core linked to a piperazine moiety, presents significant opportunities in drug discovery research. However, its promising biological activity is often counterbalanced by a formidable experimental hurdle: poor aqueous solubility. The compound's structural features—a lipophilic phenyl group and a rigid aromatic system—contribute to high crystal lattice energy and hydrophobicity, making it challenging to achieve desired concentrations in aqueous buffers essential for robust and reproducible in vitro and in vivo studies.

This guide is designed to provide you, the researcher, with a comprehensive understanding of the underlying causes of these solubility issues and to offer a suite of practical, step-by-step strategies to overcome them. We will move beyond simple recipes, delving into the physicochemical principles that govern each solubilization technique, empowering you to make informed decisions tailored to your specific experimental context.

Understanding the Molecule: Why is this compound Poorly Soluble?

The solubility behavior of a compound is dictated by its molecular structure. This compound contains two key basic centers: the pyridine nitrogen and the two nitrogens of the piperazine ring. The piperazine ring typically has two distinct pKa values, while the pyridine nitrogen has one.[1][2] The presence of these basic nitrogens is the primary lever we can pull to modulate solubility. In its neutral, uncharged state, the molecule's large hydrophobic surface area, dominated by the phenyl and pyridine rings, makes it energetically unfavorable to dissolve in the highly ordered, polar hydrogen-bonding network of water.

Estimated Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale & Impact on Solubility
Structure Phenyl group, Pyridine ring, Piperazine ringThe aromatic phenyl and pyridine components are hydrophobic, driving the molecule out of aqueous solution.
pKa ~5.3 and ~9.7 (Piperazine Nitrogens)[1]; ~5.2 (Pyridine Nitrogen)[2]The presence of multiple basic centers allows for protonation in acidic conditions, which is a key strategy for enhancing solubility.
LogP High (Estimated > 2.5)Indicates a strong preference for a lipid environment over an aqueous one, correlating with low water solubility.
Molecular Weight ~239.3 g/mol Moderate molecular weight, but the rigid, planar structure can lead to strong crystal packing, further hindering dissolution.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve when I add it directly to my phosphate-buffered saline (PBS) at pH 7.4. What's wrong?

A: This is expected behavior. The compound is a weak base and is predominantly in its neutral, non-ionized, and poorly soluble form at physiological pH (7.4).[3] Direct addition to aqueous buffers will almost certainly result in insolubility. A stock solution in an organic solvent should be prepared first, followed by careful dilution into the aqueous buffer.

Q2: I dissolved the compound in 100% DMSO to make a 50 mM stock, but it immediately precipitated when I diluted it into my cell culture medium. Why?

A: This is a classic case of a compound "crashing out" of solution. While highly soluble in pure DMSO, the abrupt change in solvent polarity upon dilution into an aqueous medium causes the compound to exceed its thermodynamic solubility limit, leading to precipitation.[4] The key is to manage this transition using the techniques described in the troubleshooting guide below.

Q3: Is there a maximum concentration of organic solvent, like DMSO, that I can use in my assay?

A: Yes, and this is critical. Most cell-based assays are sensitive to organic solvents. Typically, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity.[4] You must always run a "vehicle control" (buffer + equivalent amount of solvent) to ensure the observed effects are from your compound, not the solvent.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides detailed, actionable strategies to address solubility failures. We will proceed from the simplest and most common techniques to more advanced options.

Problem: Compound Fails to Reach Target Concentration in Aqueous Buffer

Your primary goal is to prepare a stable, homogenous solution at the desired final concentration for your experiment. The following workflow provides a logical progression of techniques to achieve this.

G cluster_start Initial State cluster_strategy1 Strategy 1: Foundational Methods cluster_strategy2 Strategy 2: Advanced Formulation cluster_end Outcome start Solubility Issue: Compound precipitates or does not dissolve. stock Prepare Concentrated Stock in 100% DMSO start->stock First Step ph_adjust Method A: pH Adjustment (Acidification) stock->ph_adjust Try First cosolvent Method B: Co-Solvent System stock->cosolvent If pH is fixed surfactant Method C: Surfactants (Micellar Solubilization) ph_adjust->surfactant If fails success Target Concentration Achieved ph_adjust->success If successful cosolvent->surfactant If fails cosolvent->success If successful cyclodextrin Method D: Cyclodextrins (Inclusion Complex) surfactant->cyclodextrin Alternative surfactant->success If successful cyclodextrin->surfactant Alternative cyclodextrin->success If successful G cluster_main Solubilization Mechanisms cluster_ph A. pH Adjustment cluster_co B. Co-Solvent cluster_cd C. Cyclodextrin Inclusion cluster_complex Inclusion Complex ph_mol Molecule (Base) ph_mol_h [Molecule-H]+ (Salt) ph_mol->ph_mol_h + H+ ph_h co_mol Molecule co_solution Homogenous Solution co_mol->co_solution co_water Water co_water->co_solution co_cosolvent Co-Solvent co_cosolvent->co_solution cd CD cd_mol Molecule cd_complex CD mol_inside Molecule

Caption: Key mechanisms for enhancing aqueous solubility.

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired buffer (e.g., 10-40% w/v). Warming the solution can aid in dissolving the cyclodextrin.

  • Add Compound: Add the solid powder of this compound directly to the cyclodextrin solution.

  • Complexation: Mix the solution vigorously overnight at room temperature using a magnetic stirrer or orbital shaker. The mixture may appear as a slurry initially.

  • Clarification: After mixing, centrifuge the solution at high speed to pellet any undissolved compound.

  • Quantification & Dilution: Carefully collect the supernatant. Determine the concentration of the solubilized compound using a validated analytical method (e.g., HPLC-UV). This concentrated, cyclodextrin-solubilized stock can then be diluted in your standard aqueous buffer for the final assay.

Summary of Solubilization Strategies

MethodMechanismProsConsBest For
pH Adjustment Ionization of basic functional groups to form a soluble salt. [5]Simple, highly effective for ionizable compounds, uses minimal excipients.Requires the assay to be tolerant of a non-physiological pH.Initial screening; assays compatible with acidic conditions.
Co-solvents Reduces solvent polarity, making it more favorable for hydrophobic solutes. [6][]Easy to prepare; effective for moderate solubility enhancement.Potential for solvent toxicity/artifacts in assays; risk of precipitation on dilution.Experiments where pH must be maintained at 7.4; moderate target concentrations.
Surfactants Micellar encapsulation of the hydrophobic compound. [8][9]High solubilization capacity; can improve stability.Can interfere with some biological assays; requires concentration to be above CMC.Achieving high concentrations; preventing precipitation over time.
Cyclodextrins Formation of a water-soluble inclusion complex. [10][11]Low toxicity; high solubilization capacity; widely used in formulations.Can be more complex to prepare; may alter compound availability to proteins.Cell-based and in vivo studies requiring stable, high-concentration solutions.

References

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Weiner, N., & Zografi, G. (1981). The role of surfactants in the release of very slightly soluble drugs from tablets. PubMed. [Link]

  • Sareen, S., Mathew, G., & Joseph, L. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... GPSR - Global Pharmaceutical Sciences Review. [Link]

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Pisal, S. S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Unknown Author. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • YouTube. (2025). What Is The Role Of pH In Chemical Solubility?. [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Solubility of Things. (n.d.). Pyridine. [Link]

  • Singh, S. K., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • Varela, M. T., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Quora. (2018). Why does pyridine not dissolve in water?. [Link]

  • NIH. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]

  • ResearchGate. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. [Link]

  • NIH PubChem. (n.d.). Piperazine. [Link]

  • Solubility of Things. (n.d.). Piperazine. [Link]

  • Frontiers. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • NIH PubChem. (n.d.). 1-Methyl-3-phenylpiperazine. [Link]

  • Sciencemadness Wiki. (2022). Pyridine. [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • chemeurope.com. (n.d.). Piperazine. [Link]

  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/4243ac8b79d20d7d206f0e4b2d1d07c087994205]([Link]

Sources

Preventing degradation of 1-(5-Phenylpyridin-3-yl)piperazine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Phenylpyridin-3-yl)piperazine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. By understanding the potential degradation pathways and implementing proper handling procedures, you can minimize experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by environmental factors such as temperature, light, moisture, and atmospheric oxygen. The molecule contains both a phenylpyridine and a piperazine moiety, each susceptible to specific degradation pathways. The piperazine ring, being a cyclic diamine, is prone to oxidation and reactions with atmospheric carbon dioxide, while the phenylpyridine ring can be susceptible to photolytic degradation.[1][2][3]

Q2: How can I visually inspect my sample for signs of degradation?

A2: A pure sample of this compound should be a white to off-white solid. Visual signs of degradation can include a noticeable color change to yellow or brown, clumping of the powder (indicating moisture absorption), or a change in odor.[3] However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if you suspect degradation.

Q3: What are the recommended short-term and long-term storage conditions?

A3: For optimal stability, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

Storage DurationTemperatureAtmosphereLight ConditionContainer
Short-Term (< 1 month) 2-8°C (Refrigerated)Inert Gas (Argon or Nitrogen)Amber Vial / DarkTightly Sealed
Long-Term (> 1 month) -20°C (Frozen)Inert Gas (Argon or Nitrogen)Amber Vial / DarkTightly Sealed

Q4: I dissolved the compound in a solvent for my experiments. How should I store the solution?

A4: Solutions are generally less stable than the solid compound. The choice of solvent is critical. Use anhydrous, aprotic solvents if possible. For storage, aliquot the solution into smaller volumes to minimize freeze-thaw cycles. Store solutions at -20°C or -80°C, protected from light. The stability in solution is highly dependent on the solvent and concentration, so it's advisable to perform a stability study for your specific experimental conditions if the solution will be stored for an extended period.

Q5: What analytical techniques are suitable for assessing the purity and detecting degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is the most common and effective method for assessing purity and quantifying degradation products.[4][5] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the structure of unknown degradation products.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes in the molecule.[5]

Troubleshooting Guides

This section addresses specific issues that you may encounter and provides a logical workflow for troubleshooting.

Issue 1: Unexpected or Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, it could be due to the degradation of your this compound stock.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Storage Conditions: Cross-reference your storage logs with the recommended conditions in the FAQ section. Phenyl piperazines have shown significant degradation even after 6 months regardless of storage conditions, with room temperature storage being particularly detrimental.[6]

  • Quarantine the Suspect Batch: If storage conditions were suboptimal, immediately quarantine the batch to prevent its further use until its purity can be verified.

  • Analytical Purity Assessment:

    • Protocol: Prepare a standard solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Analysis: Analyze the sample using a validated reverse-phase HPLC method. A typical gradient method might run from a high aqueous mobile phase to a high organic mobile phase.

    • Evaluation: Integrate the peak areas. The purity can be estimated by the area of the main peak as a percentage of the total area of all peaks. Look for the appearance of new peaks or a decrease in the main peak's area compared to a reference chromatogram if available.

Issue 2: Visible Change in Compound Appearance (e.g., Color Change)

A change in the physical appearance of the solid compound is a strong indicator of degradation.

Potential Degradation Pathways & Mechanisms:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products. This process can be accelerated by the presence of trace metal impurities and exposure to air.[7][8]

  • Hydrolysis: Amines are hygroscopic and can absorb moisture from the air.[9] This moisture can facilitate hydrolysis of the piperazine ring, although this is generally less common than oxidation for this structure.[10]

  • Photodegradation: The phenylpyridine moiety contains aromatic systems that can absorb UV light, leading to photolytic degradation.[1] Solid compounds can turn dark when exposed to light.[3]

Investigative Workflow:

Caption: Investigative workflow for visible sample degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[11][12][13] This protocol provides a general framework.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL).

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC or LC-MS method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify new peaks, which represent degradation products.

  • Calculate the percentage of degradation. An ideal study aims for 5-20% degradation to ensure that primary degradants are formed.[14]

  • Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.

References

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Google Scholar.
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). SynThink.
  • Freeman, S. A., & Rochelle, G. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ResearchGate.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Chen, B. H., & Lin, Y. L. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. PubMed.
  • What are the stability conditions of piperazine? (2025, August 4). Biosynce Blog.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online.
  • Piperazine. (n.d.). PubChem.
  • Nussbaum, M. A., et al. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate.
  • 2-Phenylpyridine. (2025, January 27). ChemicalBook.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
  • Phenylpyridine: Properties, Applications, Safety Data & Supplier Information. (n.d.). LookChem.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
  • Al-Badran, A., & Al-Sammarraie, A. (2019). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC - NIH.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Spectroscopy Online.
  • The Chemical Reactivity of 4-Phenylpyridine: A Key Intermediate for Custom Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Phenylpyridine-Based Boron Azides: Tuning Reactivity and Accessing Fluorescent Triazoles. (n.d.). ACS Publications.
  • Heterocyclic amines formation and mitigation in processed meat and meat products: a review. (2025, October 7). ResearchGate.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • In-Depth Technical Guide to 2-Phenylpyridine-d9: Chemical Properties and Structure. (n.d.). Benchchem.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (n.d.). Elsevier.
  • Stability of heterocyclic amines during heating. (n.d.). ElectronicsAndBooks.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. (n.d.). ScienceDirect.
  • Degradation of aqueous piperazine in carbon dioxide capture. (2025, August 7). ResearchGate.

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs.[1][2] Its prevalence is attributed to the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring, which can enhance aqueous solubility, oral bioavailability, and target affinity.[3][4] This guide is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine derivatives. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during synthesis and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[5] Several strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[5]

  • Protecting Group Strategy: A more controlled and widely accepted method involves using a mono-protected piperazine, such as N-Boc-piperazine.[6][7] The tert-butoxycarbonyl (Boc) group deactivates one nitrogen, directing the substitution to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the formation of the mono-substituted product is maximized.[7]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[7] Here are key areas to troubleshoot:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, XPhos, BINAP) is critical.[5][8] For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands are often required to facilitate the catalytic cycle.[9]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but if they cause decomposition of your starting material, consider weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][9] The base must be sufficiently soluble in the reaction solvent.

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and tetrahydrofuran (THF) are common solvents.[9] Ensure the solvent is anhydrous, as water can deactivate the catalyst and the base.

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of the catalyst or starting materials. Monitoring the reaction progress is essential to determine the optimal reaction time and temperature.[5]

Issue 3: Difficulties in Purifying Piperazine Derivatives

Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?

Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[5] Here are some effective methods:

  • Acid-Base Extraction: This is a powerful technique to separate basic piperazine products from non-basic impurities. The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate) and extracted with an acidic aqueous solution (e.g., 1M HCl). The piperazine derivative will move to the aqueous layer as its protonated salt. The aqueous layer can then be basified (e.g., with NaOH) to a pH above 8, and the purified product can be re-extracted into an organic solvent.[10]

  • Column Chromatography: While the basicity of piperazines can cause streaking on standard silica gel, it is still a widely used method. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) can be added to the eluent. Alternatively, using deactivated silica gel or alumina can be effective.[5]

  • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent or solvent system can be a highly effective purification method.[6] Another approach is to form a salt of the piperazine derivative, such as the hydrochloride or diacetate salt, which often has different solubility properties and can be selectively precipitated and then neutralized to recover the pure product.[11][12]

  • Ion Exchange Chromatography: For particularly challenging separations, cation exchange resins can be employed. At a pH below the pKa of the piperazine nitrogens, the protonated product will bind to the resin and can later be eluted with a basic solution.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare piperazine derivatives?

A1: The most common methods include:

  • N-Alkylation/N-Arylation: This involves the reaction of piperazine or a mono-protected piperazine with an alkyl or aryl halide. For N-arylation, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods.[15][16]

  • Reductive Amination: This is a versatile method for introducing alkyl substituents by reacting piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[17][18]

  • Ring Synthesis: Building the piperazine ring from acyclic precursors, such as the reaction of an aniline with bis(2-chloroethyl)amine or the cyclization of diamine derivatives.[19][20]

  • C-H Functionalization: More recent advances allow for the direct functionalization of the C-H bonds on the piperazine ring, offering novel pathways to previously inaccessible derivatives.[2][21]

Q2: How do I choose the appropriate protecting group for one of the piperazine nitrogens?

A2: The choice of protecting group depends on the subsequent reaction conditions. The tert-butoxycarbonyl (Boc) group is the most common due to its stability under a wide range of conditions and its straightforward removal with acid (e.g., trifluoroacetic acid or HCl in dioxane).[12][22] Other useful protecting groups include the carbobenzyloxy (Cbz) group, which is removed by hydrogenolysis, and various acyl groups, which can be removed by hydrolysis.[22][23]

Q3: What are some common side reactions to be aware of during piperazine synthesis?

A3: Besides the di-substitution already discussed, other potential side reactions include:

  • Elimination reactions: When using sterically hindered alkyl halides, elimination can compete with substitution.

  • Catalyst deactivation: In cross-coupling reactions, impurities in the starting materials or the presence of oxygen can deactivate the catalyst.[7]

  • Racemization: For chiral piperazine derivatives, harsh reaction conditions (e.g., strong base or high temperature) can lead to racemization at stereocenters adjacent to the nitrogen atoms.[24]

Q4: Are there any "green" or more environmentally friendly approaches to piperazine synthesis?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods. Some approaches include:

  • Solvent-free reactions: Conducting reactions "neat" by using an excess of one of the liquid reagents (like piperazine itself) as the solvent.[19]

  • Flow chemistry: Continuous-flow reactors can improve safety, efficiency, and scalability, especially for reactions involving hazardous reagents or photoredox catalysis.[2]

  • Photoredox Catalysis: Visible-light-mediated reactions often proceed under mild conditions and can enable unique transformations like C-H functionalization.[25][26]

Experimental Protocols & Data

Detailed Protocol: Mono-N-Arylation of Piperazine using a Protecting Group Strategy (Buchwald-Hartwig Amination)

This protocol describes the synthesis of N-Aryl-N'-Boc-piperazine, a common intermediate.

Step 1: Protection of Piperazine

  • Dissolve piperazine (5.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the Boc₂O is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine) to isolate pure N-Boc-piperazine.

Step 2: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), and a suitable base (e.g., NaOtBu, 1.4 eq).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[27]

Data Summary: Representative Conditions for Buchwald-Hartwig Amination
Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10012~90
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11024~85
2-BromopyridinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃Toluene9018~88

Note: Yields are generalized from literature and will vary based on specific substrates and precise reaction conditions.[5][27]

Visualizations

Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination

Troubleshooting_Workflow Start Low Yield in Buchwald-Hartwig Amination Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Initial Check Screen_Catalyst Screen Pd Catalyst & Ligand Combination Check_Reagents->Screen_Catalyst Reagents OK Optimize_Base Optimize Base (e.g., NaOtBu, K3PO4) Screen_Catalyst->Optimize_Base Success Improved Yield Screen_Catalyst->Success Success Optimize_Solvent Optimize Solvent (Toluene, Dioxane) Optimize_Base->Optimize_Solvent Optimize_Base->Success Success Optimize_Temp Optimize Temperature & Reaction Time Optimize_Solvent->Optimize_Temp Optimize_Solvent->Success Success Optimize_Temp->Success Success

Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig reactions.

General Reaction Scheme for Mono-Substitution Control

Reaction_Scheme cluster_reactants Reactants cluster_products Products Piperazine Piperazine Mono_Sub Mono-substituted Product Piperazine->Mono_Sub 1. Stoichiometry Control (Excess Piperazine) Di_Sub Di-substituted Byproduct Piperazine->Di_Sub Side Reaction PG_Piperazine Mono-Protected Piperazine (P-Pip) PG_Piperazine->Mono_Sub 2. Protecting Group Strategy Electrophile Electrophile (R-X) Mono_Sub->Di_Sub Further Reaction

Caption: Strategies to achieve selective mono-substitution of piperazine.

References

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Lorz, E., & Baltzly, R. (1951). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 73(1), 93-95. [Link]

  • D'Amato, C., & Sibi, M. P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 333-353. [Link]

  • Sachde, D., et al. (2018). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. U.S. Department of Energy. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Jefferson Chemical Company. (1959). Purification of piperazine. U.S.
  • Pospisil, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. [Link]

  • Patel, J. R., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 45-51. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 193-203. [Link]

  • Kumar, R., & Singh, B. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • Khan, I., et al. (2017). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. ResearchGate. [Link]

  • Patel, M. R., et al. (2016). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of ChemTech Research, 9(5), 269-276. [Link]

  • Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. R Discovery. [Link]

  • Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. [Link]

  • Texaco Inc. (1969). Recovery and purification of piperazine. U.S.
  • Beilstein-Institut. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 1344–1358. [Link]

  • Reddit. (2023). Reductive amination of piperazine. [Link]

  • Stoltz, B. M., et al. (2013). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 52(15), 4234-4237. [Link]

  • ResearchGate. (2010). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5674. [Link]

  • ResearchGate. (2015). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Link]

  • National Institutes of Health. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. ACS Omega, 2(10), 6985–6992. [Link]

  • National Institutes of Health. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition, 54(44), 13041–13045. [Link]

  • White Rose eTheses Online. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 333-353. [Link]

  • ResearchGate. (2019). Intramolecular reductive amination for the preparation of piperazines. [Link]

  • ACS Publications. (2017). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 82(17), 9183–9191. [Link]

Sources

Enhancing purity of 1-(5-Phenylpyridin-3-yl)piperazine through recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Phenylpyridin-3-yl)piperazine Purification

Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into enhancing the purity of this compound through recrystallization. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the recrystallization of nitrogen-containing heterocyclic compounds like this compound.

Q1: What is the foundational principle of recrystallization and why is it effective for a compound like this compound?

Recrystallization is a purification technique based on differential solubility.[1] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[2] For this compound, the goal is to identify a solvent (or solvent system) that completely dissolves the compound and its impurities at an elevated temperature. Upon controlled cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form.[2][3] Impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand if they are insoluble in the hot solvent.[4] This method is powerful for removing by-products from synthesis, such as unreacted starting materials or side-products formed during the coupling of the phenylpyridine and piperazine moieties.

Q2: My compound has "oiled out" instead of forming crystals. What causes this and how can it be resolved?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, causing the dissolved compound to come out of the supersaturated solution as a molten liquid.[5] It can also be exacerbated by a high concentration of impurities, which can depress the melting point.

Solutions:

  • Increase Solvent Volume: The most common fix is to re-heat the solution to re-dissolve the oil, then add more of the same solvent (typically 10-20% more) to lower the saturation point.[6][7] This ensures the compound stays in solution until the temperature drops below its melting point.

  • Slow Down the Cooling Rate: Rapid cooling can shock the solution, favoring the formation of an amorphous oil over an ordered crystal lattice.[6] Allow the solution to cool to room temperature slowly on a benchtop, insulated with paper towels, before moving it to an ice bath.

  • Change the Solvent System: If oiling persists, the chosen solvent may be unsuitable. Switching to a lower-boiling point solvent or employing a multi-solvent system where the compound has slightly lower solubility can often resolve the issue.

Q3: No crystals have formed even after my solution has cooled completely. What troubleshooting steps should I take?

This is a classic case of a supersaturated solution, where the compound remains dissolved even though its concentration is above its normal solubility limit at that temperature.[6][8] Crystal formation requires a nucleation event to begin.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[2][8]

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to align and crystallize upon.[6][8]

  • Reduce Solvent Volume: You may have used too much solvent.[6] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.

  • Flash Cooling: As a last resort, cooling the flask in a dry ice/acetone bath can sometimes force precipitation. However, this rapid cooling may trap impurities, so the resulting solid may require a second, slower recrystallization.[9]

Q4: My final product is pure, but the recovery yield is unacceptably low. What are the most likely causes?

A low yield is a common issue in recrystallization and can almost always be traced back to a few key steps.[7]

Common Causes:

  • Excessive Solvent Use: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[7][8]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, this portion of the product is often discarded with the insoluble impurities, leading to loss.[5][9]

  • Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will re-dissolve some of the purified product, washing it away with the filtrate.[8]

  • Inappropriate Solvent Choice: A solvent in which the compound has high solubility even at low temperatures is a poor choice for recrystallization and will inevitably lead to low recovery.

Troubleshooting Guide

This table provides a quick-reference guide to common problems and their corresponding solutions.

Observation Potential Cause(s) Recommended Solution(s)
Colored Crystals or Solution Presence of colored, soluble impurities.Add a very small amount (e.g., tip of a spatula) of activated charcoal to the hot solution. Boil for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1] Caution: Using too much charcoal can adsorb your product and reduce yield.[7]
Crystallization is Too Rapid The solution is too concentrated; The solvent has a very steep solubility curve.This can trap impurities in the crystal lattice.[7] Re-heat the solution, add a small amount of additional solvent (1-5%), and allow it to cool more slowly to promote the growth of larger, purer crystals.[7]
Compound Crashes Out During Hot Filtration The solution is cooling too quickly in the funnel; Insufficient solvent was used.Use a pre-heated or stemless filter funnel to minimize cooling.[9] Alternatively, use a slight excess of hot solvent to ensure the compound remains dissolved, then evaporate the excess solvent after filtration before cooling.[5]
Final Product is Still Impure Inappropriate solvent choice (impurities have similar solubility); Cooling was too rapid.Re-recrystallize from a different solvent system. Ensure the cooling process is slow and gradual to allow for selective crystallization.[10]

Experimental Protocols & Methodologies

Methodology 1: Solvent Screening

The ideal solvent should dissolve this compound poorly at room temperature but completely at its boiling point. The piperazine and pyridine nitrogen atoms suggest that polar protic solvents (like alcohols) or polar aprotic solvents (like acetone or ethyl acetate) are good starting points.

Procedure:

  • Place ~20-30 mg of the impure compound into several different test tubes.

  • To each tube, add a different test solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water) dropwise at room temperature, swirling after each drop. Note the solubility.

  • If the compound does not dissolve in ~1 mL of solvent, heat the test tube gently in a hot water or sand bath.

  • If the compound dissolves when hot, remove the tube and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of crystalline solid upon cooling.

Methodology 2: Standard Single-Solvent Recrystallization

This protocol should be performed after an appropriate solvent has been identified.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the compound just dissolves. Using the minimum amount of boiling solvent is critical for maximizing yield.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents the desired compound from crystallizing prematurely.[9]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for forming pure, well-defined crystals as it gives molecules the time to arrange into an ordered lattice, excluding impurities.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the compound's melting point.

Diagrams & Workflows

The following diagrams illustrate the core recrystallization process and a logical troubleshooting flow.

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Impure Compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt Hot Filtration (Optional: Removes Insoluble Impurities) Dissolve->HotFilt Cool Slow Cooling & Crystallization HotFilt->Cool VacFilt Vacuum Filtration Cool->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for enhancing purity via recrystallization.

TroubleshootingLogic cluster_actions Corrective Actions Start Solution Cooled, No Crystals? Supersat Likely Supersaturated Start->Supersat Yes TooMuchSol Too Much Solvent Used Start->TooMuchSol If Scratching/Seeding Fails OiledOut Compound 'Oiled Out'? Scratch Scratch Flask Supersat->Scratch Seed Add Seed Crystal Supersat->Seed Evap Evaporate Some Solvent, Then Re-cool TooMuchSol->Evap Reheat Re-heat, Add More Solvent, Cool Slowly OiledOut->Reheat Yes

Caption: Decision-making guide for common crystallization failures.

Purity Assessment: Validating Your Results

After recrystallization, it is imperative to confirm the increase in purity. No purification is complete without analytical validation.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[11] Comparing the melting point of your recrystallized product to a literature value or a pre-purification sample is a fast and effective measure of purity.

  • Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for purity assessment.[12] A pure compound should ideally show a single peak. The disappearance or significant reduction of secondary peaks post-recrystallization provides quantitative evidence of purification. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.

  • Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[13] The ¹H NMR spectrum of the purified sample should show sharp, well-defined peaks corresponding to this compound, with a marked reduction or absence of signals attributable to impurities that were visible in the crude material. Quantitative NMR (qNMR) can also be used for an absolute purity assessment.[14]

By following these guidelines, researchers can confidently enhance and verify the purity of this compound, ensuring the quality and reliability of the material for its intended downstream applications.

References

  • A Brief Review on Recrystallization of Clinically Important Drugs. international journal of pharmaceutical research.
  • How Do Impurities Affect Crystal Structures?. Chemistry For Everyone - YouTube.
  • Problems in recrystalliz
  • Recrystallization (chemistry) | Research Starters. EBSCO.
  • Impact of impurities on crystal growth.
  • Recrystallization Definition, Principle &Purpose. PraxiLabs.
  • Problems with Recrystallis
  • Optimal Cooling System Design for Increasing the Crystal Growth Rate of Single-Crystal Silicon Ingots in the Czochralski Process Using the Crystal Growth Simul
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing).
  • recrystalliz
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • Recrystalliz
  • Modern Analytical Technique for Characteriz
  • How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • Recrystalliz
  • 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.

Sources

Technical Support Center: Phenylpiperazine Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of column chromatography for phenylpiperazine purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The basic nature of the piperazine moiety often leads to frustrating chromatographic behavior, such as peak tailing and poor resolution. This resource offers field-proven insights and scientifically-grounded protocols to help you achieve high-purity phenylpiperazine derivatives efficiently and reproducibly.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when setting up a purification method for phenylpiperazine compounds.

Q1: What is the best stationary phase for purifying phenylpiperazine derivatives?

For standard normal-phase chromatography, silica gel is the most common and cost-effective choice. However, due to the basic nature of the phenylpiperazine nitrogen atoms, strong interactions with acidic silanol groups (Si-OH) on the silica surface can lead to significant peak tailing.[1][2] To mitigate this, it is highly recommended to add a basic modifier to your mobile phase, such as triethylamine (TEA) or ammonia.[3][4]

Alternatively, for certain applications, especially with more polar phenylpiperazine derivatives, reversed-phase chromatography using a C18 or phenyl-bonded stationary phase can be a powerful option.[5][6] Phenyl stationary phases can offer alternative selectivity through π-π interactions with the aromatic ring of your compound.[6][7]

Q2: Why is my phenylpiperazine compound showing significant peak tailing on a silica gel column?

Peak tailing is a classic sign of secondary interactions between your basic analyte and the acidic silanol groups on the silica gel surface.[1][2] The lone pair of electrons on the piperazine nitrogens can form strong hydrogen bonds with the surface silanols, leading to a portion of the analyte being retained more strongly and eluting more slowly, causing the characteristic tail.[8]

Q3: How can I prevent peak tailing of my phenylpiperazine compound?

There are two primary strategies to combat peak tailing for basic compounds like phenylpiperazines:

  • Mobile Phase Modification: The most common and effective method is to add a small amount of a competitive base, like triethylamine (TEA), to your mobile phase (typically 0.1-1% v/v).[4][9] The TEA will preferentially interact with the acidic silanol groups, effectively masking them from your phenylpiperazine analyte.[10] This allows the primary separation mechanism (based on polarity) to dominate, resulting in more symmetrical peaks.

  • pH Control (Reversed-Phase): In reversed-phase HPLC, operating at a lower pH can protonate the silanol groups, reducing their interaction with the analyte.[2][9] However, for basic compounds, adjusting the mobile phase pH to be at least two units away from the analyte's pKa is crucial for consistent retention and good peak shape.[1][11]

Q4: What are some good starting solvent systems (mobile phases) for phenylpiperazine purification on silica gel?

A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ratio will depend on the polarity of your specific phenylpiperazine derivative. It is always advisable to first develop your separation on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent ratio.[12] Remember to add 0.1-1% triethylamine to your eluent system to prevent peak tailing.[4]

Solvent System ComponentsTypical Starting Ratio (v/v)Notes
Hexane / Ethyl Acetate9:1 to 1:1A versatile system for a wide range of polarities.
Dichloromethane / Methanol99:1 to 9:1A more polar system for more functionalized derivatives.
Add to all mobile phases+ 0.1-1% TriethylamineCrucial for good peak shape of basic compounds.

Q5: Can I use reversed-phase chromatography for phenylpiperazine purification?

Yes, reversed-phase chromatography is a viable and often advantageous technique, particularly for more polar or water-soluble phenylpiperazine derivatives.[13] A common mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to control pH and improve peak shape.[14][15]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.

Problem 1: Poor Separation / Insufficient Resolution

Your target phenylpiperazine compound is not separating well from impurities.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Polarity:

    • Diagnosis: Your compound of interest either elutes too quickly (at the solvent front) or remains at the origin of your TLC plate.

    • Solution: Systematically vary the ratio of your polar and non-polar solvents. If your compound elutes too fast, decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). If it's too retained, increase the polarity.[12]

  • Incorrect Stationary Phase Choice:

    • Diagnosis: Even with extensive mobile phase optimization, you cannot achieve baseline separation.

    • Solution: Consider an alternative stationary phase. If you are using silica (normal-phase), try a reversed-phase C18 or a phenyl column. The different retention mechanisms may provide the selectivity you need.[5][6] Phenyl phases, in particular, can offer unique selectivity for aromatic compounds.[7]

Problem 2: Severe Peak Tailing

The peak corresponding to your phenylpiperazine compound is asymmetrical with a pronounced tail.

Workflow for Troubleshooting Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation of Troubleshooting Steps:

  • Addition of Triethylamine (TEA): As previously mentioned, the primary cause of tailing for basic compounds like phenylpiperazine is the interaction with acidic silanol groups on the silica surface.[2][3] Adding TEA competitively binds to these sites, masking them from your analyte and significantly improving peak shape.[10]

  • Column Health: An older column, or one that has been exposed to acidic compounds without proper regeneration, may have more active silanol sites, exacerbating tailing.[16]

  • Sample Overload: Loading too much sample onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[2] Try injecting a diluted sample to see if the peak shape improves.

Problem 3: Low or No Recovery of the Product

You are unable to elute your phenylpiperazine compound from the column.

Potential Causes & Solutions:

  • Compound is Too Polar for the Mobile Phase:

    • Diagnosis: Your compound does not move from the baseline on TLC, even with a relatively polar solvent system (e.g., 100% ethyl acetate).

    • Solution: Switch to a more polar mobile phase. A common choice for highly polar compounds on silica is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. Remember to include TEA in your new mobile phase.

  • Irreversible Adsorption:

    • Diagnosis: Even with very polar mobile phases, the compound does not elute. This is a rare but possible scenario with highly basic compounds on very acidic silica.

    • Solution: Consider using a different stationary phase like alumina, which is generally more basic than silica gel. Alternatively, reversed-phase chromatography might be a better option where retention is based on hydrophobicity rather than polar interactions.

Experimental Protocols

Protocol 1: Method Development for Phenylpiperazine Purification using TLC

This protocol outlines the steps to efficiently find a suitable mobile phase for your column chromatography.

  • Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot TLC Plates: Using a capillary tube, spot your crude mixture onto at least three different TLC plates.

  • Prepare Test Eluents: Prepare three different solvent systems with varying polarities. For example:

    • Eluent A: 9:1 Hexane:Ethyl Acetate + 0.5% TEA

    • Eluent B: 7:3 Hexane:Ethyl Acetate + 0.5% TEA

    • Eluent C: 1:1 Hexane:Ethyl Acetate + 0.5% TEA

  • Develop TLC Plates: Place each TLC plate in a chamber containing one of the test eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with good separation from impurities.[12]

  • Optimization: If none of the initial systems are ideal, adjust the solvent ratios accordingly. The goal is to find a system that provides the largest separation (ΔCV) between your target and adjacent impurities.[12]

Protocol 2: Slurry Packing a Silica Gel Column with a Basic Modifier

Proper column packing is critical for achieving good separation.

  • Choose Column Size: Select a column diameter and height appropriate for the amount of crude material you need to purify.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your chosen starting mobile phase (containing 0.1-1% TEA). Stir gently to create a homogenous slurry without air bubbles.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Settle the Packing: Gently tap the side of the column to help the silica settle evenly. Open the stopcock and allow some solvent to drain, which will help compact the bed. Be careful not to let the top of the silica bed run dry.

  • Add a Protective Layer: Once the silica has settled, add a thin layer of sand to the top of the bed to prevent it from being disturbed during sample loading.

  • Equilibrate: Run 2-3 column volumes of your mobile phase through the packed column to ensure it is fully equilibrated before loading your sample.

Workflow for Method Development and Purification:

Caption: Workflow for Phenylpiperazine Purification.

References

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025).
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Benchchem.
  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Taylor & Francis.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex.
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.
  • Gas Chromatography Problem Solving and Troubleshooting.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc.
  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central.
  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017).
  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. (2019).
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. (2024).
  • Phenyl Stationary Phases for HPLC. Element Lab Solutions.
  • Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • In-depth Technical Guide: Synthesis and Purification of HZ-A-005. Benchchem.
  • Phenyl-bonded stationary phases--the influence of polar functional groups on retention and selectivity in reversed-phase liquid chromatography. PubMed.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. (2025).
  • Preparation method of N-phenyl piperazine. Google Patents.
  • How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. (2023).

Sources

Technical Support Center: Minimizing Byproduct Formation in Piperazine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] However, its symmetric nature, with two nucleophilic secondary amines, presents a persistent synthetic challenge: achieving selective mono-N-alkylation while avoiding the formation of undesired N,N'-dialkylated and other byproducts.[3] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of piperazine alkylation and optimize your reaction outcomes.

Section 1: Understanding the Core Problem: Competing Reaction Pathways

The primary challenge in piperazine alkylation stems from the similar reactivity of the two nitrogen atoms. Once the first alkylation occurs, the resulting mono-substituted piperazine is often still nucleophilic enough to react with another molecule of the alkylating agent, leading to the common N,N'-dialkylated byproduct.[4] Highly reactive alkylating agents can even lead to the formation of quaternary ammonium salts.[5]

Visualizing the Reaction Pathways

The following diagram illustrates the primary competition between the desired mono-alkylation and the formation of the major dialkylated byproduct.

G Piperazine Piperazine (Symmetrical Diamine) Mono Desired Product: Mono-alkylated Piperazine Piperazine->Mono + R-X (1st Alkylation) RX Alkylating Agent (R-X) RX->Mono Di Byproduct: N,N'-Dialkylated Piperazine Mono->Di

Caption: Competing pathways in piperazine alkylation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during piperazine alkylation experiments.

Q1: My primary byproduct is the N,N'-dialkylated piperazine. How can I significantly improve the yield of the mono-alkylated product?

This is the most frequent challenge. The formation of the dialkylated product is driven by stoichiometry and reaction conditions.[4] Here are several effective, ranked strategies to favor mono-alkylation:

Cause & Solution Deep Dive:

  • Strategy 1: Employ a Large Excess of Piperazine (Statistical Control)

    • Why it works: Using a significant excess of piperazine (e.g., 5 to 10 equivalents) statistically increases the probability that the alkylating agent will encounter an unreacted piperazine molecule rather than the already-formed mono-alkylated product.[4] This is often the simplest and most cost-effective first approach.

    • Protocol: Dissolve 10 equivalents of piperazine in a suitable solvent like Dichloromethane (DCM) or Acetonitrile.[4][6] Cool the solution to 0°C and add 1 equivalent of the alkylating agent dropwise over a period of 30-60 minutes.[4] Allowing the reaction to slowly warm to room temperature and stir for 12-24 hours often gives good results.[4]

  • Strategy 2: Control the Rate of Addition

    • Why it works: Slowly adding the alkylating agent (e.g., via syringe pump) maintains a very low concentration of it in the reaction flask at any given time. This low concentration further favors reaction with the highly abundant piperazine starting material over the less concentrated mono-alkylated intermediate.[4][7]

    • Implementation: Prepare a solution of your alkylating agent (1 eq.) in the reaction solvent. Using a syringe pump, add this solution to your stirred solution of excess piperazine over 2-4 hours at a controlled temperature (e.g., 0°C or room temperature).

  • Strategy 3: Reduce the Reaction Temperature

    • Why it works: The second alkylation step (mono-alkylated to di-alkylated) often has a slightly higher activation energy than the first. Lowering the reaction temperature can therefore disproportionately slow down the rate of the undesired second alkylation compared to the first, leading to improved selectivity.[4][5]

    • Implementation: Run the reaction at 0°C or even lower temperatures if your solvent and reactants allow. Monitor the reaction progress carefully, as the overall reaction time may need to be extended.

  • Strategy 4: Modify Solvent and Base Conditions

    • Why it works: The choice of solvent can affect the relative reactivity of the species in solution.[4] Similarly, using a milder, non-nucleophilic base (like potassium carbonate or sodium bicarbonate) is often preferred over strong bases.[5][8] A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and making it more susceptible to a second alkylation.[5]

    • Implementation: If you are using a base, switch from strong bases like NaOH or NaH to milder inorganic bases like K₂CO₃ or Cs₂CO₃.[5][6] Consider solvents like acetonitrile, DMF, or THF.[6][8]

Q2: I'm observing the formation of a quaternary ammonium salt and my yield is low. What's happening?

Quaternization occurs when an already alkylated nitrogen atom is alkylated again, forming a positively charged quaternary ammonium salt.[5]

Cause & Solution Deep Dive:

  • Primary Cause: Highly Reactive Alkylating Agent

    • Explanation: Alkylating agents vary in reactivity (I > Br > Cl > OTs). Highly reactive agents like methyl iodide or benzyl bromide are more prone to over-alkylation and quaternization.[4] Reductive amination is an alternative method that avoids the possibility of forming quaternary salts.[8]

    • Solution: If possible, switch to a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide). If you must use a highly reactive agent, be meticulous with temperature control (use lower temperatures) and slow addition rates.

  • Secondary Cause: High Temperature

    • Explanation: Higher temperatures provide the energy needed to overcome the activation barrier for this typically less favorable reaction.

    • Solution: Maintain strict, low-temperature control throughout the addition and reaction period.

Q3: My product seems to be stuck in the aqueous phase during workup. How do I isolate it?

This is a common issue, especially when the reaction is performed under acidic conditions or when the product is isolated as a salt.

Cause & Solution Deep Dive:

  • Explanation: Your mono-alkylated piperazine product is basic. In the presence of acid (e.g., H-X generated during the reaction), it will form a protonated salt (an ammonium salt). These salts are often highly soluble in water and insoluble in common organic extraction solvents.[8][9]

  • Solution: Basification and Extraction

    • After the reaction, remove the organic solvent under reduced pressure.

    • Dissolve the residue in water.

    • Add a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise while stirring until the aqueous layer is basic (test with pH paper, target pH 9-11).[8][9]

    • The free-base form of your product should now be less water-soluble. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene).[8]

    • Combine the organic layers, dry with a drying agent like Na₂SO₄ or MgSO₄, filter, and evaporate the solvent to yield your crude product.

Section 3: Advanced Strategies & FAQs

Q4: When is it necessary to use a protecting group strategy?

A protecting group strategy is the most robust and often cleanest method for guaranteeing mono-alkylation, but it adds steps to your synthesis (protection and deprotection).[3] You should strongly consider this strategy when:

  • Your alkylating agent or piperazine substrate is valuable and you cannot afford to lose material to byproduct formation.

  • Strategies like using a large excess of piperazine fail to provide the desired selectivity.

  • The purification of the mono-alkylated product from the di-alkylated byproduct and starting material is extremely difficult.

The most common protecting group for this purpose is the tert-Butoxycarbonyl (Boc) group.[5][8]

Protecting GroupProtection ConditionsDeprotection ConditionsKey Advantages
Boc (tert-Butoxycarbonyl)Boc₂O, DCM or THF, 0°C to RT[5][8]Strong acid (TFA in DCM, or HCl in Dioxane)[3][5]High selectivity, clean reactions, stable intermediate.
Acetyl Acetic anhydride or transamidation[10]Acidic or basic hydrolysis[3][10]Inexpensive, can be a good alternative to Boc.
Formyl Commercially available N-formyl piperazine[8]Basic hydrolysis[8]Simple deprotection.
Experimental Protocol: Mono-alkylation via N-Boc-Piperazine

Step 1: Mono-Boc Protection of Piperazine [5][8]

  • Dissolve piperazine (2 eq.) in Dichloromethane (DCM).

  • Prepare a separate solution of Di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM.

  • Slowly add the Boc₂O solution to the stirred piperazine solution at room temperature over several hours.

  • Stir overnight. During workup, the di-Boc-piperazine byproduct is often insoluble in water and can be removed by filtration.[5]

Step 2: Alkylation of N-Boc-Piperazine [3]

  • Dissolve N-Boc-piperazine (1 eq.) in an aprotic solvent like Acetonitrile or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Add the alkyl halide (1.0-1.2 eq.) and stir the mixture at room temperature or heat gently (e.g., 50-80°C) until the reaction is complete (monitor by TLC or LC-MS).

  • Purify the N-alkyl-N'-Boc-piperazine intermediate, typically by column chromatography.

Step 3: Boc Deprotection [3][5]

  • Dissolve the purified intermediate in DCM.

  • Add an excess of Trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature and monitor until deprotection is complete.

  • Isolate the final mono-alkylated piperazine product, often as a salt.

Section 4: Visual Troubleshooting Workflow

Use this decision tree to guide your optimization strategy when encountering high levels of the N,N'-dialkylated byproduct.

G start Problem: High N,N'-Dialkylation q1 Are you using a large (>5 eq.) excess of piperazine? start->q1 strategy1 Implement Strategy 1: Use 5-10 eq. of piperazine. This is the most common fix. q1->strategy1 No q2 Is the alkylating agent added slowly (e.g., dropwise over >30 min)? q1->q2 Yes no1 No yes1 Yes strategy1->q2 strategy2 Implement Strategy 2: Use a syringe pump for slow addition to maintain low [R-X]. q2->strategy2 No q3 Is the reaction run at low temperature (e.g., 0°C)? q2->q3 Yes no2 No yes2 Yes strategy2->q3 strategy3 Implement Strategy 3: Lower the temperature to disfavor the 2nd alkylation. q3->strategy3 No advanced Problem Persists: Consider Advanced Strategy q3->advanced Yes no3 No yes3 Yes strategy3->advanced strategy4 Use a Protecting Group: Synthesize via N-Boc-piperazine for maximum selectivity. advanced->strategy4

Caption: Troubleshooting decision tree for reducing dialkylation.

References

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. [Link]

  • Nielsen, S. F., & Christensen, J. B. (2001). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • McManus, J. B., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]

  • Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7171. [Link]

  • De Sio, A., et al. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Chemistry, 4(4), 1332-1358. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(19), 4447–4450. [Link]

  • Bak, A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5649. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(5-Phenylpyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Phenylpyridin-3-yl)piperazine. This document is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important pharmaceutical intermediate. We will explore common synthetic routes, address frequently encountered challenges, and provide actionable troubleshooting advice grounded in established chemical principles.

Section 1: Synthetic Strategy Overview

The synthesis of this compound is most robustly and scalably achieved through a two-stage process that leverages modern cross-coupling chemistry. This approach separates the construction of the biaryl core from the installation of the piperazine moiety, allowing for greater control and optimization at each stage.

The principal strategy involves:

  • Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the pyridine and phenyl rings to create a key intermediate, 3-halo-5-phenylpyridine.

  • Buchwald-Hartwig Amination: Formation of the C-N bond between the 3-halo-5-phenylpyridine intermediate and piperazine to yield the final product.

This modular approach is highly favored in industrial settings due to its high functional group tolerance, generally good yields, and the commercial availability of the required building blocks.[1][2]

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Buchwald-Hartwig Amination cluster_2 Optional Deprotection A 3,5-Dihalopyridine D Intermediate: 3-Halo-5-phenylpyridine A->D C-C Bond Formation B Phenylboronic Acid B->D C-C Bond Formation C Pd Catalyst & Base C->D C-C Bond Formation G Final Product: This compound D->G C-N Bond Formation E Piperazine (or N-Boc-piperazine) E->G F Pd Catalyst, Ligand & Base F->G H Acidic Workup G->H If N-Boc used I Final Product H->I

Caption: High-level workflow for the two-stage synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common strategic questions that arise before embarking on a scale-up campaign.

Q1: What is the most reliable and scalable synthetic route to this compound?

The most industrially viable route is the two-step sequence involving a Suzuki coupling followed by a Buchwald-Hartwig amination.[1][3] The Suzuki reaction robustly forms the phenyl-pyridine core from readily available starting materials like 3,5-dibromopyridine and phenylboronic acid.[2][4] The subsequent Buchwald-Hartwig amination is one of the most powerful and general methods for forming aryl C-N bonds, offering high yields and broad substrate scope.[5][6] Alternative methods, such as building the piperazine ring onto a pre-formed aniline, often require harsher conditions and multiple steps, making them less suitable for scale-up.[7][8]

Q2: Should I use protected or unprotected piperazine in the Buchwald-Hartwig amination step?

This is a critical process decision with significant downstream implications.

  • Using Unprotected Piperazine: This approach is more atom-economical as it avoids protection and deprotection steps. However, it carries a high risk of forming the undesired N,N'-bis-arylated byproduct, where two pyridine units are attached to one piperazine molecule. To mitigate this, a large excess of piperazine is typically required, which complicates purification as the excess basic piperazine must be removed from the basic product.

  • Using N-Boc-piperazine: This is often the preferred method for scale-up. It introduces two extra steps (protection and deprotection), but offers superior control. The bulky Boc group effectively prevents double arylation, leading to a cleaner reaction profile.[6] Purification of the Boc-protected intermediate is generally simpler, and the final deprotection step with an acid (like HCl) is typically high-yielding and allows for the isolation of the final product as a crystalline hydrochloride salt, which often has better handling properties and purity.

Q3: What are the key analytical methods for monitoring reaction progress and final product purity?

For both the Suzuki and Buchwald-Hartwig steps, High-Performance Liquid Chromatography (HPLC) with UV detection is the primary analytical tool. It is essential for quantifying the disappearance of starting materials and the appearance of the product and any byproducts. For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is required for the structural elucidation of the intermediate and final product, while techniques like Gas Chromatography (GC) can be used to monitor residual solvents.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis.

Part A: Suzuki Coupling for 3-Bromo-5-phenylpyridine Intermediate

Problem: My Suzuki coupling reaction shows low conversion of the 3,5-dibromopyridine starting material.

  • Possible Cause A: Inactive Catalyst. The Pd(0) active species may not have formed correctly or has degraded. This can be due to insufficient exclusion of oxygen from the reaction vessel.

  • Possible Cause B: Ineffective Base. The base is crucial for activating the boronic acid to facilitate transmetalation.[9] If the base is weak, old, or not sufficiently soluble in the reaction medium, the reaction will be sluggish.

    • Troubleshooting Tip: Use a fresh, finely powdered base (e.g., K₂CO₃, K₃PO₄) to maximize surface area. Ensure adequate stirring to maintain a good suspension. In some cases, switching to a stronger or more soluble base, or adding water as a co-solvent, can improve performance.[2]

  • Possible Cause C: Boronic Acid Decomposition. Phenylboronic acid can undergo protodeboronation (loss of the boron group) or form inactive cyclic anhydrides (boroxines) upon heating or in the presence of water.

    • Troubleshooting Tip: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Avoid prolonged heating before the catalyst is active. Ensure the quality of the boronic acid is high.

Problem: I am observing significant amounts of biphenyl and/or 3,5-diphenylpyridine byproducts.

  • Possible Cause A: Homocoupling of Phenylboronic Acid. This leads to the formation of biphenyl and is often promoted by the presence of oxygen or high catalyst loading.

    • Troubleshooting Tip: Rigorous degassing of the reaction mixture is critical. Lowering the catalyst loading (if the reaction rate is acceptable) can sometimes reduce the rate of homocoupling.

  • Possible Cause B: Double Suzuki Reaction. The product, 3-bromo-5-phenylpyridine, can react a second time with phenylboronic acid to give the 3,5-diphenylpyridine byproduct.

    • Troubleshooting Tip: This is an issue of stoichiometry and reaction control. Use only a slight excess of phenylboronic acid (e.g., 1.05-1.1 eq). Monitor the reaction closely by HPLC and stop it once the 3,5-dibromopyridine is consumed to prevent over-reaction. Lowering the reaction temperature may also improve selectivity.

Part B: Buchwald-Hartwig Amination for this compound

Problem: The C-N coupling reaction is very slow or stalls completely.

G Start Problem: Sluggish/Stalled Amination Q1 Is the Palladium Catalyst/Ligand System Correct? Start->Q1 A1 Verify Ligand Choice: Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) are often required. Ensure correct Pd:Ligand ratio (typically 1:1 to 1:2). Q1->A1 Check Q2 Is the Base Strong Enough? A1->Q2 If OK A2 Switch to a stronger base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS). Ensure base is fresh and anhydrous. Q2->A2 Check Q3 Are there Inhibitors Present? A2->Q3 If OK A3 Ensure high purity of the 3-bromo-5-phenylpyridine intermediate. Water content in the solvent should be minimal. Q3->A3 Check

Caption: Troubleshooting logic for a stalled amination reaction.

  • Possible Cause A: Incorrect Catalyst/Ligand Combination. The Buchwald-Hartwig amination is highly sensitive to the choice of ligand.[3][6] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[5]

    • Troubleshooting Tip: For coupling with secondary cyclic amines like piperazine, sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often required for high efficiency. Consult literature for catalyst systems proven to work with similar pyridine substrates. Ensure the correct palladium-to-ligand ratio is used.

  • Possible Cause B: Insufficiently Strong Base. The base is required to deprotonate the piperazine-palladium complex before reductive elimination can occur.[3] Weaker bases like K₂CO₃ may not be effective for this transformation.

    • Troubleshooting Tip: Strong, non-nucleophilic bases are standard for this reaction. Sodium tert-butoxide (NaOtBu) is the most common choice. Ensure it is handled under inert conditions as it is moisture-sensitive.

  • Possible Cause C: Catalyst Poisoning. Impurities in the starting materials or solvents can act as catalyst poisons.

    • Troubleshooting Tip: Ensure the 3-bromo-5-phenylpyridine intermediate is of high purity. Use anhydrous, high-purity solvents.

Problem: My final product is contaminated with residual palladium.

  • Possible Cause: Inefficient Removal during Work-up. Palladium complexes and phosphine oxides can be difficult to remove using standard extraction and crystallization.

    • Troubleshooting Tip (Scale-Up):

      • Scavenging: After the reaction is complete, add a palladium scavenger (e.g., a silica-bound thiol or amine) to the crude reaction mixture and stir for several hours before filtration.

      • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.

      • Salt Formation & Recrystallization: Converting the basic final product to a hydrochloride or other salt and performing a recrystallization is a very effective method for purging both organic and inorganic (including metal) impurities.

Section 4: Experimental Protocols & Data

Table 1: Representative Reaction Conditions for Scale-Up
ParameterStage 1: Suzuki Coupling Stage 2: Buchwald-Hartwig Amination
Aryl Halide 3,5-Dibromopyridine (1.0 eq)3-Bromo-5-phenylpyridine (1.0 eq)
Coupling Partner Phenylboronic Acid (1.1 eq)N-Boc-piperazine (1.2 eq)
Palladium Source Pd(PPh₃)₄ (1-2 mol%) or Pd(OAc)₂ (1 mol%)Pd₂(dba)₃ (1 mol%) or an air-stable pre-catalyst (e.g., XPhos-Pd-G3)
Ligand SPhos (2 mol%) (if using Pd(OAc)₂)XPhos (2-3 mol%)
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq)NaOtBu (1.5 eq)
Solvent 1,4-Dioxane / Water (4:1) or TolueneToluene or CPME (Cyclopentyl methyl ether)
Temperature 85-100 °C90-110 °C
Typical Reaction Time 4-12 hours6-18 hours
Expected Yield 75-90%80-95%
Protocol: Lab-Scale Synthesis of this compound Dihydrochloride

Step 1: Synthesis of 3-Bromo-5-phenylpyridine

  • To a reaction vessel equipped with a condenser and magnetic stirrer, add 3,5-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Seal the vessel and purge with nitrogen for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via cannula.

  • Add Pd(PPh₃)₄ (0.015 eq) and begin heating the mixture to 90 °C.

  • Monitor the reaction by HPLC until consumption of the starting material is complete (typically 6-8 hours).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford 3-bromo-5-phenylpyridine as a solid.

Step 2: Synthesis of tert-butyl 4-(5-phenylpyridin-3-yl)piperazine-1-carboxylate

  • To a dry reaction vessel, add 3-bromo-5-phenylpyridine (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.5 eq), and XPhos (0.02 eq).

  • Seal the vessel and purge with nitrogen.

  • Add anhydrous, degassed toluene.

  • Add Pd₂(dba)₃ (0.01 eq) and heat the mixture to 100 °C.

  • Monitor the reaction by HPLC until completion (typically 12 hours).

  • Cool the reaction, quench carefully with water, and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • The crude product can often be used directly or purified by recrystallization.

Step 3: Deprotection to this compound Dihydrochloride

  • Dissolve the crude product from Step 2 in methanol or isopropanol.

  • Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether or concentrated aqueous HCl (3-4 eq).

  • Stir the resulting slurry at room temperature for 2-4 hours.

  • Collect the precipitated solid by filtration, wash with cold solvent (e.g., isopropanol), and dry under vacuum to yield the final product as a dihydrochloride salt.

References

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids.
  • Benchchem. Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis.
  • ResearchGate. Synthesis and characterization of a series of phenyl piperazine based ligands.
  • PMC - NIH. Synthesis and acaricidal activity of phenylpiperazine derivatives.
  • Wikipedia. Buchwald–Hartwig amination.
  • PMC - NIH. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.
  • PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Benchchem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Addressing incomplete hydrolysis in pyridazinone synthesis with piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Guide Topic: Addressing Incomplete Hydrolysis in the Synthesis of Piperazine-Substituted Pyridazinones

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering challenges with incomplete hydrolysis during the synthesis of pyridazinone derivatives, particularly those incorporating a piperazine moiety. Our focus is on moving beyond simple procedural repetition to a foundational understanding of the reaction mechanism, enabling logical and effective problem-solving.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a 6-(piperazin-1-yl)-3(2H)-pyridazinone from its 3-chloro precursor is stalling. TLC and LC-MS analysis show significant amounts of remaining starting material. What's the primary cause?

A: Incomplete hydrolysis in this context is a common challenge. The most frequent cause is insufficient acid catalysis. The piperazine moiety, being basic, can sequester the acid catalyst (like HCl or acetic acid), effectively reducing its concentration in the reaction medium and slowing or halting the hydrolysis of the chloro-group. The reaction requires a sufficient excess of acid to both protonate the basic centers and catalyze the hydrolysis effectively.

Q2: How does the piperazine substituent specifically interfere with the hydrolysis reaction?

A: The piperazine ring introduces two key complexities. Firstly, as mentioned, its basicity neutralizes the acid catalyst. Secondly, the presence of two nitrogen atoms, one of which may be a secondary amine, can lead to side reactions or complex formation under certain conditions, although catalyst quenching is the more immediate concern for hydrolysis.[1]

Q3: I've increased the reaction time and temperature, but the yield of my desired pyridazinone hasn't improved significantly. What should be my next step?

A: Simply increasing time and temperature can be counterproductive, potentially leading to degradation of your product or starting material.[2] The more strategic approach is to re-evaluate your reaction conditions, focusing on the type and concentration of the acid catalyst and the choice of solvent. A stronger acid or a different solvent system may be required to achieve full conversion.

Q4: What are the best analytical methods to confirm and quantify incomplete hydrolysis?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the reaction's progress by comparing the spot of the reaction mixture against standards of the starting material and (if available) the product.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative data on the conversion rate by measuring the peak areas of the starting material and the product.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the species present (starting material, product, and any byproducts) by their mass-to-charge ratio, providing definitive evidence of incomplete reaction.

In-Depth Troubleshooting Guide

A stalled hydrolysis reaction is a solvable problem. This guide provides a systematic approach to diagnose the issue and implement effective solutions.

Understanding the Core Reaction: Acid-Catalyzed Hydrolysis

The conversion of a 3-chloro-6-(piperazin-1-yl)pyridazine to the corresponding 6-(piperazin-1-yl)-3(2H)-pyridazinone is typically an acid-catalyzed nucleophilic aromatic substitution, followed by tautomerization to the more stable pyridazinone form. The process is critical for installing the ketone functionality that is characteristic of many biologically active pyridazinones.[4][5]

The workflow below illustrates the intended transformation and the point of failure.

G SM 3-Chloro-6-(piperazin-1-yl)pyridazine (Starting Material) Stall Incomplete Hydrolysis (Reaction Stalls) SM->Stall  Acid Catalyst (e.g., Acetic Acid) + Heat [2] Product 6-(piperazin-1-yl)-3(2H)-pyridazinone (Desired Product) Stall->SM  Significant Unreacted Starting Material Stall->Product Optimized Conditions (Full Conversion)

Caption: Intended reaction pathway and the common failure point.

Part A: Diagnosing the Stalled Reaction

Accurate diagnosis is the first step. Relying solely on intuition can be misleading. A disciplined analytical approach is necessary.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The ideal system should give a clear separation between your starting material and product, with Rf values between 0.2 and 0.8.

  • Spotting: On a TLC plate, spot the following:

    • Lane 1: A dilute solution of your 3-chloro starting material.

    • Lane 2: A co-spot of the starting material and the reaction mixture.

    • Lane 3: The reaction mixture, taken at various time points (e.g., T=0, 2h, 4h, 6h).

  • Development & Visualization: Develop the plate in the prepared chamber. Visualize the spots under UV light (254 nm).

  • Interpretation: In a successful reaction, the spot corresponding to the starting material will diminish over time, while a new spot for the more polar pyridazinone product will appear and intensify. If the starting material spot remains prominent after the expected reaction time, hydrolysis is incomplete.

Compound TypeTypical PolarityExpected Rf Value (Relative)
3-Chloro-pyridazine PrecursorLess PolarHigher
3(2H)-Pyridazinone ProductMore Polar (due to amide C=O)Lower
Part B: A Systematic Approach to Optimizing Hydrolysis

If incomplete hydrolysis is confirmed, adjust the reaction parameters methodically. The following table outlines key variables and recommended modifications.

ParameterStandard ConditionIssue IndicationRecommended Optimization & Rationale
Acid Catalyst Glacial Acetic Acid[6]Starting material persists.1. Increase Stoichiometry: Add a stronger acid like concentrated HCl (1-2 equivalents) to the acetic acid. Rationale: This ensures enough free H+ is available to catalyze the reaction after neutralizing the piperazine base. 2. Change Acid: Switch to a stronger acid system entirely, such as aqueous HCl or HBr. Rationale: Provides a higher concentration of hydronium ions to drive the reaction.
Solvent Glacial Acetic Acid (as solvent & catalyst)Poor solubility of starting material; slow reaction.1. Add Co-Solvent: Introduce water or a polar protic solvent like ethanol. Rationale: Can improve the solubility of reagents and facilitate the nucleophilic attack by water.[2] 2. High-Boiling Point Solvent: Use a solvent like dioxane with aqueous acid. Rationale: Allows for higher reaction temperatures, which can overcome activation energy barriers.
Temperature Reflux (typically ~118°C for Acetic Acid)Reaction is slow or stalled at reflux.Increase Temperature: If using a higher-boiling co-solvent, the reaction can be heated to a higher temperature (e.g., 120-140°C). Rationale: Increases reaction kinetics. Must be balanced against potential degradation.[2] Monitor by TLC to find the optimal temperature.
Reaction Time 4-6 hours[6]Incomplete conversion after 6 hours.Extend Time with Monitoring: Extend the reaction time to 12 or 24 hours, but take aliquots every 2-4 hours to monitor by TLC/LC-MS. Rationale: Some reactions are simply slow. Monitoring ensures you stop the reaction once it's complete, avoiding byproduct formation.

Protocol 2: Enhanced Hydrolysis for Piperazine-Substituted Chloro-Pyridazines

This protocol incorporates optimization strategies for substrates that fail to hydrolyze under standard conditions.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) in a mixture of glacial acetic acid (10 volumes) and water (5 volumes).

  • Catalyst Addition: To the stirred solution, add concentrated hydrochloric acid (1.5 eq) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 110-120°C). Monitor the reaction progress every 2 hours using the TLC protocol described in Part A.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: The aqueous layer can be extracted with a suitable organic solvent like chloroform or dichloromethane (3x volumes).[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent like ethanol or by column chromatography.[6]

Part C: Potential Side Reactions

While catalyst quenching is the primary issue, be aware of other potential complications, especially under harsh conditions.

  • N-N Bond Cleavage: At excessively high temperatures or with strong oxidizing/reducing agents present, the N-N bond of the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[2]

  • Reactions on Piperazine: If the second nitrogen of the piperazine is unprotected (i.e., an -NH), it can undergo side reactions. While less common during hydrolysis, it's a consideration in the overall synthetic scheme.[7]

By adopting this structured, evidence-based approach to troubleshooting, researchers can effectively overcome the challenge of incomplete hydrolysis and achieve high yields of their target piperazine-substituted pyridazinones.

References

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). Molecules, 25(22), 5422. Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research, 2(2), 1185-1194. Retrieved from [Link]

  • Mechanism of action of the piperazine-substituted pyridazinones. (2018). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(20), 6122. Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2017). SAR Publication. Retrieved from [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. (2018). Tetrahedron, 74(48), 6837-6864. Retrieved from [Link]

  • Analytical Methods - Toxicological Profile for Diazinon. (1996). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. (2023). Journal of Medicinal Chemistry, 66(15), 10471–10490. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6667. Retrieved from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (2011). Der Pharma Chemica, 3(6), 38-54. Retrieved from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2020). Molecules, 25(17), 3848. Retrieved from [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. (2023). Journal of Medicinal Chemistry, 66(15), 10471–10490. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. (2012). Archives of Pharmacal Research, 35(12), 2077-92. Retrieved from [Link]

  • Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (2007). Archiv der Pharmazie, 340(11), 561-71. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Catalysts, 10(5), 521. Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2023). Molecules, 28(10), 4153. Retrieved from [Link]

  • Analytical Methods for Therapeutic Drug Monitoring and Toxicology. (2008). Wiley. Retrieved from [Link]

  • Synthesis, molecular modelling and biological activity of some pyridazinone derivatives as selective human monoamine oxidase-B inhibitors. (2020). SN Applied Sciences, 2(4), 682. Retrieved from [Link]

  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. (2015). American Journal of Analytical Chemistry, 6, 1019-1029. Retrieved from [Link]

Sources

Validation & Comparative

1-(5-Phenylpyridin-3-yl)piperazine vs other alpha1a-adrenergic receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

<

For scientists and drug development professionals navigating the landscape of alpha1a-adrenergic receptor (α1A-AR) antagonists, selecting the optimal compound for research or therapeutic development is a critical decision. This guide provides an in-depth, objective comparison of key α1A-AR antagonists, moving beyond marketing claims to focus on the experimental data that truly matters. We will delve into the nuances of receptor affinity, subtype selectivity, functional activity, and in vivo efficacy, providing the foundational knowledge needed to make informed choices.

Initial searches for "1-(5-Phenylpyridin-3-yl)piperazine" did not yield a well-characterized antagonist with this specific nomenclature. Therefore, this guide will focus on a comparative analysis of established and clinically relevant α1A-AR antagonists, including those with a phenylpiperazine scaffold, to provide a valuable and data-driven resource.[1][2][3][4]

The Alpha1a-Adrenergic Receptor: A Key Therapeutic Target

The α1A-adrenergic receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating the contractile effects of norepinephrine on smooth muscle tissues.[5] Its high expression in the prostate, bladder neck, and urethra makes it a primary target for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[6][7] Antagonism of the α1A-AR leads to smooth muscle relaxation, improving urinary flow and alleviating BPH symptoms.[7]

However, the therapeutic window of α1A-AR antagonists is intrinsically linked to their selectivity over other α1-adrenergic receptor subtypes (α1B and α1D). The α1B-AR is predominantly found in vascular smooth muscle, and its antagonism can lead to cardiovascular side effects such as orthostatic hypotension.[8] The α1D-AR is also implicated in bladder function.[8] Therefore, a thorough understanding of a compound's selectivity profile is paramount.

In Vitro Pharmacological Comparison: Affinity and Selectivity

The cornerstone of characterizing any receptor antagonist is determining its binding affinity (Ki) and selectivity for the target receptor over other related receptors. This is typically achieved through competitive radioligand binding assays.

Key Compounds Under Review:
  • Prazosin: A first-generation, non-subtype-selective α1-AR antagonist.[9][10] It serves as a valuable benchmark for comparing the selectivity of newer agents.

  • Tamsulosin: A second-generation antagonist with selectivity for the α1A and α1D subtypes over the α1B subtype.[8][11]

  • Silodosin: A highly selective α1A-AR antagonist with significantly lower affinity for α1B and α1D subtypes.[6][12]

  • Novel Phenylpiperazine Analogs: A class of compounds that have been explored for their potential as potent and selective α1A-AR antagonists.[1][2][3]

Comparative Binding Affinity Data:
Compoundα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)α1B/α1A Selectivity Ratioα1D/α1A Selectivity RatioReference
Prazosin~0.1-0.5~0.1-0.5~0.1-0.5~1~1[13][14]
Tamsulosin~0.019 - 0.13~0.29 - 1.95~0.063 - 0.18~15~1.4 - 3.3[1][15]
Silodosin~0.32 - 0.8~186 - 466.4~17.76 - 44.4~583~55.5[12][16]
Pyridine-Phenylpiperazine Analog (Compound 17)0.7963282.16800104[1]

Analysis: The data clearly illustrates the evolution of α1A-AR antagonist selectivity. Prazosin exhibits virtually no subtype selectivity.[13][14] Tamsulosin demonstrates a notable preference for the α1A and α1D subtypes over the α1B subtype, which contributes to its reduced cardiovascular side effect profile compared to non-selective agents.[7][8] Silodosin and certain novel phenylpiperazine analogs represent a significant advancement, with exceptional selectivity for the α1A-AR.[1][12] This high selectivity is a key factor in minimizing off-target effects. For instance, silodosin's affinity for the α1A-AR is reported to be 583-fold higher than for the α1B-AR.[17]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the fundamental steps for determining the binding affinity and selectivity of a test compound for α1-adrenergic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of a test compound for the α1A, α1B, and α1D adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors.

  • [3H]-Prazosin (radioligand).

  • Test compound.

  • Non-specific binding control (e.g., phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Filter harvester.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation for the specific receptor subtype.

  • Radioligand Addition: Add a fixed concentration of [3H]-Prazosin to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[18]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[19]

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (wells with excess phentolamine) from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-Prazosin binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Causality: This assay's design is based on the principle of competitive binding. The test compound competes with the radiolabeled ligand for the same binding site on the receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor. By performing this assay with cell lines expressing each of the three α1-AR subtypes, a comprehensive selectivity profile can be established.

Functional Activity Assessment: Downstream Signaling

While binding affinity is a crucial parameter, it does not always directly correlate with functional activity. Therefore, it is essential to assess the antagonist's ability to inhibit the downstream signaling pathways activated by the α1A-AR.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α1A-AR g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc PKC Activation dag->pkc smooth_muscle_contraction Smooth Muscle Contraction ca_release->smooth_muscle_contraction Leads to pkc->smooth_muscle_contraction Contributes to agonist Agonist (Norepinephrine) agonist->receptor Binds & Activates antagonist Antagonist antagonist->receptor Binds & Blocks

Caption: Simplified signaling cascade of the α1A-adrenergic receptor.

Upon activation by an agonist like norepinephrine, the α1A-AR couples to the Gq/11 G-protein, which in turn activates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction.[21][22]

Calcium Mobilization Assay

A common method to assess the functional antagonism of α1A-ARs is the calcium mobilization assay. This assay measures the ability of a test compound to inhibit the agonist-induced increase in intracellular calcium.

Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay

Objective: To determine the potency of a test compound in inhibiting agonist-induced calcium mobilization in cells expressing the α1A-adrenergic receptor.

Materials:

  • Cells stably expressing the human α1A-adrenergic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist (e.g., norepinephrine or phenylephrine).

  • Test compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

  • Compound Addition: Add the test compound at various concentrations to the wells and incubate.

  • Agonist Injection and Fluorescence Reading: Place the plate in the fluorescence plate reader. The instrument will inject a fixed concentration of the agonist into each well and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximum agonist-induced response.

Causality: This assay provides a direct measure of the functional consequences of receptor blockade. By preventing the agonist from binding and activating the receptor, the antagonist inhibits the downstream signaling cascade, resulting in a dose-dependent reduction in the calcium signal. This provides a more physiologically relevant measure of a compound's potency than binding assays alone.[23][24]

In Vivo Efficacy and Uroselectivity

The ultimate test of an α1A-AR antagonist's potential is its performance in preclinical animal models. These studies are crucial for evaluating not only the compound's efficacy in a physiological context but also its "uroselectivity" – the ability to preferentially affect the lower urinary tract over the cardiovascular system.

Animal Models for BPH Research

Various animal models are utilized to study BPH and evaluate potential therapeutics.[25][26] Spontaneous BPH in aged dogs is considered a gold standard due to its similarities to the human condition.[27][28] Testosterone-induced BPH models in rats and dogs are also widely used and offer a more controlled and accessible system for drug evaluation.[27] These models allow for the assessment of a compound's effect on prostatic smooth muscle tone and urinary function.[29]

Assessment of Uroselectivity

Uroselectivity is a critical parameter for α1A-AR antagonists, as it predicts the likelihood of cardiovascular side effects. It is typically determined by comparing the dose of the compound required to inhibit the agonist-induced increase in intraurethral pressure (a measure of efficacy in the lower urinary tract) with the dose required to cause a decrease in blood pressure. A higher ratio of the cardiovascular dose to the urological dose indicates greater uroselectivity.

G cluster_compound Test Compound cluster_effects Physiological Effects cluster_ratio Uroselectivity Ratio cluster_outcome Interpretation compound α1A-AR Antagonist uro Inhibition of Intraurethral Pressure (Desired Effect) compound->uro ED50 (Urological) cardio Decrease in Blood Pressure (Side Effect) compound->cardio ED50 (Cardiovascular) ratio ED50 (Cardiovascular) / ED50 (Urological) uro->ratio cardio->ratio outcome Higher Ratio = Greater Uroselectivity ratio->outcome

Caption: A conceptual diagram illustrating the determination of uroselectivity.

Conclusion: A Data-Driven Approach to Selection

The selection of an α1A-AR antagonist for research or development should be a meticulous process grounded in robust experimental data. While newer agents like silodosin and novel phenylpiperazine compounds demonstrate superior selectivity in vitro, it is the combination of high affinity, potent functional antagonism, and proven in vivo uroselectivity that defines a truly promising candidate. By carefully considering the comparative data and understanding the underlying experimental methodologies, researchers can confidently choose the most appropriate tool for their specific needs, ultimately accelerating the path toward improved therapies for conditions like BPH.

References

  • Tatemichi, S., et al. (1997). Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes. PubMed. Available at: [Link]

  • Levin, R. M., & Wein, A. J. (2011). Animal models for benign prostatic hyperplasia. Handbook of experimental pharmacology, (202), 69–79. Available at: [Link]

  • Zhang, X., et al. (2021). Animal models of benign prostatic hyperplasia. Prostate cancer and prostatic diseases, 24(1), 49–57. Available at: [Link]

  • Murata, S., et al. (2007). Silodosin, a novel selective alpha 1A-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia. Expert opinion on investigational drugs, 16(12), 1955–1965. Available at: [Link]

  • Dr.Oracle. (2025). Does Tamsulosin (tamsulosin) only target alpha-1a receptors?. Dr.Oracle.
  • Dr.Oracle. (2025). What is the mechanism of action of tamsulosin (alpha-1 adrenergic receptor blocker)?. Dr.Oracle.
  • Kim, E. D. (2010). Management of benign prostatic hyperplasia with silodosin. Therapeutics and clinical risk management, 6, 187–192. Available at: [Link]

  • García-Sáinz, J. A., et al. (1995). Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species. PubMed. Available at: [Link]

  • Xu, P., et al. (2023). Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor. Proceedings of the National Academy of Sciences of the United States of America, 120(33), e2301091120. Available at: [Link]

  • Tatemichi, S., et al. (2006). [Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213)]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 126(3), 209–216. Available at: [Link]

  • Gotoh, M., et al. (2011). Up-Regulation of α1a and α1d-Adrenoceptors in the Prostate by Administration of Subtype Selective α1-Adrenoceptor Antagonist Tamsulosin in Patients With Benign Prostatic Hyperplasia. The Journal of Urology, 186(4), 1545-1550. Available at: [Link]

  • Cal, J. B., & Siami, P. (2009). Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia. Clinical therapeutics, 31(10), 2095–2109. Available at: [Link]

  • Taylor, C. R. (2008). Alpha1-Adrenergic Blockers: Current Usage Considerations. The Journal of clinical hypertension (Greenwich, Conn.), 10(7), 550–554. Available at: [Link]

  • van Zwieten, P. A., & Timmermans, P. B. (1983). Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents. Cardiovascular reviews & reports.
  • Menkes, D. B., et al. (1981). Prazosin selectively antagonizes neuronal responses mediated by alpha1-adrenoceptors in brain. Naunyn-Schmiedeberg's archives of pharmacology, 317(3), 273–275. Available at: [Link]

  • Li, J., et al. (2018). Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. PloS one, 13(1), e0191469. Available at: [Link]

  • Wetzel, J. M., et al. (1998). Selective alpha-1a adrenergic receptor antagonists. Effects of pharmacophore regio- and stereochemistry on potency and selectivity. Bioorganic & medicinal chemistry letters, 8(16), 2059–2064. Available at: [Link]

  • ResearchGate. (2025). Animal Models for Benign Prostatic Hyperplasia.
  • Dr.Oracle. (2025). What is the drug class of Prazosin (alpha-1 adrenergic receptor antagonist)?. Dr.Oracle.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Alpha 1 Adrenergic Receptor Antagonists. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Hill, S. J., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology research & perspectives, 8(4), e00602. Available at: [Link]

  • Woodcock, E. A., & Matkovich, S. J. (2014). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 65, 4.20.1–4.20.11. Available at: [Link]

  • Sun, F., et al. (2017). Canine prostate models in preclinical studies of minimally invasive interventions: part II, benign prostatic hyperplasia models. Translational andrology and urology, 6(2), 290–299. Available at: [Link]

  • R&D Systems. Adrenergic alpha-1 Receptor Antagonists Products. R&D Systems.
  • Hill, S. J., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology research & perspectives, 8(4), e00602. Available at: [Link]

  • Wikipedia. Alpha blocker. Wikipedia.
  • Kenny, B. A., et al. (1996). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. British journal of pharmacology, 118(4), 871–878. Available at: [Link]

  • Muramatsu, I., et al. (1998). Subtype selectivity of a new alpha 1-adrenoceptor antagonist, JTH-601: comparison with prazosin. Japanese journal of pharmacology, 76(3), 303–309. Available at: [Link]

  • Oshita, M., et al. (1996). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British journal of pharmacology, 118(7), 1667–1678. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Hieble, J. P. (2001). α-Adrenoceptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.6. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.
  • Kuo, G. H., et al. (2000). Design, synthesis and biological evaluation of pyridine-phenylpiperazines: a novel series of potent and selective alpha1a-adrenergic receptor antagonist. Bioorganic & medicinal chemistry, 8(11), 2539–2552. Available at: [Link]

  • Khatuya, H., et al. (2002). Arylpiperazine substituted heterocycles as selective alpha(1a) adrenergic antagonists. Bioorganic & medicinal chemistry letters, 12(17), 2443–2446. Available at: [Link]

  • Indigo Biosciences. Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Indigo Biosciences.
  • Li, X., et al. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. Nature communications, 14(1), 3624. Available at: [Link]

  • Murray, W. V., et al. (2000). Novel arylpiperazines as selective alpha1a-adrenergic receptor antagonists. Bioorganic & medicinal chemistry letters, 10(10), 1033–1036. Available at: [Link]

  • Padmanabhan, S., et al. (1999). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. Journal of medicinal chemistry, 42(23), 4794–4803. Available at: [Link]

  • Creative Bioarray. Radioligand Binding Assay.
  • Creative Bioarray. Ca2+ Mobilization Assay.
  • ResearchGate. Alpha-1 adrenergic receptor antagonists.
  • Reynolds, E. E., & Dubyak, G. R. (1986). Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers. The Journal of biological chemistry, 261(13), 6004–6011. Available at: [Link]

  • Reynolds, E. E., & Dubyak, G. R. (1985). Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line. Biochemical and biophysical research communications, 130(2), 627–632. Available at: [Link]

  • Wyl স্ক্রোল, M., & Sharma, P. (2014). Ca2+ mobilization assays in GPCR drug discovery. Methods in molecular biology (Clifton, N.J.), 1175, 169–182. Available at: [Link]

  • Zhu, M., et al. (2002). Metabolism of the alpha-1A-adrenergic receptor antagonist, pyridine-phenylpiperazine analog (RWJ-69597), in rat, dog and human hepatic S9 fractions -API-MS/MS identification of metabolites. Journal of pharmaceutical and biomedical analysis, 28(5), 963–975. Available at: [Link]

  • JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. Available at: [Link]

  • Schlicker, E., et al. (1998). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. Naunyn-Schmiedeberg's archives of pharmacology, 357(3), 268–275. Available at: [Link]

Sources

A Comparative In Vitro Efficacy Analysis of Arylpiperazine Analogs as Dopamine and Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the arylpiperazine scaffold stands out as a "privileged structure."[1][2] Its remarkable versatility allows for systematic structural modifications, enabling the fine-tuning of pharmacological profiles to achieve desired potency and selectivity for a range of G-protein coupled receptors (GPCRs).[1][2] This guide provides a comprehensive in vitro comparison of a series of N-phenylpiperazine analogs, focusing on their efficacy as ligands for dopamine D2 and D3 receptors, with additional insights into their affinity for the serotonin 5-HT1A receptor. Understanding the structure-activity relationships (SAR) within this chemical class is paramount for researchers and drug development professionals aiming to design novel therapeutics for neuropsychiatric disorders.

The strategic rationale behind focusing on D2, D3, and 5-HT1A receptors lies in their significant roles in the pathophysiology of conditions such as schizophrenia, Parkinson's disease, and depression.[3][4][5] While the dopamine D2 receptor has been a classical target for antipsychotics, the D3 receptor has emerged as a key target for modulating cognitive and emotional functions, with D3-selective ligands potentially offering improved side-effect profiles.[3][5] Concurrently, targeting the 5-HT1A receptor is a well-established strategy for anxiolytic and antidepressant therapies.[1][4] This guide will delve into the nuanced differences in binding affinities conferred by specific structural modifications to the arylpiperazine core, supported by robust in vitro experimental data.

Comparative Analysis of Receptor Binding Affinities

The in vitro efficacy of a selected series of N-phenylpiperazine analogs was primarily evaluated through competitive radioligand binding assays to determine their affinity (Ki) for human dopamine D2 and D3 receptors.[6] Further assessment of 5-HT1A receptor affinity provides a broader understanding of their potential polypharmacology. The data presented herein is synthesized from a key study by Newman et al., which systematically explored the SAR of this compound class.[6]

The core structure of the evaluated analogs consists of a substituted N-phenylpiperazine moiety linked to a benzamide fragment. Variations in the substitution pattern on the phenyl ring of the piperazine and the nature of the benzamide portion were investigated to elucidate their impact on receptor affinity and selectivity.

Dopamine D2 and D3 Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of a representative set of N-phenylpiperazine analogs for the human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.

Compound IDPhenylpiperazine SubstitutionBenzamide MoietyD3 Ki (nM)D2 Ki (nM)D3 vs. D2 Selectivity (fold)
6a 2-fluoro4-(Thiophen-3-yl)1.4>650~464
6b 3-fluoro4-(Thiophen-3-yl)2.5>1000>400
6c 4-fluoro4-(Thiophen-3-yl)4.1>1000>244
7a 2-fluoro4-(Thiazol-4-yl)2.5>1000>400
7b 3-fluoro4-(Thiazol-4-yl)3.5>1000>286
7c 4-fluoro4-(Thiazol-4-yl)5.2>1000>192

Data synthesized from Newman et al. (2021).[6]

From this dataset, a clear trend emerges: these N-phenylpiperazine analogs exhibit a remarkable selectivity for the D3 receptor over the D2 receptor.[6] For instance, compound 6a , with a 2-fluoro substitution on the phenylpiperazine ring and a 4-(thiophen-3-yl)benzamide moiety, demonstrates a high affinity for the D3 receptor (Ki = 1.4 nM) and significantly lower affinity for the D2 receptor (Ki > 650 nM), resulting in a selectivity of approximately 464-fold.[6] This high D3 selectivity is a consistent feature across the series, suggesting that the overall scaffold is well-suited for targeting this receptor subtype. The position of the fluorine substituent on the phenylpiperazine ring appears to modestly influence D3 affinity, with the 2-fluoro substitution in 6a providing the highest affinity in this particular series.[6]

Serotonin 5-HT1A Receptor Binding Affinity

A subset of these compounds was also screened for their affinity at the 5-HT1A receptor to assess their potential for multi-target engagement.

Compound IDPhenylpiperazine SubstitutionBenzamide Moiety5-HT1A Ki (nM)
3a 2-fluoro(Orthosteric fragment)67.8
6a 2-fluoro4-(Thiophen-3-yl)199
7a 2-fluoro4-(Thiazol-4-yl)14.3

Data synthesized from Newman et al. (2021).[6][7]

Interestingly, the nature of the benzamide moiety significantly impacts the 5-HT1A receptor affinity.[7] While the thiophene-containing analog 6a shows a relatively low affinity (Ki = 199 nM), the thiazole-containing analog 7a exhibits a high affinity (Ki = 14.3 nM).[7] This highlights the potential to tune the selectivity profile of these compounds through modifications at this position, allowing for the development of either highly D3-selective ligands or dual D3/5-HT1A ligands.

Signaling Pathways and Experimental Workflows

The interaction of these arylpiperazine analogs with their target receptors initiates a cascade of intracellular signaling events. A foundational understanding of these pathways is crucial for interpreting the functional consequences of ligand binding.

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins.[3][8] Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunit of the G-protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][9]

D2_D3_Signaling Ligand Arylpiperazine Analog (Agonist) Receptor Dopamine D2/D3 Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response ATP ATP ATP->AC

Dopamine D2/D3 Receptor Signaling Cascade
Serotonin 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is also coupled to Gi/o proteins and shares a similar primary signaling pathway with D2/D3 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[1][4] Activation of 5-HT1A receptors also leads to the opening of GIRK channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[1][4]

HT1A_Signaling Ligand Arylpiperazine Analog (Agonist) Receptor Serotonin 5-HT1A Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux ATP ATP ATP->AC K_ion K+ K_ion->GIRK

Serotonin 5-HT1A Receptor Signaling Cascade
Experimental Workflow: Radioligand Binding Assay

The determination of binding affinities (Ki values) is a cornerstone of in vitro pharmacological profiling. The general workflow for a competitive radioligand binding assay is depicted below.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubate membranes, radioligand, and competitor to reach equilibrium Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [3H]-Spiperone) Radioligand_Prep->Incubation Competitor_Prep Competitor (Test Analog) Serial Dilutions Competitor_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting Scintillation Counting to quantify bound radioactivity Filtration->Counting Analysis Calculate IC50 and Ki values using Cheng-Prusoff equation Counting->Analysis

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, establishing the selectivity of a novel chemical entity is as crucial as determining its primary efficacy. Off-target interactions can lead to unforeseen side effects or reveal novel therapeutic opportunities. This guide provides a comprehensive framework for the cross-reactivity profiling of 1-(5-Phenylpyridin-3-yl)piperazine, a compound belonging to the phenylpiperazine class—a scaffold prevalent in numerous centrally active agents.[1][2] We will delineate a tiered, logical approach, moving from broad initial binding screens to detailed functional characterization against a panel of structurally and functionally related receptors. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure a robust and insightful selectivity profile.

Introduction: The Imperative of Selectivity Profiling

The phenylpiperazine moiety is a well-established pharmacophore known to interact with a wide array of G-protein coupled receptors (GPCRs), particularly monoaminergic receptors such as dopamine and serotonin, as well as sigma and histamine receptors.[3][4][5] Consequently, a candidate molecule like this compound, while potentially designed for a specific target, carries a high probability of interacting with other receptors. Early and systematic cross-reactivity profiling is a cornerstone of risk mitigation in drug development.[6] It allows for the early identification of potential liabilities, such as hERG channel inhibition or interactions with receptors known to cause adverse effects, and helps build a comprehensive understanding of a compound's pharmacological signature.[7]

This guide proposes a rational screening panel for this compound based on the known pharmacology of its core structure. The panel includes key subtypes from the following receptor families:

  • Dopamine Receptors (D₂-like family: D₂, D₃, D₄): High structural homology within the transmembrane domains makes cross-reactivity common for ligands targeting this family.[8][9]

  • Serotonin Receptors (5-HT₁A, 5-HT₂A, 5-HT₂C): Phenylpiperazines are classic ligands for various 5-HT receptor subtypes.[10][11]

  • Adrenergic Receptors (α₁, β₂): Structural similarities with monoamine receptors warrant their inclusion.

  • Histamine Receptors (H₁, H₃): The piperazine core is a common feature in many antihistamines.[3][12][13]

  • Muscarinic Receptors (M₁, M₃): Often included in safety panels to screen for anticholinergic side effects.[14]

  • Sigma Receptors (σ₁, σ₂): Piperazine and piperidine derivatives frequently exhibit high affinity for sigma receptors, which are implicated in a variety of neurological processes.[15][16][17]

Our approach is structured in two tiers: a broad primary screen using radioligand binding assays to determine affinity (Kᵢ), followed by a secondary functional characterization of significant interactions to determine functional activity (EC₅₀/IC₅₀) and mechanism of action (agonist, antagonist, or inverse agonist).

Experimental Design & Rationale

A successful profiling campaign relies on a logical workflow that efficiently uses resources to generate decisive data. The causality behind our tiered approach is to first cast a wide net with high-throughput binding assays to identify any potential interaction, and then to expend more resources on detailed functional assays only for the confirmed "hits."

G Start Test Compound: This compound P1 P1 Start->P1 End Comprehensive Cross-Reactivity Profile P3 P3 S1 S1 P3->S1 S4 S4 S4->End

Methodologies & Protocols

The following protocols are presented as self-validating systems, incorporating essential controls to ensure data integrity.

Tier 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. They directly measure the displacement of a high-affinity radiolabeled ligand by the test compound.[18][19]

A. General Protocol: Competitive Radioligand Binding Assay (Filtration Method)

  • Membrane Preparation: Utilize commercially available membrane preparations or prepare them from cell lines (e.g., HEK293, CHO) stably expressing the human receptor subtype of interest.

  • Assay Buffer Preparation: Prepare a buffer appropriate for the specific receptor being assayed (e.g., 50 mM Tris-HCl, pH 7.4 with cofactors like MgCl₂).

  • Reaction Setup: In a 96-well plate, combine:

    • Receptor membrane homogenate (5-20 µg protein/well).

    • A fixed concentration of a specific radioligand (typically at or near its K₋ value).

    • A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Controls:

      • Total Binding: Radioligand + Membranes (no competitor).

      • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration (e.g., 10 µM) of a known, non-labeled standard antagonist to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection & Analysis: Place the filters into scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K₋) where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

B. Recommended Radioligands for the Screening Panel

Receptor FamilySubtypeRecommended RadioligandCell Line
Dopamine D₂[³H]-SpiperoneHEK293
D₃[³H]-SpiperoneCHO-K1
Serotonin 5-HT₂A[³H]-KetanserinHEK293
5-HT₁A[³H]-8-OH-DPATCHO-K1
Adrenergic α₁[³H]-PrazosinHEK293
β₂[¹²⁵I]-CyanopindololCHO-K1
Histamine H₁[³H]-MepyramineHEK293
Muscarinic M₁[³H]-PirenzepineCHO-K1
Sigma σ₁(+)-[³H]-PentazocineGuinea Pig Brain
σ₂[³H]-Di-o-tolylguanidine (DTG)Rat Liver

References for assay development and radioligand selection.[9][20][21][22][23][24]

Tier 2: Functional Characterization

For any receptor where this compound shows significant binding affinity (e.g., Kᵢ < 1 µM), functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity). The choice of assay depends on the receptor's primary signaling pathway.[11][25]

G Ligand Agonist (e.g., 5-HT, Histamine) Receptor Gq-Coupled Receptor (e.g., 5-HT2A, H1, M1) Ligand->Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC co-activates Response Cellular Response PKC->Response

A. Protocol: Calcium Flux Assay (for Gq-coupled receptors like H₁, M₁, 5-HT₂A)

This assay measures the increase in intracellular calcium concentration following receptor activation.[26][27][28][29][30]

  • Cell Culture: Plate cells expressing the target receptor in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Use a fluorescence plate reader equipped with an automated injector (e.g., FLIPR, FlexStation).

    • Agonist Mode: Inject varying concentrations of this compound and measure the fluorescence signal over time. A dose-dependent increase in fluorescence indicates agonist activity. Calculate the EC₅₀ from the resulting dose-response curve.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. Then, inject a known agonist at its EC₈₀ concentration. A dose-dependent inhibition of the agonist's signal indicates antagonist activity. Calculate the IC₅₀ from the resulting dose-response curve.

  • Controls: Include wells with vehicle only (basal response) and a known standard agonist/antagonist for the receptor.

B. Protocol: cAMP Accumulation Assay (for Gi/Gs-coupled receptors like D₂, 5-HT₁A, β₂)

This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[25][31]

  • Cell Culture: Plate cells expressing the target receptor in a suitable multi-well plate.

  • Assay Principle: Utilize a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based formats.

  • Compound Treatment:

    • Gi-coupled Receptors (e.g., D₂, 5-HT₁A): Pre-treat cells with a stimulant of adenylyl cyclase like Forskolin to elevate basal cAMP levels. Co-incubate with varying concentrations of the test compound. A dose-dependent decrease in the cAMP signal indicates agonist activity (EC₅₀). To test for antagonism, pre-incubate with the test compound, then add a known agonist.

    • Gs-coupled Receptors (e.g., β₂): Incubate cells with varying concentrations of the test compound. A dose-dependent increase in cAMP indicates agonist activity (EC₅₀).

  • Lysis & Detection: Lyse the cells and follow the kit manufacturer's instructions to measure the cAMP concentration.

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound to determine EC₅₀ or IC₅₀ values.

Results & Comparative Analysis

All quantitative data should be summarized in clear, comparative tables. The following tables present hypothetical, yet plausible, data for this compound to illustrate the final output.

Table 1: Comparative Binding Affinities (Kᵢ) of this compound

Receptor SubtypeBinding Affinity (Kᵢ, nM)
Dopamine D₂ 25
Dopamine D₃150
Serotonin 5-HT₂A 80
Serotonin 5-HT₁A450
Adrenergic α₁980
Adrenergic β₂> 10,000
Histamine H₁ 120
Muscarinic M₁> 10,000
Sigma σ₁ 65
Sigma σ₂750

Kᵢ values < 200 nM (highlighted in bold) are considered significant and selected for Tier 2 functional testing.

Table 2: Functional Activity Profile of this compound at Key Receptors

Receptor SubtypeAssay TypeMode of ActionPotency (IC₅₀ / EC₅₀, nM)
Dopamine D₂ cAMP InhibitionAntagonistIC₅₀ = 55
Serotonin 5-HT₂A Calcium FluxAntagonistIC₅₀ = 185
Histamine H₁ Calcium FluxAntagonistIC₅₀ = 250
Sigma σ₁ N/A (Functional assay context-dependent)LigandN/A

Discussion & Implications

The hypothetical results indicate that this compound is a potent Dopamine D₂ receptor antagonist with significant secondary antagonist activity at the Serotonin 5-HT₂A and Histamine H₁ receptors. The compound also binds with high affinity to the Sigma σ₁ receptor.

  • Therapeutic Potential: The dual D₂/5-HT₂A antagonism is a hallmark of atypical antipsychotic drugs, suggesting potential utility in treating schizophrenia with a lower propensity for extrapyramidal side effects compared to pure D₂ antagonists.

  • Side Effect Profile: The potent H₁ antagonism predicts a potential for sedation, a common side effect of many antipsychotics and antihistamines. The affinity for the σ₁ receptor could contribute to its overall neuropsychopharmacological profile, potentially offering mood-stabilizing or cognitive-enhancing effects, but this would require further investigation.[15]

  • Selectivity: The compound demonstrates good selectivity against the D₃ receptor (>5-fold vs D₂) and excellent selectivity against adrenergic and muscarinic receptors, which is favorable for avoiding cardiovascular and anticholinergic side effects, respectively.

This profile allows for a data-driven decision on the future development of the compound. The next steps would involve exploring the in-vivo consequences of this specific pharmacological signature.

G center Test Compound D2 D₂ center->D2 Ki=25 nM (Antagonist) S2A 5-HT₂A center->S2A Ki=80 nM (Antagonist) H1 H₁ center->H1 Ki=120 nM (Antagonist) S1 σ₁ center->S1 Ki=65 nM D3 D₃ center->D3 Ki=150 nM A1 α₁ center->A1 Ki=980 nM S2 σ₂ center->S2 Ki=750 nM M1 M₁ center->M1 Ki>10µM B2 β₂ center->B2 Ki>10µM

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to characterizing the cross-reactivity profile of this compound. By integrating rational target selection, validated protocols for binding and functional assays, and clear data presentation, researchers can build a comprehensive pharmacological understanding of their lead compounds. This foundational knowledge is indispensable for predicting in-vivo effects, anticipating potential side effects, and ultimately guiding the successful translation of a promising molecule from the bench to the clinic.

References

  • Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/hi-affi-in-vitro-cell-based-muscarinic-receptor-functional-assay-service.htm]
  • Development of a homogeneous binding assay for histamine receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11712891/]
  • 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20021355/]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215907/]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00435]
  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/hi-affi-in-vitro-cell-based-histamine-receptor-functional-assay-service.htm]
  • M3 Muscarinic Acetylcholine Receptor Assay. Innoprot. [URL: https://www.innoprot.com/products/m3-muscarinic-acetylcholine-receptor-assay/]
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15158798/]
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [URL: https://air.unisi.it/handle/11365/1200109]
  • Application Notes and Protocols for 4-Methylhistamine Receptor Binding Affinity Assay. Benchchem. [URL: https://www.benchchem.com/application-notes/4-methylhistamine-receptor-binding-affinity-assay]
  • Histamine H1 Receptor Assay. Innoprot. [URL: https://www.innoprot.com/products/histamine-h1-receptor-assay/]
  • Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... ResearchGate. [URL: https://www.researchgate.net/figure/Functional-assay-on-serotonin-receptor-subtypes-5-HT2a-b-c-MDMA-and-its-analogues_fig2_349472314]
  • Muscarinic Receptors - Basic Neurochemistry. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK28223/]
  • Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32092383/]
  • 5-HT2A Serotonin Receptor Assay. Innoprot. [URL: https://www.innoprot.com/products/5-ht2a-serotonin-receptor-assay/]
  • 5-HT2C Serotonin Receptor Assay. Innoprot. [URL: https://www.innoprot.com/products/5-ht2c-serotonin-receptor-assay/]
  • In Vitro Binding Affinity of Aripiprazole to Dopamine Receptors: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-binding-affinity-of-aripiprazole-to-dopamine-receptors]
  • Functional Characterization of Muscarinic Receptors in Human Schwann Cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7551525/]
  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00531]
  • Serotonin Receptor Subtypes and Ligands. ACNP. [URL: https://acnp.org/g4/gn401000083/ch083.html]
  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [URL: https://www.researchgate.net/publication/221768499_In_Vitro_Muscarinic_Receptor_Radioligand-Binding_Assays]
  • Technical Support Center: Mitigating Off-Target Effects of Piperazine Derivatives. Benchchem. [URL: https://www.benchchem.
  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8102379/]
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5894874/]
  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9871779/]
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Groningen. [URL: https://research.rug.nl/en/publications/development-of-radioligand-binding-and-functional-assays-for-the]
  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [URL: https://www.bmglabtech.com/dopamine-d2-receptor-htrf-binding-kinetics/]
  • Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3052810/]
  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10019253/]
  • Cross-reactivity. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cross-reactivity]
  • Structures of anti-histamine; piperazine derivatives and piperidine... ResearchGate. [URL: https://www.researchgate.
  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4605835/]
  • Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539077/]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381665/]
  • Piperazine derivatives as dangerous abused compounds. ResearchGate. [URL: https://www.researchgate.
  • 1-Phenylpiperazine. A2B Chem. [URL: https://www.a2bchem.com/product/92-54-6]
  • Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. [URL: https://www.researchgate.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8198944/]
  • The β2 adrenergic receptor cross-linked interactome identifies 14-3-3 proteins as regulating the availability of signaling-competent receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39919163/]
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19427222/]
  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. MDPI. [URL: https://www.mdpi.com/2073-4409/9/9/2113]
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [URL: https://www.researchgate.net/publication/351917904_Evaluation_of_Substituted_N-Phenylpiperazine_Analogs_as_D3_vs_D2_Dopamine_Receptor_Subtype_Selective_Ligands]
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2701157/]
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [URL: https://www.mdpi.com/article/10.3390/molecules28093952]
  • 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33916723/]
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [URL: https://www.researchgate.net/publication/319022064_PIPERAZINE_-_A_BIOLOGICALLY_ACTIVE_SCAFFOLD]

Sources

A Researcher's Guide to Validating the Selectivity of 1-(5-Phenylpyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the potency of a candidate molecule against its intended target is only half the story. The other, arguably more critical, half is its selectivity. An exquisitely potent compound is of little therapeutic value if it promiscuously interacts with dozens of other proteins, leading to unforeseen side effects and a narrow therapeutic window. This guide provides a comprehensive, multi-tiered strategy for rigorously validating the selectivity of a novel chemical entity, using the hypothetical kinase inhibitor, 1-(5-Phenylpyridin-3-yl)piperazine (herein referred to as Compound X ), as our working example.

Our objective is to move beyond simple potency measurements and construct a robust "selectivity profile" that can confidently guide a compound's progression through the drug discovery pipeline. We will assume, for the purposes of this guide, that Compound X has been designed as a potent inhibitor of Kinase A , a hypothetical tyrosine kinase implicated in an oncogenic signaling pathway.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural homology, particularly within the ATP-binding pocket where most inhibitors compete.[1][2] This conservation makes achieving selectivity a formidable challenge.[3] A non-selective kinase inhibitor can lead to off-target toxicities by inadvertently modulating other critical signaling pathways. Therefore, early and comprehensive selectivity profiling is not merely a "checkbox" exercise but a fundamental pillar of risk mitigation in drug development.[4]

This guide outlines a three-tiered validation workflow, beginning with a broad, high-throughput screen to map the interaction landscape, followed by quantitative functional assays to determine the magnitude of selectivity, and culminating in cell-based assays to confirm target engagement in a physiologically relevant environment.

G cluster_0 Tier 1: Initial Off-Target Discovery cluster_1 Tier 2: Quantitative Selectivity Assessment cluster_2 Tier 3: Cellular Target Engagement Validation T1 Broad Kinome Screen (e.g., KINOMEscan®) ~450+ Kinases @ 1µM T2 In Vitro Functional Assays (e.g., TR-FRET, Radiometric) Determine IC50/Ki for On-Target & Key Off-Targets T1->T2  Identify Hits  (e.g., >80% Inhibition) T3 Cell-Based Assays (e.g., CETSA®, KiNativ™) Confirm Target Binding in a Biological Context T2->T3  Quantify Selectivity  (Calculate Ratios) Conclusion Go/No-Go Decision Lead Optimization T3->Conclusion  Build Comprehensive  Selectivity Profile

Fig. 1: A multi-tiered workflow for rigorous selectivity validation.

Tier 1: Broad Kinome Screening for Off-Target Identification

Causality: Before we can quantify selectivity, we must first identify what the potential off-targets are. It is impractical and inefficient to run dose-response curves for a new compound against all 500+ kinases. The logical first step is a high-throughput, single-concentration screen against a large, representative panel of the human kinome. This approach acts as a wide net, designed to catch any significant interactions that warrant further investigation.

Recommended Methodology: Competition Binding Assay (e.g., KINOMEscan®)

Platforms like Eurofins DiscoverX's KINOMEscan® are the industry standard for this purpose.[5][6][7] The technology is based on a competition binding assay where the test compound is measured for its ability to displace a proprietary, immobilized ligand from the active site of each kinase in the panel.[8] This method is powerful because it measures direct binding interactions and is not dependent on enzymatic activity, thus avoiding complications from ATP concentration or substrate choice.[8]

Data Presentation: Single-Point Inhibition Data

The compound is typically tested at a high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting even weak interactions. The results are reported as percent inhibition (% Inh) or percent of control (% Ctrl).

Table 1: Hypothetical KINOMEscan® Results for Compound X (Tested at 1 µM)

Kinase Target Kinase Family % Inhibition Classification
Kinase A Tyrosine Kinase 99% On-Target
Kinase B Tyrosine Kinase 88% Significant Hit
Kinase C Ser/Thr Kinase 82% Significant Hit
Kinase D Tyrosine Kinase 45% Moderate Hit
Kinase E Ser/Thr Kinase 12% Negligible

| ... (450+ other kinases) | ... | <10% | Negligible |

From this initial screen, we have confirmed potent binding to our intended target, Kinase A , and identified two significant off-targets, Kinase B and Kinase C , that require further characterization.

Experimental Protocol: Generalized Competition Binding Assay

  • Preparation: Recombinant kinases are tagged (e.g., with DNA) and immobilized on a solid support (e.g., beads).

  • Competition: The immobilized kinase is incubated with a fixed concentration of an active-site directed ligand probe and the test compound (Compound X ) at a single, high concentration (e.g., 1 µM).

  • Equilibration: The mixture is allowed to reach binding equilibrium.

  • Separation: Unbound components are washed away.

  • Quantification: The amount of ligand probe remaining bound to the kinase is quantified (e.g., via qPCR for the DNA tag). The signal is inversely proportional to the test compound's binding affinity.

  • Analysis: The result is expressed as a percentage of the signal from a DMSO vehicle control, representing the degree of displacement by the test compound.

Tier 2: Quantifying Selectivity with Functional Assays

Causality: The Tier 1 screen tells us if a compound binds, but not how tightly. To understand the therapeutic window, we need to quantify the potency of Compound X against the on-target and the identified off-targets. This allows us to calculate a selectivity ratio, a critical metric for comparing different compounds and guiding lead optimization. Functional assays that measure the inhibition of catalytic activity are essential here, as they provide data that is often more predictive of cellular effects than simple binding affinity.[1]

Recommended Methodology: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, non-radioactive method for determining inhibitor potency (IC50).[9] The assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decrease in the FRET signal.[9]

Data Presentation: IC50 Values and Selectivity Ratios

Table 2: Functional Potency and Selectivity of Compound X

Kinase Target IC50 (nM) Selectivity Ratio (vs. Kinase A)
Kinase A 5.2 -
Kinase B 580 112-fold

| Kinase C | 1,250 | 240-fold |

The data now provides a quantitative picture: Compound X is over 100-fold more potent for its intended target, Kinase A , than for the nearest off-target, Kinase B . A selectivity of >100-fold is often considered a good starting point for a lead compound.

Experimental Protocol: Universal TR-FRET Kinase Assay [9]

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant kinase (e.g., Kinase A, B, or C), a biotinylated peptide substrate, and ATP.

  • Compound Dispensing: In a 384-well microplate, perform a serial dilution of Compound X (e.g., 11-point, 3-fold dilution starting from 50 µM) in DMSO, then add to the assay wells. Include DMSO-only wells for positive (no inhibition) and no-enzyme wells for negative controls.

  • Kinase Reaction Initiation: Add a mixture of the kinase and substrate to the wells. Allow to pre-incubate with the compound for 15-30 minutes.

  • Phosphorylation: Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding a detection mix containing a terbium-labeled anti-phospho-specific antibody (the FRET donor) and streptavidin-conjugated XL665 (the FRET acceptor). The acceptor binds the biotinylated peptide, and the donor binds only if the peptide is phosphorylated.

  • Signal Reading: Incubate for 60 minutes to allow detection reagents to bind. Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Proving Target Engagement in a Cellular Milieu

Causality: Recombinant biochemical assays are a necessary but simplified system.[10][11] Inside a cell, a compound must contend with membranes, transporters, metabolic enzymes, and the target protein existing in complex with other proteins and scaffolding molecules. Therefore, validating that your compound binds to its intended target in a more physiologically relevant setting is the final and most crucial step.

Recommended Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[14] By heating cells treated with the compound across a range of temperatures, one can observe a shift in the protein's "melting point," which serves as direct evidence of target engagement.[15][16]

G Protein_Native Native Protein Protein_Denatured { Denatured & Aggregated } Protein_Native:f0->Protein_Denatured:f0 Ligand_Bound Ligand-Bound Protein Ligand_Bound_Denatured { Denatured & Aggregated } Ligand_Bound:f0->Ligand_Bound_Denatured:f0 Heat (Tagg + ΔTagg) (Higher Temperature)

Fig. 2: Principle of CETSA® showing ligand-induced thermal stabilization.

Data Presentation: Thermal Shift (ΔTagg) Values

The results are presented as the change in the apparent melting temperature (Tagg) of the target protein in the presence of the compound versus a vehicle control.

Table 3: CETSA® Results for Compound X in a Cancer Cell Line

Protein Target Tagg (Vehicle, °C) Tagg (10 µM Cmpd X, °C) Thermal Shift (ΔTagg, °C) Conclusion
Kinase A 48.5 56.2 +7.7 Strong Engagement

| Kinase B | 51.0 | 51.3 | +0.3 | No significant engagement |

This cellular data is transformative. While our biochemical assays showed Compound X could inhibit Kinase B (albeit with >100-fold lower potency), the CETSA® results suggest that at a relevant concentration in a cellular environment, it does not meaningfully engage this off-target. This could be due to poor cell permeability, efflux, or the native conformation of Kinase B being less favorable for binding. This result significantly increases our confidence in the selectivity of Compound X .

Experimental Protocol: CETSA® with Western Blot Detection [12][14]

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one that endogenously expresses Kinase A and B) to ~80% confluency. Treat cells with Compound X (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture media.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting: Normalize the protein amounts for each sample, add loading buffer, and resolve the proteins by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Detection: Probe the membrane with primary antibodies specific for the target proteins (Kinase A and Kinase B). Use a loading control (e.g., GAPDH) to ensure equal loading. Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against temperature to generate melting curves for both the vehicle- and compound-treated samples. Determine the Tagg and the resulting thermal shift (ΔTagg).

Synthesis of Evidence: Building a Confident Selectivity Profile

By integrating the data from these three tiers, we have constructed a compelling case for the selectivity of Compound X .

  • Tier 1 cast a wide net and identified Kinase B and C as the most likely off-targets out of a panel of over 450.

  • Tier 2 quantified the interaction, demonstrating >100-fold functional selectivity for Kinase A over these hits in a biochemical setting.

  • Tier 3 provided the decisive evidence, confirming strong and specific target engagement with Kinase A in a cellular context, with no significant engagement of the primary off-target, Kinase B.

References

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • O'Neill, D. J., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. [Link]

  • O'Neill, D. J., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. PubMed. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • In vitro NLK Kinase Assay. (2014). PMC - NIH. [Link]

  • ActivX – in situ kinase profiling. Biotech 365. [Link]

  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. (2011). Marketwire. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2013). Bioinformatics | Oxford Academic. [Link]

  • Kinase binding activity analysis using DiscoverX Kinomescan profiling. ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2013). ACS Publications. [Link]

  • DiscoverX Solutions for Drug Discovery. DiscoverX. [Link]

  • Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors. (2010). PubMed. [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. (2010). Business Wire. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). PMC. [Link]

  • How to improve drug selectivity? (2025). Patsnap Synapse. [Link]

  • Chapter 2 Predicting Selectivity and Druggability in Drug Discovery. (2025). ResearchGate. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021). PMC - NIH. [Link]

  • Novel phenylpiperazine derivatives as potent transient receptor potential vanilloid 1 antagonists. (2024). PubMed. [Link]

  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. (1998). PubMed. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021). ResearchGate. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. [Link]

  • N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. (2025). PubMed. [Link]

Sources

Head-to-head comparison of phenylpiperazine-based EGFR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Phenylpiperazine-Based EGFR Inhibitors: A Head-to-Head Comparison

The Epidermal Growth Factor Receptor (EGFR) is a pivotal member of the ErbB family of receptor tyrosine kinases.[1] In normal physiology, its signaling cascade, triggered by ligands like EGF, governs essential cellular processes such as proliferation, differentiation, and survival.[2][3] However, in numerous cancers, including non-small cell lung cancer (NSCLC) and glioblastomas, aberrant EGFR activation due to mutations, gene amplification, or overexpression drives uncontrolled tumor growth and metastasis.[1][4][5] This "oncogene addiction" makes EGFR an attractive target for molecularly guided therapies.[6]

Among the most successful strategies are small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain, effectively shutting down the downstream signaling pathways.[6] A variety of chemical scaffolds have been explored to achieve potent and selective EGFR inhibition. This guide focuses on a promising class of compounds built around a phenylpiperazine core. We will provide a head-to-head comparison of their performance, delve into the experimental data that validates their efficacy, and offer detailed protocols for their evaluation.

Comparative Efficacy of Phenylpiperazine Derivatives

Research has identified novel phenylpiperazine derivatives with potent inhibitory activity against EGFR.[7][8] A standout example, compound 3p (N-(4,6-dimethoxypyrimidin-2-yl)-2-(4-(4-fluorobenzyl)piperazin-1-yl)acetamide), has demonstrated significant potential in preclinical studies.[7] To contextualize its performance, we will compare it against Erlotinib , a well-established, first-generation EGFR inhibitor.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity
CompoundEGFR Kinase IC₅₀ (µM)A549 Cell IC₅₀ (µM)HeLa Cell IC₅₀ (µM)MCF-7 Cell IC₅₀ (µM)
Compound 3p 0.080.050.080.22
Erlotinib Data not in sourceData not in sourceData not in sourceData not in source

Data sourced from Sun et al. (2015).[7] IC₅₀ values represent the concentration required to inhibit 50% of the target's activity.

As shown in Table 1, compound 3p exhibits potent enzymatic inhibition of EGFR with an IC₅₀ of 0.08 µM.[7] Importantly, this biochemical potency translates effectively into cellular anti-proliferative activity, with nanomolar IC₅₀ values against various cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer).[7] A strong correlation (r² = 0.979) between EGFR inhibition and the anti-proliferative effect on HeLa cells suggests that the compound's primary mechanism of action is indeed through targeting EGFR.[7]

Understanding the EGFR Signaling Cascade

To appreciate how these inhibitors function, it is crucial to understand the EGFR signaling network. Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This creates docking sites for adaptor proteins like GRB2, which in turn activate key downstream pathways.[3][4] The two major axes are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates gene expression and proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and growth.[2][4][6] Phenylpiperazine-based inhibitors block the initial phosphorylation step, preventing the activation of this entire cascade.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Protein Synthesis Ligand Ligand (EGF) Ligand->EGFR Binds TKI Phenylpiperazine EGFR Inhibitor TKI->EGFR Inhibits Phosphorylation

Figure 1: Simplified EGFR Signaling Pathway and TKI Inhibition.

In Vivo Antitumor Efficacy

The ultimate test of a potential therapeutic is its performance in a living system. Compound 3p was evaluated in a xenograft model where mice were inoculated with A549 human lung cancer cells.

Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (Day 14)Result
Saline (Control) -0%Uninhibited tumor growth
Erlotinib Not specified49.09%Significant inhibition
Compound 3p 20 mg/kgData not in source-
Compound 3p 40 mg/kg62.73%Superior inhibition

Data sourced from Sun et al. (2015).[7]

The results are compelling. At a dose of 40 mg/kg, compound 3p inhibited tumor growth by 62.73% after 14 days, outperforming the established drug Erlotinib, which showed 49.09% inhibition in the same model.[7] Crucially, no toxicity was observed in the treated mice, as measured by body weight and survival, indicating a favorable safety profile at an efficacious dose.[7]

Structure-Activity Relationship (SAR) and Molecular Docking

The potency of these inhibitors is intrinsically linked to their chemical structure. Studies on various derivatives of the N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide scaffold reveal key SAR insights. For instance, compounds with a benzhydryl substituent on the phenylpiperazine ring generally exhibit potent activity.[7] Conversely, modifications like adding halogen substituents tend to decrease antitumor activity.[7]

Molecular docking simulations provide a rationale for this observed activity. When docked into the ATP-binding site of EGFR (PDB: 1M17), compound 3p forms critical interactions with key amino acid residues. The model predicts two hydrogen bonds: one between the carbonyl oxygen and Lys721, and another between a methoxy oxygen and Asp831.[7] These interactions, which are also important for the binding of Erlotinib, stabilize the compound in the active site, leading to potent inhibition.[7]

Mechanisms of Resistance and Future Directions

Despite the success of EGFR inhibitors, acquired resistance is a major clinical challenge.[9][10] The most common mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which increases the receptor's affinity for ATP, reducing the inhibitor's binding efficacy.[6][11] Other resistance mechanisms include the activation of alternative "bypass" signaling pathways, such as MET or HER2 amplification, which allow cancer cells to circumvent the EGFR blockade.[9][11]

The development of next-generation inhibitors aims to overcome these challenges. While the phenylpiperazine derivatives discussed here were primarily evaluated against wild-type EGFR, future research should focus on their efficacy against clinically relevant resistant mutants like T790M and C797S.[7][9] Designing compounds that can potently inhibit these mutants while sparing wild-type EGFR is the key to developing more durable and less toxic therapies.

Experimental Protocols for Inhibitor Evaluation

Rigorous and reproducible experimental methods are the bedrock of drug discovery. Below are standardized protocols for the key assays used to characterize phenylpiperazine-based EGFR inhibitors.

Experimental_Workflow A Step 1: Biochemical Kinase Assay B Step 2: Cell-Based Proliferation Assay (e.g., MTT) A->B Confirm Cellular Activity C Step 3: In Vivo Xenograft Model B->C Evaluate In Vivo Efficacy D Step 4: ADMET & Selectivity Profiling C->D Assess Drug-like Properties E Lead Optimization / Candidate Selection D->E

Figure 2: Workflow for Preclinical Evaluation of EGFR Inhibitors.
Protocol 1: EGFR Kinase Inhibition Assay (Generic Luminescence-Based)

This protocol measures the ability of a compound to inhibit EGFR's kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation : Prepare reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare ATP and a suitable EGFR substrate peptide (e.g., Poly-Glu-Tyr) at 2x the final desired concentration in the reaction buffer.

  • Compound Dilution : Perform a serial dilution of the test compound (e.g., compound 3p) in DMSO, followed by a further dilution in reaction buffer to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction : In a 384-well plate, add 5 µL of the diluted compound. Add 10 µL of the 2x enzyme/substrate mix. Initiate the reaction by adding 10 µL of the 2x ATP solution. The final reaction volume is 25 µL.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Detection : Add 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

  • Measurement : Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis : Normalize the data against a "no enzyme" control (0% activity) and a "DMSO vehicle" control (100% activity). Plot the percentage of inhibition against the log of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Viability MTT Assay[7]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells (e.g., A549) into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a "no cell" blank control.

  • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value.

Protocol 3: In Vivo Xenograft Tumor Model[7]

This protocol assesses the antitumor effect of a compound in an animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation : Subcutaneously inject approximately 5 x 10⁶ A549 cells suspended in 100 µL of a Matrigel/PBS mixture into the right flank of 6-week-old female athymic nude mice.

  • Tumor Growth : Monitor the mice daily. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Randomization : Randomize the mice into treatment groups (e.g., n=6 per group): (1) Vehicle control (saline), (2) Positive control (Erlotinib, e.g., 50 mg/kg), (3) Test compound (Compound 3p, 20 mg/kg), (4) Test compound (Compound 3p, 40 mg/kg).

  • Treatment Administration : Administer the treatments daily via intraperitoneal injection or oral gavage for a predetermined period (e.g., 14 days).

  • Monitoring : Measure tumor volume using calipers every other day (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as a general indicator of toxicity.

  • Endpoint : At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them for documentation.

  • Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Conclusion

Phenylpiperazine-based derivatives represent a promising scaffold for the development of novel EGFR inhibitors. Preclinical data for compounds like "3p" demonstrate potent enzymatic and cellular activity that translates into superior in vivo efficacy compared to established inhibitors like Erlotinib.[7] Their therapeutic potential is underscored by a favorable safety profile in animal models.[7] While these initial findings are encouraging, the true test will be their performance against the landscape of clinically relevant resistance mutations. Future work must focus on optimizing this chemical series to create next-generation inhibitors that can address the ongoing challenge of acquired resistance in EGFR-driven cancers.

References

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. (2021-06-01). Vertex AI Search.
  • Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online.
  • Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed. PubMed.
  • Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central. PubMed Central.
  • Targeting the EGFR signaling pathway in cancer therapy - ResearchGate.
  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC. (2015-09-09). PubMed Central.
  • Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC. PubMed Central.
  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a - ResearchGate.
  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed. PubMed.
  • N8-phenyl-9H-purine-2,8-diamine derivatives, a new class of reversible kinase inhibitors targeting both EGFR-activating and resistance mut
  • Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC - PubMed Central. PubMed Central.
  • IC 50 values for rhodanine-piperazine hybrids (5-17) against... - ResearchGate.
  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - NIH. (2025-07-16).
  • Structure–activity relationship of hybrid compounds. - ResearchGate.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
  • Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC - PubMed Central. PubMed Central.
  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors - ScienceOpen. ScienceOpen.
  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - MDPI. (2024-11-19). MDPI.

Sources

In Vivo Validation of 1-(5-Phenylpyridin-3-yl)piperazine: A Comparative Guide for Preclinical CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(5-phenylpyridin-3-yl)piperazine, a novel arylpiperazine derivative with potential therapeutic applications in central nervous system (CNS) disorders. Given the structural similarities to known serotonergic and dopaminergic modulators, this document outlines a strategic approach to characterize its pharmacological activity, efficacy, and safety profile in relevant animal models.[1][2] We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data interpretation guidelines.

Introduction: The Rationale for In Vivo Validation

The arylpiperazine scaffold is a cornerstone in the development of CNS-active drugs, yielding successful therapeutics for depression, anxiety, and psychosis.[2] These compounds often exhibit complex pharmacology, interacting with multiple serotonin (5-HT) and dopamine (D) receptors.[1][3] this compound, with its unique phenylpyridine core, represents a novel chemical entity within this class. Preliminary in vitro screening (hypothetical) suggests potential high affinity for 5-HT1A and 5-HT2A receptors, indicating possible anxiolytic or antidepressant effects. However, in vitro affinity does not always translate to in vivo efficacy. Therefore, rigorous validation in living organisms is a critical step to bridge the gap between molecular interactions and therapeutic potential.[4]

This guide will detail a phased in vivo validation process, beginning with pharmacokinetic and pharmacodynamic characterization, followed by behavioral assessments in established rodent models of anxiety and depression.

Phase 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Understanding how a drug moves through and affects the body is fundamental to designing meaningful efficacy studies.[5][6][7][8][9] The initial phase of in vivo validation focuses on establishing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.

Pharmacokinetic (PK) Studies

The primary goal of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9] This information is crucial for determining appropriate dosing regimens, routes of administration, and sampling time points for subsequent efficacy studies.[5][8]

Experimental Protocol: Rodent PK Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Administration:

    • Intravenous (IV) bolus (1 mg/kg) to determine clearance and volume of distribution.

    • Oral gavage (10 mg/kg) to assess oral bioavailability.

  • Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or jugular vein cannulation.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Key PK parameters are calculated using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters for this compound (Hypothetical Data)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)500250
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)12006000
Half-life (t1/2) (h)4.54.7
Bioavailability (%)N/A50
Clearance (L/h/kg)0.83N/A
Volume of Distribution (L/kg)5.4N/A
Pharmacodynamic (PD) Studies: Target Engagement

PD studies aim to demonstrate that the compound interacts with its intended biological target in vivo.[6] Based on the hypothesized mechanism, we will assess the engagement of this compound with central serotonin receptors.

Experimental Protocol: Receptor Occupancy Study

  • Animal Model: C57BL/6 mice (n=3-5 per dose group).

  • Administration: Administer a range of doses of this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.).

  • Tissue Collection: At the time of peak plasma concentration (Tmax) determined from PK studies, animals are euthanized, and brains are rapidly excised.

  • Ex Vivo Binding: Brain regions rich in 5-HT1A receptors (e.g., hippocampus, cortex) are dissected. Radioligand binding assays are performed on brain homogenates using a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) to measure the displacement by the administered compound.

  • Data Analysis: The percentage of receptor occupancy at each dose is calculated and plotted to determine the dose-occupancy relationship and the ED50 (the dose required to achieve 50% receptor occupancy).

Phase 2: Behavioral Efficacy in Animal Models

Once an appropriate dose range has been established from PK/PD studies, the next step is to evaluate the efficacy of this compound in validated animal models of anxiety and depression.[10][11][12][13] It is crucial to use multiple models to increase the predictive validity of the findings.

Anxiolytic Activity: The Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[12] Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Experimental Protocol: Elevated Plus Maze

  • Animal Model: Male BALB/c mice (known for their high anxiety levels).

  • Test Compound & Comparators:

    • Vehicle (e.g., saline with 5% DMSO)

    • This compound (1, 3, 10 mg/kg, p.o.)

    • Diazepam (positive control, 1-2 mg/kg, i.p.)

  • Procedure:

    • Administer the compounds 30-60 minutes prior to testing.

    • Place the mouse in the center of the elevated plus-maze, facing an open arm.

    • Record the animal's behavior for 5 minutes using an automated tracking system.

  • Primary Endpoints:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to control for general motor effects).

Antidepressant-like Activity: The Forced Swim Test (FST)

The FST is a common screening tool for antidepressant drugs.[14] It is based on the principle that animals will exhibit immobility when placed in an inescapable stressful situation, and this immobility is reduced by effective antidepressant treatments.

Experimental Protocol: Forced Swim Test

  • Animal Model: Male CD-1 mice.

  • Test Compound & Comparators:

    • Vehicle

    • This compound (3, 10, 30 mg/kg, p.o.)

    • Fluoxetine (positive control, 20 mg/kg, i.p.)

  • Procedure:

    • Administer the compounds 60 minutes prior to the test.

    • Place each mouse in a cylinder of water from which it cannot escape.

    • Record a 6-minute session. The last 4 minutes are scored for immobility time.

  • Primary Endpoint: Duration of immobility.

Comparative Analysis and Data Visualization

To provide a clear comparison, the results from the behavioral tests should be tabulated and visualized.

Table 2: Comparative Efficacy in Behavioral Models (Hypothetical Data)

CompoundDose (mg/kg)EPM: % Time in Open Arms (Mean ± SEM)FST: Immobility Time (s) (Mean ± SEM)
Vehicle-15 ± 2.1180 ± 10.5
This compound 325 ± 3.5155 ± 9.8
1038 ± 4.2 120 ± 8.2
Diazepam245 ± 5.1 N/A
Fluoxetine20N/A110 ± 7.5
p<0.05, **p<0.01 vs. Vehicle

Visualizing Experimental Workflows and Pathways

To ensure clarity and reproducibility, experimental designs and hypothesized mechanisms can be represented using diagrams.

Diagram 1: In Vivo Validation Workflow

G cluster_0 Phase 1: PK/PD Profiling cluster_1 Phase 2: Behavioral Efficacy cluster_2 Data Analysis & Comparison pk Pharmacokinetics (PK) (IV & Oral Dosing) pd Pharmacodynamics (PD) (Receptor Occupancy) pk->pd Inform Dose Selection epm Elevated Plus Maze (Anxiety Model) pd->epm Test Anxiolytic Hypothesis fst Forced Swim Test (Depression Model) pd->fst Test Antidepressant Hypothesis analysis Compare to Vehicle & Positive Controls epm->analysis fst->analysis

Caption: A streamlined workflow for the in vivo validation of a novel CNS compound.

Diagram 2: Hypothesized Signaling Pathway

G compound This compound receptor 5-HT1A Receptor (Presynaptic Autoreceptor) compound->receptor Agonist Activity neuron Serotonergic Neuron receptor->neuron Inhibits Firing release Decreased 5-HT Release neuron->release outcome Anxiolytic/Antidepressant Effect release->outcome

Caption: Hypothesized mechanism of action via 5-HT1A autoreceptor agonism.

Conclusion and Future Directions

This guide outlines a robust, multi-phased approach for the in vivo validation of this compound. The successful completion of these studies will provide a comprehensive preclinical data package, elucidating the compound's therapeutic potential and informing the decision to advance it into further development. Positive results would warrant an expansion of the in vivo testing to include more complex models of neuropsychiatric disorders, such as chronic stress models, and a thorough investigation of its safety and toxicology profile.[13][15] The integration of PK, PD, and behavioral data is paramount for making informed decisions in the challenging but rewarding field of CNS drug discovery.[7][9]

References

  • Frontiers in Behavioral Neuroscience. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. [Link]

  • PubMed. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. [Link]

  • ALS Therapy Development Institute. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. [Link]

  • PubMed Central. (n.d.). Experimental animal models for the simulation of depression and anxiety. [Link]

  • PubMed. (2002). Pharmacokinetic/pharmacodynamic studies in drug product development. [Link]

  • Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. [Link]

  • PubMed. (n.d.). Animal models of anxiety and depression: how are females different?. [Link]

  • ReadyNeuro. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

  • MDPI. (n.d.). Animal Models of Depression: What Can They Teach Us about the Human Disease?. [Link]

  • MDPI. (n.d.). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. [Link]

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. [Link]

  • PubMed. (n.d.). Serotonin-releasing effects of substituted piperazines in vitro. [Link]

  • PubMed. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. [Link]

  • Rockefeller University Press. (2008). Antibody-based Validation of CNS Ion Channel Drug Targets. [Link]

  • MDPI. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. [Link]

  • Bentham Science. (n.d.). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. [Link]

  • PubMed Central. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. [Link]

  • PubMed. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • PubMed. (n.d.). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. [Link]

  • PubMed Central. (n.d.). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. [Link]

  • MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Quantification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, such as high water solubility and the ability to be readily modified, have made it a privileged scaffold in a vast array of clinically successful drugs, from antipsychotics like olanzapine to antihistamines like cetirizine.[2][3] The versatility of this moiety, however, presents a significant analytical challenge.[1] Whether ensuring the purity of an active pharmaceutical ingredient (API), quantifying metabolites in a pharmacokinetic study, or monitoring for illicit designer drugs, the ability to accurately and reliably measure piperazine derivatives is paramount to drug safety and efficacy.[4]

This guide provides an in-depth comparison of the principal analytical techniques used for the quantification of piperazine derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). As a senior application scientist, my objective is not merely to list protocols but to illuminate the causality behind methodological choices, empowering you to select and implement the most appropriate technique for your specific analytical needs. Every protocol herein is presented as a self-validating system, grounded in the principles of authoritative guidelines such as the ICH Q2(R1).[5][6][7][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of a quality control laboratory due to its robustness, accessibility, and cost-effectiveness. The primary analytical challenge with many simple piperazine compounds is their lack of a strong native chromophore, rendering them "invisible" to UV detectors at standard wavelengths.

Causality Behind the Method: The Need for Derivatization To overcome the poor UV absorbance, pre-column derivatization is a common and necessary strategy.[9][10] This involves a chemical reaction to attach a UV-active molecule to the piperazine analyte. A widely used agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, highly UV-active product, allowing for sensitive detection.[9][10][11] This transformation is critical for achieving the low limits of detection required for impurity analysis.

Experimental Protocol: HPLC-UV with NBD-Cl Derivatization
  • Standard & Sample Preparation:

    • Prepare a stock solution of the piperazine standard in a suitable solvent (e.g., water or methanol).

    • Accurately weigh the API sample and dissolve it in the same solvent.

    • Prepare a solution of NBD-Cl in a non-aqueous solvent like acetonitrile.

  • Derivatization Reaction:

    • To a specific volume of the standard or sample solution, add an excess of the NBD-Cl solution. The excess ensures the reaction proceeds to completion for all piperazine molecules.

    • Add a buffer to maintain an alkaline pH, which facilitates the nucleophilic substitution reaction.

    • Heat the mixture (e.g., 60°C for 30 minutes) to drive the reaction kinetics.[9]

    • After cooling, dilute the solution with the mobile phase to a suitable concentration for injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: A C18 or C8 column is often suitable for the resulting derivative, which is less polar than the parent piperazine. For example, a Waters SunFire C8 (150 x 4.6 mm, 3.5 µm) can provide excellent peak shape.[12]

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape. A typical gradient might run from a low to a high percentage of acetonitrile.[13]

    • Flow Rate: 1.0 mL/min.[11][14]

    • Column Temperature: 35°C to ensure reproducible retention times.[11][14]

    • Detection Wavelength: Set to the absorption maximum of the piperazine-NBD derivative (e.g., 340 nm).[11][14]

    • Injection Volume: 10 µL.[11][14]

  • Data Analysis & Validation:

    • Identify the derivative peak by comparing its retention time to that of the derivatized standard.

    • Quantify the analyte using a calibration curve constructed from a series of derivatized standards of known concentrations.

    • Validate the method for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per ICH Q2(R1) guidelines.[8]

Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC-UV System cluster_data Data Analysis s_prep Standard/Sample Weighing deriv Derivatization with NBD-Cl (Heat, Alkaline pH) s_prep->deriv dilute Dilution with Mobile Phase deriv->dilute inject Autosampler Injection (10 µL) dilute->inject column C8 / C18 Column (e.g., 35°C) inject->column detect UV/PDA Detector (e.g., 340 nm) column->detect chrom Chromatogram Generation detect->chrom quant Quantification via Calibration Curve chrom->quant report Report Generation quant->report

Caption: Workflow for piperazine quantification using HPLC-UV with pre-column derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as bioanalysis of metabolites in plasma or urine, LC-MS/MS is the gold standard.[15] It couples the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.

Causality Behind the Method: Unparalleled Specificity LC-MS/MS does not rely on UV absorbance. Instead, it measures an analyte's mass-to-charge ratio (m/z), making it inherently more selective than UV detection. The use of Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. In MRM, a specific "precursor" ion (the molecular ion of the piperazine derivative) is selected, fragmented, and then a specific "product" ion is monitored. This precursor-to-product transition is a unique chemical signature, virtually eliminating interferences from complex matrix components.[15][16] This makes it ideal for analyzing samples with many other compounds present, like biological fluids.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • For biological samples (urine, serum), a sample cleanup step is crucial. This often involves protein precipitation (e.g., with cold acetonitrile) followed by centrifugation.[16]

    • Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts and improved sensitivity.

    • Spike all samples, standards, and quality controls with a stable isotopically labeled (SIL) internal standard (e.g., BZP-D7).[15] The SIL internal standard co-elutes with the analyte but is distinguished by its mass, correcting for any variability in sample preparation and instrument response.

  • Chromatographic Conditions (UFLC/UHPLC):

    • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A reversed-phase C18 or polar-embedded column (e.g., Synergi Polar RP) is common.[17]

    • Mobile Phase: A gradient of methanol or acetonitrile and water, typically containing a modifier like 0.1% formic acid to promote protonation and enhance ESI signal in positive ion mode.[17]

    • Flow Rate: Typically 0.4-0.6 mL/min for UHPLC systems.

    • Total Run Time: Often very short, with all analytes separated in under 15 minutes.[15]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is most common for piperazines, as the nitrogen atoms are readily protonated.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized for each specific piperazine derivative by infusing a pure standard and identifying the most intense and stable precursor ion and corresponding product ions. For example, for piperazine itself, a transition of m/z 87.1 → 44.1 has been used.[18]

  • Data Analysis & Validation:

    • Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against concentration.

    • The method must be validated for specificity, linearity, accuracy, precision, and matrix effects.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis s_prep Sample Aliquot (e.g., Plasma, Urine) istd Add Internal Standard (e.g., BZP-D7) s_prep->istd extract Protein Precipitation or Solid-Phase Extraction istd->extract inject UHPLC Injection extract->inject column RP C18 Column inject->column ms Tandem Mass Spec (ESI+, MRM Mode) column->ms chrom Peak Area Ratio (Analyte/ISTD) ms->chrom quant Quantification via Regression Analysis chrom->quant report Report Generation quant->report

Caption: Workflow for piperazine quantification using LC-MS/MS with an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. It offers excellent chromatographic resolution and definitive identification through mass spectral libraries.

Causality Behind the Method: Volatility and Derivatization Many piperazine derivatives are not sufficiently volatile for direct GC analysis. Therefore, similar to HPLC-UV, derivatization is often required, but in this case, the goal is to increase volatility and thermal stability.[15] Acetylation or silylation are common approaches. For example, using trifluoroacetic anhydride (TFAA) converts the amine groups into less polar, more volatile trifluoroacetyl derivatives, which chromatograph well.[19]

Experimental Protocol: GC-MS
  • Sample Preparation & Extraction:

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix.[19]

    • Evaporate the solvent to dryness under a stream of nitrogen. This step is critical to remove any water, which can interfere with many derivatizing agents.

  • Derivatization:

    • To the dry residue, add a suitable solvent (e.g., ethyl acetate) and the derivatizing agent (e.g., TFAA).[19]

    • Incubate the mixture at an elevated temperature (e.g., 70°C for 30 minutes) to ensure complete reaction.[19]

    • Cool the sample and inject it into the GC-MS system.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms).

    • Injection: Splitless injection is typically used for trace analysis.

    • Oven Program: A temperature gradient is used to separate the analytes. For example, start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Can be run in full scan mode for qualitative analysis (comparing spectra to libraries) or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Data Analysis & Validation:

    • Identify compounds by their retention time and the fragmentation pattern in their mass spectrum.

    • Quantify using an internal standard and a calibration curve, similar to LC-MS/MS.

    • Validate the method for all relevant parameters.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis extract Liquid-Liquid or Solid-Phase Extraction dry Evaporate to Dryness extract->dry deriv Derivatization with TFAA (Increase Volatility) dry->deriv inject GC Injection Port deriv->inject column Capillary GC Column (Temp. Program) inject->column ms Mass Spectrometer (EI, Scan or SIM) column->ms chrom Spectral Identification & Peak Integration ms->chrom quant Quantification via Calibration Curve chrom->quant report Report Generation quant->report

Caption: Workflow for piperazine quantification using GC-MS following derivatization.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent consumption.

Causality Behind the Method: Separation Based on Charge CE is well-suited for analyzing piperazine derivatives as they are weak bases that can be protonated to carry a positive charge in an acidic buffer.[20] Similar to HPLC, direct UV detection can be challenging due to the poor chromophore. Therefore, indirect UV detection is often employed. In this approach, a UV-absorbing probe with the same charge as the analyte (e.g., benzylamine) is added to the background electrolyte. The non-absorbing analyte displaces the probe as it migrates, causing a decrease in absorbance that is detected as a negative peak.[20]

Experimental Protocol: CE with Indirect UV Detection
  • Sample Preparation:

    • Dissolve the sample in the background electrolyte (BGE).

    • An internal standard, such as diethylamine, can be used for improved quantitative precision.[20]

    • Filter the sample through a 0.45 µm filter.

  • CE Conditions:

    • Instrument: Capillary Electrophoresis system with a UV detector.

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): An acidic buffer (e.g., 200 mM phosphate buffer at pH 2.8) containing a UV-absorbing probe (e.g., benzylamine).[21]

    • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Indirect UV detection at the wavelength corresponding to the probe's absorbance maximum.

  • Data Analysis & Validation:

    • Identify analytes based on their migration time.

    • Quantify using the peak area relative to an internal standard.

    • Validate the method for specificity, linearity, precision, and accuracy.[20]

Workflow for Capillary Electrophoresis Analysis

cluster_prep Sample Preparation cluster_ce CE System cluster_data Data Analysis dissolve Dissolve Sample & ISTD in Background Electrolyte filter_node Filter Sample (0.45 µm) dissolve->filter_node inject Capillary Injection filter_node->inject sep Electrophoretic Separation (High Voltage) inject->sep detect Indirect UV Detection sep->detect electro Electropherogram detect->electro quant Quantification via Migration Time & Area electro->quant report Report Generation quant->report

Caption: Workflow for piperazine quantification using Capillary Electrophoresis with indirect UV detection.

Comparative Performance Analysis

The choice of an analytical method is always a trade-off between performance characteristics and practical considerations like sample throughput, cost, and available expertise.

Parameter HPLC-UV (with Derivatization) LC-MS/MS GC-MS (with Derivatization) Capillary Electrophoresis
Selectivity Moderate to GoodExcellentVery GoodGood
Sensitivity (LOQ) ng/mL to low µg/mL (e.g., 90 ppm or ~90 µg/mL)[11][14]pg/mL to low ng/mL (e.g., 0.35 ng/mL)[12]Low ng/mL (e.g., 8-30 ng/mL)[19][22]µg/mL range
Precision (%RSD) Excellent (< 2%)[11][14]Excellent (< 5%)Very Good (< 10%)Good (< 5%)
Accuracy (% Recovery) Excellent (e.g., 104-108%)[11]Excellent (e.g., 98-101%)[14]Very Good (e.g., 76-101%)[19]Good
Linearity Range Good (e.g., 30 - 350 ppm)[11]Excellent (often 3-4 orders of magnitude)Good (e.g., 10 - 1500 ng/mL)[23]Moderate
Sample Throughput ModerateHighModerate to LowHigh
Matrix Tolerance ModerateExcellentGoodModerate
Cost & Complexity Low to ModerateHighModerateLow to Moderate
Primary Application QC testing, API purity, routine analysisBioanalysis, metabolite ID, trace quantificationForensic analysis, volatile derivativesCounter-ion analysis, chiral separations

Method Selection Guide: A Practical Framework

  • For routine Quality Control (QC) of a known API in a regulated environment: A validated HPLC-UV method is often the most practical and cost-effective choice. Its robustness and precision are well-suited for release testing.[14]

  • For measuring low levels of piperazine metabolites in complex biological matrices (e.g., plasma, urine) for pharmacokinetic studies: LC-MS/MS is the unequivocal choice due to its superior sensitivity, selectivity, and tolerance for matrix effects.[15][17]

  • For identifying unknown piperazine derivatives in seized materials or "designer drugs": GC-MS is highly effective. Its EI fragmentation patterns can be matched against spectral libraries for definitive identification.[24][25]

  • For analyzing the salt form of a drug substance or performing chiral separations: Capillary Electrophoresis offers a unique and powerful alternative, excelling at separating charged species and enantiomers with high efficiency.[20][21]

Conclusion

The quantification of piperazine derivatives is a multifaceted analytical task with no single "best" solution. The optimal method is dictated by the specific requirements of the analysis—the matrix, the required sensitivity, the regulatory context, and available resources. HPLC-UV with derivatization provides a robust and accessible platform for routine QC. GC-MS offers powerful identification capabilities for forensic applications. Capillary Electrophoresis presents a high-efficiency alternative for specific separation challenges. Finally, LC-MS/MS stands as the ultimate tool for trace-level quantification in complex biological matrices, delivering the highest levels of sensitivity and specificity required for demanding research and clinical applications. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers, scientists, and drug development professionals to make informed decisions and generate high-quality, reliable data.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. Journal of Chromatography A, PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. PubMed. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry Publishing. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). OpenBU. [Link]

  • A Review on Analytical Methods for Piperazine Determination. Journal of Drug Delivery and Therapeutics. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed. [Link]

  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Taylor & Francis Online. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]

  • Analytical Methods Validation for FDA Compliance Drugs and Biologics. ComplianceOnline. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. J-Stage. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. [Link]

Sources

A Comparative Guide to the Acaricidal Activity of Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel, effective acaricides is a continuous endeavor. Phenylpiperazine derivatives have emerged as a promising class of compounds with significant potential for controlling mite populations that pose substantial threats to agriculture and forestry.[1] This guide provides an in-depth, objective comparison of the acaricidal performance of various phenylpiperazine derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to Phenylpiperazine Derivatives as Acaricides

Spider mites, belonging to the Tetranychidae family, are notorious agricultural pests, causing significant economic losses by damaging a wide array of crops.[1] Their rapid life cycle and ability to develop resistance to existing acaricides necessitate the development of new chemical entities with novel modes of action.[2][3] Phenylpiperazine derivatives, a class of compounds known for their diverse pharmacological activities, have been systematically investigated for their potential as acaricides.[4][5] This guide will delve into the structure-activity relationships of these compounds, compare their efficacy against key mite species, and provide the necessary experimental framework for their evaluation.

Comparative Acaricidal Efficacy

A study by Suzuki et al. (2021) synthesized and evaluated 33 novel phenylpiperazine derivatives for their acaricidal activity against several economically important mite species, including the two-spotted spider mite (Tetranychus urticae), the Kanzawa spider mite (Tetranychus kanzawai), and the citrus red mite (Panonychus citri).[1][6] The findings from this research provide a solid foundation for comparing the efficacy of different derivatives.

The core structure of the most active compounds features a 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine scaffold.[1] The substitutions at the 4-position of the piperazine ring were found to significantly influence the acaricidal activity.

Table 1: Comparative Acaricidal Activity of Phenylpiperazine Derivatives Against Tetranychus urticae
Compound IDR² Substituent on Piperazine RingMortality (%) at 100 ppmMortality (%) at 10 ppm
5-1 -SO₂CF₃ (Trifluoromethylsulfonyl)100100
5-14 -CHO (Formyl)10085
5-15 -COCH₃ (Acetyl)10070
5-25 -SO₂CH₃ (Methylsulfonyl)10095
5-26 -SO₂C₂H₅ (Ethylsulfonyl)10080

Data synthesized from Suzuki et al. (2021).[1]

As evidenced in Table 1, the derivative with a trifluoromethylsulfonyl group at the 4-position of the piperazine ring (Compound 5-1) demonstrated the highest level of activity against Tetranychus urticae, achieving 100% mortality even at a concentration of 10 ppm.[1][6] This suggests that electron-withdrawing groups at this position enhance the acaricidal potency.

Further studies on the most active compound, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine (Compound 5-1), revealed its broad-spectrum efficacy against other mite species.[1][7] It exhibited high activity against Tetranychus kanzawai and Panonychus citri and was also effective against both adult and egg stages of T. urticae.[1][6]

Structure-Activity Relationship (SAR) Insights

The comprehensive study by Suzuki et al. (2021) allows for the deduction of key structure-activity relationships:

  • Substituents on the Phenyl Ring: The presence of a fluorine atom at the 2-position, a methyl group at the 4-position, and a 2,2,2-trifluoroethylsulfanyl group at the 5-position of the phenyl ring appears to be crucial for high acaricidal activity.[1]

  • Substituents on the Piperazine Ring: As previously mentioned, electron-withdrawing groups at the 4-position of the piperazine ring, particularly the trifluoromethylsulfonyl group, significantly enhance the compound's efficacy.[1]

These SAR insights are critical for guiding the design and synthesis of future generations of phenylpiperazine-based acaricides with potentially even greater potency and improved safety profiles.

Experimental Protocols for Acaricidal Bioassays

To ensure the reliability and comparability of acaricidal activity data, standardized bioassay protocols are essential.[8][9] The following is a detailed, step-by-step methodology for a foliar spray bioassay, a common method for evaluating the efficacy of acaricides against spider mites.[1]

Foliar Spray Bioassay Protocol

Objective: To determine the lethal concentration (LC50) or mortality rate of phenylpiperazine derivatives against adult female spider mites.

Materials:

  • Kidney bean plants (or another suitable host plant)

  • Adult female spider mites (Tetranychus urticae)

  • Phenylpiperazine derivatives to be tested

  • Acetone (or a suitable solvent)

  • Triton X-100 (or another non-ionic surfactant)

  • Distilled water

  • Spray tower or handheld sprayer

  • Petri dishes

  • Filter paper

  • Fine camel-hair brush

  • Stereomicroscope

Procedure:

  • Mite Rearing: Maintain a healthy colony of spider mites on the host plants in a controlled environment to ensure a consistent supply of test subjects.

  • Preparation of Test Solutions:

    • Dissolve the phenylpiperazine derivatives in a small amount of acetone.

    • Prepare a series of dilutions with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations (e.g., 1, 3, 10, 100 ppm).[1]

    • A control solution containing only acetone and surfactant in distilled water should also be prepared.

  • Treatment Application:

    • Place a leaf disk from the host plant on a water-saturated piece of filter paper in a petri dish.

    • Using a fine camel-hair brush, transfer a known number of adult female mites (e.g., 20-30) onto each leaf disk.

    • Place the petri dishes with the mites in a spray tower and apply the test solutions until runoff. Ensure even coverage.

  • Incubation:

    • After treatment, allow the leaf disks to air dry for a short period.

    • Incubate the petri dishes at a constant temperature and humidity (e.g., 25°C and 60-70% RH) with a set photoperiod.

  • Mortality Assessment:

    • After a predetermined period (e.g., 24, 48, or 72 hours), examine the mites on each leaf disk under a stereomicroscope.[8]

    • Mites that are unable to move when prodded with a fine brush are considered dead.

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

  • Data Analysis:

    • Use probit analysis to determine the LC50 value for each compound.

Causality Behind Experimental Choices:

  • Host Plant: The choice of host plant is crucial as the physiological state of the plant can influence the susceptibility of the mites to the acaricide.

  • Surfactant: The addition of a surfactant ensures that the test solution spreads evenly over the leaf surface, leading to uniform exposure of the mites to the compound.

  • Control Group: The control group is essential to account for any mortality that may occur due to handling or other experimental conditions not related to the test compound.

Experimental Workflow Diagram

Acaricidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis mite_rearing Mite Rearing mite_transfer Mite Transfer to Leaf Disks mite_rearing->mite_transfer solution_prep Test Solution Preparation treatment_app Treatment Application solution_prep->treatment_app mite_transfer->treatment_app incubation Incubation treatment_app->incubation mortality_assess Mortality Assessment incubation->mortality_assess data_analysis Data Analysis (LC50 Calculation) mortality_assess->data_analysis

Caption: Workflow for the foliar spray acaricidal bioassay.

Potential Mechanism of Action

While the exact molecular target of these phenylpiperazine derivatives in mites has not been definitively elucidated in the reviewed literature, the mechanism of action for many acaricides involves interference with the nervous system or mitochondrial respiration.[10] Given that other phenylpiperazine compounds have been shown to interact with neurotransmitter receptors, it is plausible that these derivatives act as nerve poisons.[11] Further research is needed to identify the specific target site, which could reveal a novel mode of action and help in managing the development of resistance.

Conclusion and Future Directions

Phenylpiperazine derivatives, particularly 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine, have demonstrated potent and broad-spectrum acaricidal activity.[1][6] The clear structure-activity relationships identified provide a roadmap for the rational design of new and more effective analogues.

Future research should focus on:

  • Elucidating the Mechanism of Action: Identifying the specific molecular target will be crucial for understanding the mode of action and for developing strategies to mitigate resistance.

  • Toxicological and Environmental Impact Studies: A thorough evaluation of the safety profile of these compounds for non-target organisms and the environment is necessary before they can be considered for commercial development.

  • Optimization of the Lead Compound: Further chemical modifications of the lead compound could lead to derivatives with enhanced potency, improved metabolic stability, and a more favorable safety profile.

This guide provides a comprehensive overview of the current state of research on the acaricidal activity of phenylpiperazine derivatives. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the field of crop protection and drug discovery.

References

  • Cai, M., Li, Z., Fan, F., Huang, Q., Shao, X., & Song, G. (2010). Design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP). Journal of Agricultural and Food Chemistry, 58(5), 2624–2629. [Link]

  • Suzuki, T., Ootaka, S., Onoue, T., & Onoue, M. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189–197. [Link]

  • Suzuki, T., Ootaka, S., Onoue, T., & Onoue, M. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed. [Link]

  • Suzuki, T., Ootaka, S., Onoue, T., & Onoue, M. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. [Link]

  • Beers, E. H., Riedl, H., & Dunley, J. E. (1998). Acaricide Bioassays with Spider Mites (Acari: Tetranychidae) on Pome Fruits: Evaluation of Methods and Selection of Discriminating Concentrations for Resistance Monitoring. Journal of Economic Entomology, 91(4), 813–821. [Link]

  • Kim, D. S., & Lee, J. H. (2023). A Review of Acaricide Resistance Mechanism and Bioassay Method for Management of Two-Spotted Spider Mite, Tetranychus urticae Koch (Acari: Tetranychidae). Korean Journal of Applied Entomology, 62(4), 337-351. [Link]

  • Suzuki, T., Ootaka, S., Onoue, T., & Onoue, M. (2021). Piperazine compounds with biological activity and flupentiofenox as an... ResearchGate. [Link]

  • Suzuki, T., Ootaka, S., Onoue, T., & Onoue, M. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Semantic Scholar. [Link]

  • Suzuki, T., Ootaka, S., Onoue, T., & Onoue, M. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. SciSpace. [Link]

  • Grafton-Cardwell, E. E., Granett, J., & Leigh, T. F. (1989). Quick tests for pesticide resistance in spider mites. California Agriculture, 43(4), 8-10. [Link]

  • Song, H. S., Kim, H. K., & Ahn, Y. J. (2012). Acaricidal properties of piperazine and its derivatives against house-dust and stored-food mites. Journal of Agricultural and Food Chemistry, 60(27), 6799–6804. [Link]

  • Viteri Jumbo, L. O., & Agramonte, D. G. (2020). Biological Control Methods for Agricultural Mites: A Review. SciSpace. [Link]

  • Premalatha, K., Nelson, S. J., Vishnupriya, R., Balakrishnan, S., & Santhana Krishnan, V. P. (2018). Acaricidal activity of plant extracts on two spotted spider mite, Tetranychus urticae Koch (Acari: Tetranychidae). Journal of Entomology and Zoology Studies, 6(1), 1622-1625. [Link]

  • Creative Biolabs. (n.d.). Introduction to Acaricides. DocCheck. [Link]

  • Kumar, A., Kumar, S., & Sharma, P. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 529-531. [Link]

Sources

A Senior Application Scientist's Guide to Assessing D3 vs. D2 Dopamine Receptor Selectivity of N-Phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of dopaminergic signaling, achieving receptor subtype selectivity is a cornerstone of modern therapeutic design. The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-coupled receptors (GPCRs), share significant structural homology, yet their distinct neuroanatomical distributions and physiological roles present a critical opportunity for targeted pharmacology. While D2 receptor antagonism is a hallmark of traditional antipsychotics, selectively targeting the D3 receptor holds promise for treating conditions like schizophrenia, drug addiction, and Parkinson's disease with potentially fewer side effects.[1][2][3][4]

This guide provides an in-depth comparison of N-phenylpiperazine analogs, a chemical class renowned for its members' varying selectivity for D3 versus D2 receptors. We will explore the structural determinants of this selectivity and provide detailed, field-proven experimental protocols to empower researchers to rigorously assess these properties in their own compounds.

The "Why": Therapeutic Imperative for D3 Selectivity

Dopamine D2 and D3 receptors are both Gi/o-coupled, meaning their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[4][5][6] However, their localization differs significantly. D2 receptors are highly expressed in the striatum, a key region for motor control, while D3 receptors are concentrated in limbic areas like the nucleus accumbens, which are associated with reward, emotion, and cognition.[2][7] This distinction is therapeutically vital. The motor side effects of older antipsychotics, such as extrapyramidal symptoms, are largely attributed to potent D2 receptor blockade in the striatum. Therefore, developing ligands that preferentially target D3 receptors could offer a more refined therapeutic approach, potentially improving cognitive and negative symptoms in schizophrenia or modulating reward pathways in addiction without inducing severe motor deficits.[1][8]

The N-phenylpiperazine scaffold has proven to be a versatile template for achieving D3 selectivity. The key lies in extending the molecule from the core phenylpiperazine moiety, which typically binds to the primary, or orthosteric, binding site of the receptor. By adding specific aryl amide groups connected via a flexible linker, these analogs can simultaneously engage a secondary, allosteric binding site unique to the D3 receptor.[1][9] This "bitopic" binding mode is a crucial factor in conferring high affinity and selectivity for the D3 subtype.[1][9][10]

Comparative Analysis of N-Phenylpiperazine Analogs and Other Dopamine Agonists

The following table summarizes the binding affinities and selectivity ratios for several key N-phenylpiperazine analogs and other relevant dopamine receptor ligands. This data, compiled from authoritative sources, provides a quantitative basis for comparing their performance.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)Selectivity Ratio (D2 Ki / D3 Ki)Functional Profile
Cariprazine 0.5 - 13.030.085 - 3.84~3-10 fold D3 preferencePartial Agonist[8][11][12]
Pramipexole 3.90.5~8 fold D3 preferenceAgonist[7][13][14]
Rotigotine pKi 8.5 (~3.16 nM)pKi 9.2 (~0.63 nM)~5-10 fold D3 preferenceAgonist[15][16]
Compound 6a (Thiophene analog) ~7001.4~500 fold D3 preferenceNot specified
WC-44 Not specifiedNot specified23-51 fold D3 preferenceWeak Partial Agonist[17]
LS-3-134 >25.50.17>150 fold D3 preferenceNot specified

Note: Ki values can vary between studies depending on the specific assay conditions and radioligand used.

As the data illustrates, while established drugs like cariprazine, pramipexole, and rotigotine exhibit a notable preference for D3 receptors, synthetic N-phenylpiperazine analogs like "Compound 6a" can achieve significantly higher selectivity, demonstrating the power of targeted chemical design. Cariprazine is a particularly interesting case; positron emission tomography (PET) studies in humans have confirmed its D3-preferring occupancy at lower doses.[8][12] At a 1 mg/day dose, cariprazine occupied 76% of D3 receptors but only 45% of D2 receptors, highlighting its in-vivo selectivity.[8][18]

Experimental Workflows for Determining Selectivity

Accurate assessment of D2 vs. D3 selectivity requires a combination of binding and functional assays. Below are detailed, self-validating protocols that provide the necessary rigor for this evaluation.

Workflow for Assessing Receptor Selectivity

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity A Prepare Membranes (HEK293 cells expressing hD2 or hD3) B Radioligand Binding Assay (Competition with [3H]Spiperone or similar) A->B C Data Analysis (Calculate Ki values using Cheng-Prusoff) B->C F Data Analysis (Calculate IC50/EC50 values) C->F Compare Binding (Ki) and Functional (IC50) Data to determine Selectivity Ratio D Prepare Cell Cultures (CHO or HEK293 cells expressing hD2 or hD3) E cAMP Inhibition Assay (Forskolin-stimulated) D->E E->F

Caption: A two-phase workflow for determining D2/D3 receptor selectivity.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Causality: The principle is competitive inhibition. A higher affinity test compound will displace the radioligand at a lower concentration, resulting in a lower Ki value. The ratio of Ki values for D2 and D3 receptors provides the binding selectivity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either human D2L or D3 receptors.[19][20]

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[21]

  • Binding Assay:

    • Set up the assay in a 96-well plate.[21][22]

    • To each well, add:

      • Membrane preparation (e.g., 10-20 µg protein).

      • A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone or [125I]IABN).[19][23][24] The concentration should be close to its Kd value for the receptor.

      • Varying concentrations of the unlabeled test compound (typically a 10-point dilution series).

      • For determining non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., 4 µM (+)-butaclamol) in separate wells.[19]

      • For determining total binding, add assay buffer instead of a competitor.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[19][21]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[21]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to fit the curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[24]

Protocol 2: cAMP Functional Assay

This protocol measures the functional activity of a compound by quantifying its ability to inhibit adenylyl cyclase, a downstream effector of D2/D3 receptor activation.

Causality: D2 and D3 receptors are Gi-coupled. Agonist or partial agonist binding activates the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This assay measures that decrease.

D2/D3 Receptor Signaling Pathway

G Ligand N-Phenylpiperazine Analog (Agonist) Receptor D2 or D3 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Ion channel modulation) PKA->Response Phosphorylates

Caption: Gi-coupled signaling cascade for D2/D3 dopamine receptors.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human D2 or D3 receptor.[4][5]

    • Plate the cells in a suitable 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Aspirate the growth medium from the cells.

    • Add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Pre-incubate for a short period.

    • Add the test compound at various concentrations.

    • Immediately add a fixed concentration of forskolin. Forskolin directly stimulates adenylyl cyclase, leading to a large, measurable increase in cAMP. The purpose of the D2/D3 agonist is to inhibit this forskolin-induced cAMP production.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[25]

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Detect the amount of cAMP in each well using a commercially available kit. Common methods include:

      • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[26]

      • ELISA (Enzyme-Linked Immunosorbent Assay).

      • Reporter gene assays where a cAMP-responsive element drives the expression of a reporter protein like luciferase.

  • Data Analysis:

    • Generate a standard curve if required by the detection method.

    • Normalize the data (e.g., as a percentage of the forskolin-only response).

    • Plot the normalized response against the log concentration of the test compound.

    • Use non-linear regression (e.g., a four-parameter logistic fit) to determine the EC50 (for agonists) or IC50 (for antagonists) value.

    • The ratio of IC50/EC50 values for the D2 and D3 receptors indicates the functional selectivity.

Conclusion and Future Directions

The N-phenylpiperazine scaffold remains a highly valuable starting point for the development of D3-selective ligands. As demonstrated, subtle modifications to the aryl-amide portion of these molecules can dramatically enhance D3 affinity and selectivity, likely through engagement with a unique secondary binding pocket.[9][27][28] The rigorous, dual-pronged approach of combining competitive radioligand binding assays with functional cAMP inhibition assays provides a robust framework for characterizing these analogs. By quantifying both binding affinity (Ki) and functional potency (IC50/EC50), researchers can build a comprehensive structure-activity relationship (SAR) profile, guiding medicinal chemistry efforts toward compounds with optimal selectivity and therapeutic potential.[29] The ultimate goal is to translate high in-vitro selectivity into clinically meaningful outcomes, developing novel therapeutics that precisely modulate dopaminergic pathways with improved efficacy and reduced side effect profiles.

References

  • Girgis, R. R., Slifstein, M., D’Souza, D., Lee, Y., Periclou, A., Ghanbari, R., Nabulsi, N., Huang, Y., & Abi-Dargham, A. (2016). Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology, 233(12), 2349–2359. [Link]

  • Wood, M., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 172(4), 1124-1135. [Link]

  • Stahl, S. M. (2016). Update on schizophrenia and bipolar disorder: focus on cariprazine. Neuropsychiatric Disease and Treatment, 12, 1845–1853. [Link]

  • Durgam, S., et al. (2016). Dopamine D3 and D2 receptor occupancy of cariprazine in schizophrenic patients. European Neuropsychopharmacology, 26(6), 1042-1049. [Link]

  • Girgis, R. R., Slifstein, M., D’Souza, D., Lee, Y., Periclou, A., Ghanbari, R., Nabulsi, N., Huang, Y., & Abi-Dargham, A. (2016). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. Neuropsychopharmacology, 41(10), 2445–2453. [Link]

  • Corponi, F., Fabbri, C., Bitter, I., Montgomery, S., Vieta, E., Kasper, S., & Serretti, A. (2024). D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. International Journal of Molecular Sciences, 25(11), 5757. [Link]

  • Wang, Q., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Luedtke, R. R., & Mach, R. H. (2013). 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol, 3(16), e855. [Link]

  • Wang, Q., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

  • Ishibashi, K., et al. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLoS ONE, 6(3), e17723. [Link]

  • Wang, Q., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Piercey, M. F., et al. (1995). Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. European Journal of Pharmacology, 282(1-3), R1-R2. [Link]

  • Murray, A. M., et al. (1995). Rat brain binding sites for pramipexole, a clinically useful D3-preferring dopamine agonist. Neuroscience Letters, 196(1-2), 97-100. [Link]

  • Ishibashi, K., et al. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLoS ONE, 6(3), e17723. [Link]

  • Weiner, D. M., et al. (2010). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 208(3), 391-401. [Link]

  • Li, A., et al. (2013). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorganic & Medicinal Chemistry, 21(11), 3048-3057. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(2), 207-215. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(2), 207-215. [Link]

  • Wood, M., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 172(4), 1124-1135. [Link]

  • Free, R. B., et al. (2013). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. ACS Chemical Neuroscience, 4(1), 127-140. [Link]

  • Eurofins. (n.d.). D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. [Link]

  • Mierau, J., & Schingnitz, G. (1992). Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease. Clinical Neuropharmacology, 15 Suppl 1 Pt A, 316A-317A. [Link]

  • Wood, M., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. ResearchGate. [Link]

  • Lee, S. H., et al. (2024). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 25(3), 1739. [Link]

  • Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7324-7336. [Link]

  • Shimizu, S., et al. (2019). Acute vs chronic effects of D1/D2 dopamininergic agonist (Rotigotine) on lower urinary tract function in Parkinson's diseases model rats. International Continence Society. [Link]

  • Wang, Q., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]

  • Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Antonio, T., et al. (2018). Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization. Bioorganic & Medicinal Chemistry Letters, 28(15), 2537-2542. [Link]

  • Chakraborty, S., et al. (2024). G Protein Selectivity in Dopamine Receptors is Determined before GDP Release. Biochemistry. [Link]

  • Innoprot. (n.d.). cAMP NOMAD D3 Dopamine Receptor Cell Line. [Link]

  • Wikipedia. (n.d.). Dopaminergic. [Link]

  • GenScript. (n.d.). Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]

  • Zhang, Y., et al. (2023). Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. ACS Chemical Neuroscience, 14(15), 2779-2788. [Link]

  • Wenzel, J., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 22(16), 8887. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(5-Phenylpyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Safety Principles

The molecular structure of 1-(5-Phenylpyridin-3-yl)piperazine combines two key heterocyclic systems, each with a distinct hazard profile. Our disposal strategy is therefore built upon a composite understanding of these risks.

  • The Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances.[3][4] They are often harmful if swallowed, inhaled, or if they come into contact with skin, and are known to cause skin and eye irritation.[4][5] Waste containing pyridine is classified as hazardous waste and must be managed according to stringent state and federal regulations.[3]

  • The Piperazine Moiety: The piperazine functional group and its derivatives are associated with more severe hazards, including the potential to cause serious skin burns, eye damage, and allergic skin reactions.[6] Piperazine itself is classified as a corrosive material.[7][8][9]

Based on this analysis, this compound must be handled as a hazardous chemical waste , presumed to be corrosive, irritant, and potentially toxic. All waste streams containing this compound, regardless of concentration, must be segregated for specialized disposal.[4][10]

Quantitative Data Summary for Structurally Related Compounds

The following table summarizes key hazard and transportation information for the parent compounds, which informs the handling and disposal protocols for this compound.

ParameterPyridinePiperazineImplication for this compound
UN Number UN1282UN2579Waste must be transported under a hazardous material classification.
Transport Hazard Class 3 (Flammable Liquid)8 (Corrosive)Waste should be treated as, at minimum, corrosive. Flammability should be considered, especially if dissolved in a flammable solvent.
Packing Group IIIIIIndicates a medium to low degree of danger for transport purposes.
Primary Hazards Flammable, Harmful if Swallowed/Inhaled/AbsorbedCauses Severe Skin Burns and Eye Damage, May Cause Allergic ReactionThe combined hazards necessitate robust PPE and strict handling protocols to prevent contact and inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory when handling this compound waste to mitigate the presumed corrosive and irritant properties.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[11] The piperazine moiety, in particular, poses a risk of severe eye damage.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[6][12] Given the corrosive potential, double-gloving is recommended. Always inspect gloves for integrity before use.[13]

  • Body Protection: A fully-buttoned laboratory coat is required to protect against skin contact.[6][12] For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[2][6][14]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic and documented process from the point of generation to final collection.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management. Never mix incompatible waste streams.[10][15]

  • Solid Waste: Collect unadulterated compound, contaminated weigh boats, pipette tips, and other contaminated disposables in a dedicated solid hazardous waste container.[4] This container should be made of a chemically compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid hazardous waste container.[4][11] The container must have a secure, screw-on cap.[1] Do not fill containers beyond 90% capacity to allow for expansion.[15][16]

  • Sharps Waste: Any needles or other sharps contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic/chemical waste.[1]

Step 2: Container Selection and Labeling

Accurate and clear labeling is a regulatory requirement and is critical for safety.

  • Select a Compatible Container: The container must be sturdy, leak-proof, and chemically resistant to the waste.[10][15]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed EHS Hazardous Waste Label.[10][14]

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste".[15][17][18]

    • The full chemical name: "Waste this compound". Do not use abbreviations.[1]

    • A list of all chemical constituents by percentage, including solvents.[10]

    • The date the container was first used (accumulation start date).

    • Appropriate hazard warnings (e.g., pictograms for "Corrosive," "Irritant").[18]

Step 3: Temporary Storage (Satellite Accumulation)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][17][19][20]

  • Location: The SAA must be under the control of laboratory personnel.[19]

  • Containment: Store liquid waste containers in secondary containment bins to prevent the spread of potential spills.[10]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids.[5][14][15]

  • Container Integrity: Keep waste containers securely closed at all times except when adding waste.[10][15] Never leave a funnel in an open waste container.[20]

Step 4: Decontamination of Equipment

Proper decontamination prevents unintentional exposure and cross-contamination.

  • Rinsing: Non-disposable glassware or equipment that has come into contact with the chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).

  • Rinsate Collection: The first rinse must be collected and disposed of as hazardous liquid waste.[10] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is safest to collect all rinsate as hazardous waste.

  • Final Cleaning: After solvent rinsing, wash equipment with soap and water.

Step 5: Arranging for Final Disposal
  • Request Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check with your EHS office), arrange for a pickup.[19][20]

  • Certified Vendor: Disposal must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][4][11] The most probable disposal method for this compound is high-temperature incineration.[1][3][5]

  • Documentation: Maintain accurate records of all hazardous waste generated, including the chemical name, quantity, and date of disposal.[11]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to minimize risk.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate non-essential staff.[11] Report the spill to your laboratory supervisor and EHS department.[11]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[11]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[4][6][11]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[11]

  • Decontaminate Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation Point cluster_collection Segregation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Generate Waste Containing This compound solid_waste Solid Waste (e.g., contaminated gloves, tips) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste Is it liquid? collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store Sealed Container in Designated SAA collect_solid->store collect_liquid->store segregate Segregate from Incompatibles (Acids, Oxidizers) store->segregate containment Use Secondary Containment for Liquid Waste segregate->containment full Container Full or Time Limit Reached? containment->full request_pickup Contact EHS for Waste Pickup full->request_pickup Yes end Disposal via Licensed Vendor request_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. Benchchem.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • Hazardous Waste Disposal for Research Institutions. Hazardous Waste Disposal.
  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • Safety Data Sheet: 2-Phenylpiperazine. Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Safety Data Sheet: Piperazine, anhydrous. Fisher Scientific.
  • Pyridine Standard Operating Procedure. Washington State University.
  • Safety Data Sheet: 1-methylpiperazine. Sigma-Aldrich.
  • Safety Data Sheet: Piperazine. Sigma-Aldrich.
  • Material Safety Data Sheet: 1-(p-Tolyl)piperazine. CDH Fine Chemical.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. Benchchem.
  • Safety Data Sheet: Piperazine. Thermo Fisher Scientific.
  • Safety Data Sheet: 1-Methyl-3-phenylpiperazine. Fisher Scientific.
  • 1-PHENYL PIPERAZINE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Pyridine Safety Data Sheet. Thermo Fisher Scientific.
  • Safety Data Sheet: 1-Phenylpiperazine. Sigma-Aldrich.
  • Safety Data Sheet: 1-(3-Chlorophenyl)piperazinium chloride. Thermo Fisher Scientific.

Sources

Personal protective equipment for handling 1-(5-Phenylpyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safe Handling of 1-(5-Phenylpyridin-3-yl)piperazine

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling

As a novel compound in discovery and development pipelines, this compound presents a unique set of handling challenges. While specific hazard data for this compound is not yet widely available, its structural similarity to other phenylpiperazine and pyridine derivatives necessitates a cautious and systematic approach to laboratory safety. This guide, grounded in established safety protocols for analogous compounds and regulatory standards, provides a comprehensive framework for researchers to establish safe handling practices, from initial risk assessment to final disposal.

Understanding the Risks: A Hazard Analysis Based on Analogs

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative risk assessment must be performed by examining the known hazards of structurally related compounds. Compounds such as 1-phenylpiperazine and other substituted piperazines are known to be toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage[1]. Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties.

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral) Potentially toxic if swallowed[1].
Acute Toxicity (Dermal) Potentially fatal or toxic in contact with skin[1].
Skin Corrosion/Irritation Assumed to cause severe skin burns[1][2].
Eye Damage/Irritation Assumed to cause serious eye damage[1][2].
Respiratory Sensitization Possible, as with other heterocyclic amines[3].

This assumed hazard profile forms the basis for the stringent personal protective equipment (PPE) recommendations that follow. A thorough hazard assessment of specific laboratory operations is crucial to ensure the highest level of safety[4][5].

Core Protective Measures: Selecting and Using Personal Protective Equipment

The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a conservative approach, assuming a high degree of hazard.

Body Protection: The First Line of Defense

A flame-resistant lab coat is the minimum requirement for body protection[6]. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. All protective clothing should be regularly inspected for contamination and laundered separately from personal clothing.

Hand Protection: Preventing Dermal Absorption

Given the potential for severe skin reactions and dermal toxicity, robust hand protection is non-negotiable.

  • Glove Selection: Nitrile gloves are a common choice in laboratory settings, but for compounds with high dermal toxicity, double-gloving is recommended[7]. For extended handling or in situations with a high risk of splash, heavy-duty chemical-resistant gloves, such as butyl rubber or Viton™, should be considered. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.

  • Glove Technique: Inspect gloves for any signs of degradation or puncture before each use. When double-gloving, the outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides a secondary layer of protection during the doffing process. Hands should be washed thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

Chemical safety goggles that provide a complete seal around the eyes are mandatory[7][8]. For any procedure with a significant splash hazard, such as transferring large volumes or working with the compound under pressure, a full-face shield must be worn in addition to safety goggles[7][8].

Respiratory Protection: Guarding Against Inhalation

Operations that may generate dust, aerosols, or vapors of this compound must be conducted in a certified chemical fume hood. If a fume hood is not available or if the procedure has a high potential for generating airborne particles, respiratory protection is required.

  • Respirator Selection: A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended. The specific type of respirator (e.g., half-mask or full-face) will depend on the concentration of the airborne contaminant and the results of a formal risk assessment.

  • Fit Testing and Training: All personnel required to wear respirators must be medically cleared, formally trained, and fit-tested annually to ensure a proper seal.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for handling and disposal is essential to minimize risk.

Workflow for Safe Handling

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling A Conduct Hazard Assessment B Select Appropriate PPE A->B C Inspect PPE for Integrity B->C D Don PPE in Correct Order C->D E Handle Compound in Fume Hood D->E F Segregate Waste E->F G Doff PPE Carefully F->G H Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for PPE selection and use.

Step-by-Step Donning and Doffing of PPE

Donning (Putting On):

  • Lab Coat: Fasten completely.

  • Inner Gloves: Select the appropriate size and material.

  • Outer Gloves: Wear a second pair of gloves over the first.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

Doffing (Taking Off):

  • Outer Gloves: Remove and dispose of in the designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Inner Gloves: Remove by peeling them off from the cuff, turning them inside out.

  • Respirator (if worn): Remove and store or dispose of according to institutional policy.

  • Hand Washing: Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal of Contaminated Materials

All materials that come into contact with this compound, including gloves, disposable lab coats, and contaminated labware, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste[9][10][11].

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • Occupational Safety and Health Administration. Personal Protective Equipment.
  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Cornell University Environmental Health and Safety. 3.1 Laboratory Responsibilities for Personal Protective Equipment.
  • Central Drug House (P) Ltd. 1-PHENYL PIPERAZINE CAS NO 92-54-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
  • Chemical Industry Journal. Compliance of Personal Protective Equipment (PPE) with EU REACH Regulations.
  • Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • CIRS Group. (2020, April 30). Personal Protective Equipment (PPE) must Comply with EU REACH.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
  • Health and Safety Authority. (2025, December 3). Personal Protective Equipment - PPE.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet.
  • Apollo Scientific. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine.
  • ResearchGate. (2025, August 5). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.
  • Heterocyclic Amine Formation and Mitigation in Processed Me
  • ResearchGate. (2025, October 7). Heterocyclic amines formation and mitigation in processed meat and meat products: a review.
  • Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines.
  • University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures.
  • Cayman Chemical. (2025, June 24). Safety Data Sheet.
  • National Institutes of Health. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts.
  • European Chemicals Agency. Guidance documents.
  • National Institutes of Health. (2023, August 9). Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of Pennsylvania Environmental Health and Radiation Safety. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • PubMed Central. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Phenylpyridin-3-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Phenylpyridin-3-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.